Dimethyl 1,4-cubanedicarboxylate
Description
The exact mass of the compound Dimethyl 1,4-cubanedicarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124104. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dimethyl 1,4-cubanedicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 1,4-cubanedicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dimethyl cubane-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-15-9(13)11-3-6-4(11)8-5(11)7(3)12(6,8)10(14)16-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBMFCGRQJNAOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183630 | |
| Record name | Cubane-1,4-dicarboylic acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29412-62-2 | |
| Record name | Cubane-1,4-dicarboylic acid dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029412622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 29412-62-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cubane-1,4-dicarboylic acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R,3S,4S,5S,6R,8S)-cubane-1,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Strategic Synthesis of Dimethyl 1,4-Cubanedicarboxylate
A Technical Guide to Bench-to-Pilot Scale-Up
Executive Summary: The Cubane Paradigm
In modern drug discovery, "escaping flatland" has become a critical directive. The dominance of
Unlike benzene, cubane is an aliphatic,
-
Vector Alignment: The 1,4-disubstitution pattern mimics para-phenylene geometry (body diagonal ~2.72 Å vs. benzene ~2.79 Å).
-
Metabolic Stability: Despite high strain energy (~166 kcal/mol), the lack of low-energy decomposition pathways renders the cage kinetically stable up to >200°C and resistant to oxidative metabolism (CYP450).
-
Solubility: The 3D character disrupts
-stacking, often improving aqueous solubility of drug candidates.
This guide details the Tsanaktsidis (CSIRO) Protocol , the current gold standard for synthesizing this scaffold at scale, moving beyond the low-yielding original Eaton synthesis (1964).
Strategic Retrosynthesis & Mechanism
The synthesis relies on a "caged precursor" strategy. We do not build the cube atom-by-atom; we build a tricyclic cage and then contract it.
The Pathway Logic
-
Target: Dimethyl 1,4-cubanedicarboxylate.
-
Precursor: Cubane-1,4-dicarboxylic acid (formed via Double Favorskii Rearrangement ).[1]
-
Intermediate: Pentacyclic cage dione (formed via [2+2] Photocycloaddition ).
-
Starting Material: Cyclopentanone ethylene ketal (protected to allow selective halogenation).
Figure 1: The strategic pathway from cyclopentanone ketal to the target diester.[1]
Validated Experimental Protocol
Note: This protocol synthesizes technical insights from the optimized CSIRO process (Tsanaktsidis et al.) and modern flow-chemistry adaptations.
Phase 1: Assembly of the Diels-Alder Dimer
The objective is to create the endo-2,4-dibromodicyclopentadiene-1,8-dione bis-ethylene ketal.
Protocol:
-
Tribromination: React cyclopentanone ethylene ketal with 3 equivalents of
in dioxane.-
Why: The ketal protects the carbonyl; dioxane complexes the bromine, moderating the exotherm.
-
-
Double Dehydrobromination & Dimerization: Treat the tribromide with sodium methoxide (NaOMe) in methanol.
-
Mechanism:[1][2][3][4][5][6][7] This generates the transient 2-bromocyclopentadienone ketal, which spontaneously undergoes a Diels-Alder dimerization.[1]
-
Criticality: The reaction is highly stereoselective, yielding the endo isomer almost exclusively.[7] This stereochemistry is required for the subsequent photocyclization.
-
-
Selective Hydrolysis: The ketal protecting groups are removed using concentrated HCl/THF.
-
Result:endo-2,4-dibromopentacyclo[4.3.0.0]deca-3,8-diene-5,10-dione.
-
Phase 2: The Photochemical Bottleneck (Cage Formation)
This is the rate-limiting step. The endo-dimer undergoes an intramolecular [2+2] photocycloaddition to close the cage.
The Challenge: Batch reactors suffer from light attenuation (Beer-Lambert law), requiring days (e.g., 173 hours) for kilogram scales. The Solution: Continuous Flow Photochemistry .
Flow Protocol (Recommended):
-
Setup: Use FEP (Fluorinated Ethylene Propylene) tubing wrapped around a medium-pressure Hg lamp (cooled).
-
Solvent: Dissolve the dimer in MeOH/Water (acidified).
-
Irradiation: Pump the solution through the reactor.
-
Product: The "Cage Dione" (a pentacyclic diketone).
Phase 3: The Double Favorskii Contraction
This step transforms the pentacyclic cage into the cubic skeleton while installing the carboxylate groups at the 1,4-positions.
Protocol:
-
Reagent: 25-30% aqueous NaOH (excess).
-
Conditions: Reflux vigorously (boiling) for 2–4 hours.
-
Mechanism:
-
Hydroxide attacks the ketone.
-
Ring contraction occurs via expulsion of a bromide ion and formation of a cyclopropane ring (intermediate).
-
This happens twice (Double Favorskii), contracting the 5-membered rings into the square faces of the cubane.
-
Symmetry: The symmetry of the starting cage dictates the formation of the 1,4-diacid isomer.
-
-
Isolation: Acidify with HCl to pH 1. The Cubane-1,4-dicarboxylic acid precipitates.[8]
-
Safety: The dry diacid is shock-sensitive. Handle as a wet cake or proceed immediately to esterification.
-
Phase 4: Esterification[1]
-
Reaction: Reflux the wet diacid in Methanol with catalytic
or Dowex resin. -
Purification: The resulting Dimethyl 1,4-cubanedicarboxylate can be sublimed or recrystallized from acetonitrile.[4]
Critical Process Parameters (CPPs) & Safety
| Parameter | Specification | Scientific Rationale |
| Temperature (Favorskii) | >100°C (Reflux) | High energy barrier for the ring contraction.[7] Insufficient heat leads to incomplete rearrangement. |
| Light Source | 300–350 nm | Matches the |
| pH (Precipitation) | < 1.0 | The diacid is highly polar; strict pH control is required to crash it out of the aqueous phase. |
| Safety: Strain Energy | ~166 kcal/mol | Cubane is an energetic material. While the diester is stable, the diacid and intermediate cage compounds can be explosive. |
Self-Validating Checkpoints:
-
Step 1 Check: Disappearance of starting material in TLC/LCMS.
-
Photolysis Check: Disappearance of olefinic protons in
NMR (region 6.0–7.5 ppm). The cage compound has no alkene protons. -
Favorskii Check: Complete dissolution of the cage dione in NaOH (the dione is insoluble; the salt is soluble).
Analytical Validation
Confirm the identity of Dimethyl 1,4-cubanedicarboxylate using these standard values.
Physical Properties:
-
Appearance: Colorless crystals / White powder.
-
Melting Point: 161–162 °C (Sublimes).[4]
NMR Spectroscopy (
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 4.24 – 4.25 | Singlet (s) | 6H | Cubyl C-H (Cage protons) | |
| 3.70 – 3.72 | Singlet (s) | 6H | Methyl ester ( | |
| 172.0 | Singlet | - | Carbonyl ( | |
| 55.8 | Singlet | - | Quaternary Cubyl C ( | |
| 51.6 | Singlet | - | Methoxy ( | |
| 47.1 | Singlet | - | Cubyl Methine ( |
Process Visualization
Photochemical Workflow (Flow vs. Batch)
The shift to flow chemistry is the defining characteristic of modern cubane synthesis.
Figure 2: Schematic of a continuous flow photolysis setup, essential for decagram-scale synthesis.
References
-
Eaton, P. E., & Cole, T. W. (1964).[1][5][6][7][9] Cubane. Journal of the American Chemical Society, 86(15), 3157–3158. [Link]
-
Tsanaktsidis, J. (2013).[4][9] Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate.[1][4][7][9][10] Organic Process Research & Development, 17(12), 1503–1509.[4] [Link]
-
Chalmers, B. A., et al. (2016).[9] Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere.[8][9] Angewandte Chemie International Edition, 55(11), 3580–3585. [Link]
-
Linclau, B., et al. (2020). Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Continuous–Flow Photochemistry. Synthesis, 52. [Link]
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. youtube.com [youtube.com]
- 3. Synthesis [ch.ic.ac.uk]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Dimethyl 1,4-Cubanedicarboxylate [orgspectroscopyint.blogspot.com]
- 5. Cubane - Wikipedia [en.wikipedia.org]
- 6. petrolpark.co.uk [petrolpark.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. sciencemadness.org [sciencemadness.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. rsc.org [rsc.org]
Technical Monograph: Dimethyl 1,4-Cubanedicarboxylate
Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Material Scientists
Advanced Characterization, Synthesis Methodologies, and Bioisosteric Applications[1][2]
Executive Summary
Dimethyl 1,4-cubanedicarboxylate (DMCD) represents a pinnacle of "platonic hydrocarbon" chemistry. Once a laboratory curiosity, it has evolved into a critical scaffold for high-value applications in medicinal chemistry and materials science. As a rigid, kinetically stable, and lipophilic linker, DMCD serves as a quintessential bioisostere for p-phenylene (benzene) rings, offering a "spherical" alternative that modulates metabolic stability and solubility without altering the vector orientation of substituents. This guide provides a comprehensive technical analysis of DMCD, focusing on its physicochemical profile, scalable synthesis via flow photochemistry, and strategic deployment in drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
DMCD is the dimethyl ester of 1,4-cubanedicarboxylic acid.[1][2][3] Its high symmetry (
Table 1: Physicochemical Constants
| Property | Value | Notes |
| CAS Number | 29412-62-2 | |
| IUPAC Name | Dimethyl pentacyclo[4.2.0.0 | |
| Molecular Formula | C | |
| Molecular Weight | 220.22 g/mol | |
| Appearance | White to off-white crystalline solid | Rhombic crystals |
| Melting Point | 161 – 164 °C | Sharp endotherm |
| Decomposition | > 220 °C | Exothermic decomposition observed ~230–260 °C |
| Density | ~1.42 g/cm³ | High density due to compact cage structure |
| Solubility | Soluble: CDCl | Lipophilic cage |
Structural Characterization (Spectroscopy)
The high symmetry of the 1,4-substitution pattern renders the cubane cage protons and carbons chemically equivalent, simplifying quality control via NMR.
-
H NMR (400 MHz, CDCl
):- 4.22–4.25 ppm (s, 6H): Cubyl cage protons. The lack of coupling confirms the equivalence of the CH positions.
-
3.70–3.72 ppm (s, 6H): Methyl ester protons (–COOCH
).
-
C NMR (100 MHz, CDCl
):- 172.0 ppm: Carbonyl (C=O).[4]
- 55.8 ppm: Quaternary cubyl carbons (C1/C4).
-
51.6 ppm: Methoxy carbons (–OCH
). - 47.1 ppm: Tertiary cubyl carbons (CH).
Synthesis & Production Methodologies
The synthesis of DMCD is historically challenging due to the high strain energy of the cubane nucleus (~166 kcal/mol). The original Eaton synthesis has been superseded by optimized pilot-scale protocols (e.g., CSIRO methodology) that utilize continuous-flow photochemistry to manage the critical [2+2] cycloaddition step safely and efficiently.
Core Synthetic Pathway
The production relies on constructing the cage from a functionalized cyclopentanone precursor, followed by a Favorskii ring contraction.
Figure 1: Optimized synthetic workflow for DMCD. The photocyclization step is the rate-limiting bottleneck, often resolved using continuous-flow reactors to maximize light penetration and minimize residence time.
Technical Protocol: Photocyclization (Step 3)
Context: This step converts the endo-dicyclopentadienone dimer into the closed cage structure.
-
Setup: Dissolve the dimer in acidic methanol/water.
-
Irradiation: Pump solution through a quartz flow cell surrounding a medium-pressure Hg lamp (or specific UV-LED array).
-
Process Control: Monitor disappearance of alkene signals via NMR.
-
Rationale: Flow chemistry prevents the accumulation of unstable intermediates and ensures uniform irradiation, significantly boosting yield compared to batch reactors.
Application Science: The "Spherical Benzene"
DMCD is the primary entry point for introducing the cubane motif into drug candidates. Its value lies in Bioisosterism —the ability to mimic the steric and electronic properties of a benzene ring while altering physicochemical parameters.
Mechanism of Action: Escape from Flatland
Replacing a p-phenylene linker with a 1,4-cubane core (derived from DMCD) introduces 3D character to the molecule without changing the distance between substituents.
-
Geometric Fidelity: The diagonal distance across the cubane body (~2.72 Å) is remarkably similar to the distance across a benzene ring (~2.79 Å).[4]
-
Metabolic Stability: Unlike benzene, the cubane cage has no aromatic
-system to undergo oxidative metabolism (e.g., epoxidation by CYP450). The C-H bonds are strong and kinetically stable. -
Solubility: The 3D shape disrupts crystal packing lattices more effectively than flat aromatic rings, often improving the aqueous solubility of the final drug molecule.
Figure 2: Logic flow for replacing benzene with cubane in medicinal chemistry.[5][6][2][4][7][8][9][10] The substitution maintains structural vectors while improving ADME properties.
Material Science Applications
Beyond pharma, DMCD is used to synthesize:
-
MOFs (Metal-Organic Frameworks): The rigid linear geometry of 1,4-cubanedicarboxylate acts as a strut, creating porous materials with unique gas sorption properties.
-
Polymers: High-performance polyesters where the cubane moiety imparts thermal stability and rigidity.
Handling, Stability & Safety
While DMCD is kinetically stable, the cubane core is thermodynamically unstable due to immense bond angle strain.
-
Thermal Hazards:
-
DMCD is stable at standard laboratory temperatures.
-
Critical Warning: Differential Scanning Calorimetry (DSC) reveals significant exothermic decomposition beginning >220 °C. Bulk heating above 200 °C must be avoided to prevent rapid energy release (explosion hazard).
-
-
Storage:
-
Store in a cool, dry place (< 25 °C).
-
Protect from strong bases which can induce cage opening or degradation under extreme conditions.
-
-
Toxicity:
References
-
Eaton, P. E., & Cole, T. W. (1964).[11] The Cubane System.[12][2][11][4][7][9] Journal of the American Chemical Society.[8] Link
-
Tsanaktsidis, J., et al. (2013).[2][11] Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. Organic Process Research & Development. Link[11]
-
Chalmers, B. A., et al. (2016). Validating the Cubane Core as a Benzene Bioisostere. Angewandte Chemie International Edition. Link
-
Blokker, E., et al. (2021).[5] Decagram Synthesis of Dimethyl 1,4-Cubanedicarboxylate Using Continuous-Flow Photochemistry. Synthesis. Link
-
TCI Chemicals. Product Specification: Dimethyl Cubane-1,4-dicarboxylate (D5542). Link
Sources
- 1. Dimethyl 1,4-cubanedicarboxylate | 29412-62-2 [sigmaaldrich.com]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: Dimethyl 1,4-Cubanedicarboxylate [orgspectroscopyint.blogspot.com]
- 3. lookchem.com [lookchem.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biosynth.com [biosynth.com]
"crystal structure of Dimethyl 1,4-cubanedicarboxylate"
An In-Depth Technical Guide to the Crystal Structure of Dimethyl 1,4-cubanedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unique three-dimensional structure of the cubane cage has positioned it as a compelling scaffold in modern medicinal and materials chemistry. Its role as a rigid, non-aromatic bioisostere for the phenyl group offers a strategy to escape the "flatland" of traditional aromatic compounds, potentially improving pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This guide provides a comprehensive technical overview of Dimethyl 1,4-cubanedicarboxylate, a critical building block for accessing more complex cubane derivatives.[1][2] We will delve into its synthesis, elucidate its solid-state structure through a detailed analysis of its crystal lattice, and provide field-proven insights into the experimental protocols required for its preparation and crystallographic analysis.
Introduction: The Allure of the Cube in Chemistry
First synthesized in 1964 by Philip Eaton and Thomas Cole, cubane (C₈H₈) was once a molecule of purely theoretical interest, with many believing its strained 90° bond angles would make it impossible to create.[3] This highly symmetrical, platonic hydrocarbon is characterized by eight carbon atoms at the vertices of a cube, each bonded to a single hydrogen atom.[3] The immense strain energy stored within its bonds, a consequence of the deviation from the ideal tetrahedral bond angle of 109.5°, gives cubane and its derivatives remarkable kinetic stability and a high density.[3]
These properties have made cubane derivatives attractive for applications ranging from energetic materials to polymers.[1] In the pharmaceutical realm, the 1,4-disubstituted cubane scaffold serves as a three-dimensional, non-polar replacement for para-substituted benzene rings, offering a novel approach to navigating the complexities of drug design.[4] Dimethyl 1,4-cubanedicarboxylate is a key intermediate, providing versatile handles for further functionalization.[1][2]
Synthesis of Dimethyl 1,4-cubanedicarboxylate: A Multi-step Journey
The synthesis of Dimethyl 1,4-cubanedicarboxylate is a notable multi-step process, a testament to elegant synthetic strategy. The overall pathway involves a series of reactions including cycloadditions and a key Favorskii rearrangement to construct the cage-like structure.[1] While various modifications exist, the core sequence provides a reliable route to this important building block.[2][5]
Synthetic Workflow Diagram
Sources
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Dimethyl 1,4-Cubanedicarboxylate
This guide serves as a comprehensive technical resource for understanding the core physicochemical properties, synthesis, and applications of dimethyl 1,4-cubanedicarboxylate. As a pivotal starting material in the burgeoning field of cubane chemistry, this molecule offers a unique, rigid, three-dimensional scaffold essential for advancements in medicinal chemistry and materials science.
Core Molecular Profile and Physicochemical Properties
Dimethyl 1,4-cubanedicarboxylate is a diester derivative of cubane, a highly strained, synthetic hydrocarbon with a cubic C₈H₈ skeleton. Its significance lies in its role as a stable, accessible entry point for the synthesis of more complex, functionalized cubanes. The 1,4-substitution pattern provides a linear and rigid scaffold that has drawn significant interest as a bioisostere for para-substituted benzene rings, offering a three-dimensional alternative to "flat" aromatic systems in drug design.[1][2][3]
Key Data Summary
A summary of the essential quantitative data for dimethyl 1,4-cubanedicarboxylate is presented below, compiled from chemical suppliers and the scientific literature.[4][5][6][7][8]
| Property | Value | Source(s) |
| Molecular Weight | 220.22 g/mol | [5][6][7][8][9] |
| Molecular Formula | C₁₂H₁₂O₄ | [5][6][7][8][9] |
| CAS Number | 29412-62-2 | [4][5][6][9] |
| Appearance | White to off-white crystalline solid/powder | [4][7] |
| Melting Point | 163–167 °C | [4][7] |
| Purity (Typical) | >98.0% (by GC) | [4][7] |
| Synonyms | Cubane-1,4-dicarboxylic acid dimethyl ester, 1,4-Bis(methoxycarbonyl)cubane | [4] |
Spectroscopic Profile for Structural Verification
The unique, high-symmetry structure of dimethyl 1,4-cubanedicarboxylate gives rise to a distinct and simple spectroscopic signature, making its identification unambiguous.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by two singlets.
-
δ 4.22–4.25 ppm (s, 6H): This signal corresponds to the six equivalent methine protons (CH) on the cubane cage.[1][10] The high degree of symmetry renders these protons chemically identical.
-
δ 3.70–3.72 ppm (s, 6H): This singlet represents the six protons of the two equivalent methyl ester (-OCH₃) groups.[1][10]
-
-
¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum is similarly simple, reflecting the molecule's symmetry.
-
δ 172.0–172.1 ppm: Signal for the two equivalent carbonyl (C=O) carbons of the ester groups.[1][10]
-
δ 55.8–55.9 ppm: Signal for the two quaternary carbons of the cubane cage directly attached to the ester groups.[1][10]
-
δ 51.6–51.7 ppm: Signal for the two equivalent methyl (-OCH₃) carbons.[1][10]
-
δ 47.1–47.2 ppm: Signal for the six equivalent methine (CH) carbons of the cubane cage.[1][10]
-
The simplicity of these spectra is a direct consequence of the molecule's rigid, cubic framework and is a key validation of its successful synthesis.
Synthesis and Purification: A Proven Pathway
The synthesis of dimethyl 1,4-cubanedicarboxylate is a multi-step process that has been refined over decades since the initial reports by Eaton and Cole.[3] The most reliable and scalable methods are based on a sequence developed by integrating the approaches of Eaton, Chapman, and Tsanaktsidis.[2][3][11] This pathway typically begins with a cyclopentanone derivative and proceeds through key transformations including a Diels-Alder dimerization, a photochemical [2+2] cycloaddition, and a double Favorskii ring contraction.[1][3][12]
Conceptual Synthesis Workflow
The following diagram illustrates the logical flow of the established synthetic route, highlighting the key intermediate structures and transformations.
Caption: Key stages in the synthesis of Dimethyl 1,4-cubanedicarboxylate.
Reference Laboratory-Scale Synthesis Protocol
This protocol is a condensed representation based on established literature procedures for multigram synthesis.[11][12][13]
Step 1: Photochemical [2+2] Cycloaddition
-
Charge a suitable photoreactor (e.g., a vessel made of Pyrex glass to filter short-wavelength UV) with the endo-dimer of 2-bromocyclopentadienone (Intermediate C ).[1][12]
-
Dissolve the starting material in a solvent mixture, often acidic methanol/water.[1]
-
Irradiate the solution with a medium-pressure mercury vapor lamp (e.g., 450 W). The photochemical reaction closes the cage structure.[1][2]
-
Monitor the reaction for the disappearance of the starting material. The duration can be significant and is scale-dependent.
-
Upon completion, concentrate the reaction mixture in vacuo to obtain the crude caged diketone intermediate (E ), often as a mixture of hydrates.[1]
Step 2: Double Favorskii Ring Contraction
-
Prepare a solution of concentrated aqueous sodium hydroxide (NaOH). A critical insight from process development is that the ratio of base to the diketone intermediate is crucial for achieving high yields.[2]
-
Add the crude caged diketone (E ) to the stirred NaOH solution at a controlled temperature.
-
Stir the resulting suspension vigorously for several hours (e.g., 3 hours) to effect the double ring contraction, forming the disodium salt of 1,4-cubanedicarboxylic acid.
-
Filter the reaction mixture and carefully acidify the filtrate with concentrated acid (e.g., HCl) to precipitate 1,4-cubanedicarboxylic acid (G ).
-
Collect the solid product by vacuum filtration and dry thoroughly.
Step 3: Esterification
-
Suspend the crude 1,4-cubanedicarboxylic acid (G ) in anhydrous methanol.
-
Add a catalytic amount of strong acid (e.g., concentrated H₂SO₄ or thionyl chloride).[10]
-
Heat the mixture to reflux and maintain for several hours until the solid fully dissolves and the reaction is complete (monitored by TLC or other methods).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
Step 4: Purification
-
The crude dimethyl 1,4-cubanedicarboxylate (I ) is often a solid containing colored impurities.
-
A highly effective method for initial purification is vacuum sublimation, which efficiently removes non-volatile impurities.
-
Final purification to obtain an analytically pure, colorless crystalline solid can be achieved by recrystallization, typically from a solvent like ethyl acetate.
Trustworthiness through Self-Validation: The success of this synthesis is validated at the final step. The characteristic ¹H and ¹³C NMR spectra, with their simple, high-symmetry patterns, and a sharp melting point in the expected range (163–167 °C) confirm the formation of the correct, highly pure product.
Applications in Drug Discovery and Materials Science
Dimethyl 1,4-cubanedicarboxylate is rarely the final product; it is a foundational building block. Its utility stems from the predictable reactivity of its ester groups and the inertness of the C-H bonds on the cubane core, which allows for selective chemical manipulation.
Role as a Central Synthetic Hub
The molecule serves as a gateway to a wide array of cubane derivatives, enabling researchers to explore this unique chemical space.
Caption: Synthetic utility of Dimethyl 1,4-cubanedicarboxylate as a precursor.
-
Benzene Bioisostere: The primary application in medicinal chemistry is the use of the 1,4-disubstituted cubane core as a non-aromatic, rigid replacement for a para-substituted benzene ring.[4][14] This "escape from flatland" strategy can improve a drug candidate's metabolic stability, reduce toxicity, and alter its solubility and pharmacokinetic profile while maintaining the crucial geometry for biological activity.[1][3]
-
Scaffold for Drug Candidates: The ester groups can be hydrolyzed to the dicarboxylic acid, converted to amides, or transformed via reactions like the Curtius rearrangement to install amine groups, providing anchors for building more complex pharmacologically active molecules.[15]
-
Materials Science: The dicarboxylic acid, readily obtained from the dimethyl ester, is used as a rigid, linear linker in the construction of Metal-Organic Frameworks (MOFs) and other advanced polymers.[1] The defined geometry of the cubane unit imparts precise structural control to the resulting macromolecular assemblies.
Storage and Handling
-
Storage: Dimethyl 1,4-cubanedicarboxylate is a chemically stable solid. It should be stored in a tightly sealed container in a cool, dry place. While some suppliers recommend refrigeration or storage at -20°C for long-term preservation of high purity, room temperature is generally adequate for routine laboratory use.[4][9]
-
Safety: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
References
- Bliese, M., & Tsanaktsidis, J. (1997). Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis. Australian Journal of Chemistry.
- Collin, D. E., Jackman, E. H., Jouandon, N., Sun, W., Light, M. E., Harrowven, D. C., & Linclau, B. (2021). Decagram Synthesis of Dimethyl 1,4-Cubanedicarboxylate Using Continuous-Flow Photochemistry. Synthesis, 53(07), 1307-1314.
-
Boron Molecular. (n.d.). Dimethyl 1,4-Cubanedicarboxylate. Retrieved from [Link]
- Jedličková, P., et al. (2023). Chlorinated Cubane-1,4-dicarboxylic Acids. The Journal of Organic Chemistry.
- Falkiner, M. J., Littler, S. W., McRae, K. J., Savage, G. P., & Tsanaktsidis, J. (2013). Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. Organic Process Research & Development.
-
National Institute of Standards and Technology. (n.d.). Cubane-1,4-dicarboylic acid dimethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
- Collin, D. E., et al. (2020). Decagram Synthesis of Dimethyl 1,4-Cubanedicarboxylate Using Continuous-Flow Photochemistry. Thiess, Synthesis 2021, 53, 1307–1314.
- Falkiner, M. J., et al. (2013). Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate.
- Royal Society of Chemistry. (n.d.). Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane-1,4-dicarboxylate.
-
National Center for Biotechnology Information. (n.d.). Cubane-1,4-dicarboylic acid dimethyl ester. In PubChem Compound Database. Retrieved from [Link]
- Reekie, T. A., Williams, C. M., Rendina, L. M., & Kassiou, M. (2019). Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(3), 1078-1095.
- Falkiner, M. J., et al. (2013).
- Wiesenfeldt, M. P., et al. (2023). General Access to Cubanes as Benzene Bioisosteres.
- Williams, C. M., et al. (2023). Silver(I)
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- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
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- 4. Dimethyl Cubane-1,4-dicarboxylate | 29412-62-2 | TCI AMERICA [tcichemicals.com]
- 5. chemscene.com [chemscene.com]
- 6. Cubane-1,4-dicarboylic acid dimethyl ester [webbook.nist.gov]
- 7. Dimethyl Cubane-1,4-dicarboxylate | 29412-62-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Cubane-1,4-dicarboylic acid dimethyl ester | C12H12O4 | CID 141480 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 15. Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes and their Investigation as Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
Technical Analysis: Physical & Chemical Properties of Cubane Esters
Executive Summary
Cubane (
This guide analyzes the physicochemical profile of cubane esters, detailing the orbital mechanics that confer unexpected kinetic stability, the inductive effects driving their reactivity, and their validated utility as bioisosteres for benzene rings in drug development.
Structural & Physical Characteristics
The Geometry of Strain
The cubane cage is defined by its perfect octahedral symmetry (
-
Orbital Hybridization: To accommodate the 90° angles, the carbon atoms adopt a hybridization state with high
-character in the exocyclic C-H (or C-C) bonds ( ) and high -character in the endocyclic cage bonds. This "bent bond" character is analogous to cyclopropane, contributing to the cage's unique reactivity and acidity. -
Bond Lengths: The C-C bond length in the cage is
, slightly longer than a standard alkane C-C bond ( ), reflecting the strain.
Physical Properties Profile
The following table summarizes the key physical properties of the parent cubane and its most common derivative, dimethyl 1,4-cubanedicarboxylate.
| Property | Cubane (Parent) | Dimethyl 1,4-cubanedicarboxylate |
| Formula | ||
| Molecular Weight | 104.15 g/mol | 220.22 g/mol |
| Appearance | White crystalline solid | White crystalline solid |
| Melting Point | 130–131 °C | 162–164 °C |
| Density | 1.29 g/cm³ | |
| Solubility | Organic solvents (DCM, Benzene) | DCM, MeOH, THF, DMSO |
| Strain Energy | 166 kcal/mol | ~160 kcal/mol |
| Decomposition | > 200 °C | > 220 °C |
Chemical Reactivity & Stability[2][3]
Kinetic Stability vs. Thermodynamic Instability
Despite its high heat of formation, cubane is kinetically stable because there are no readily accessible low-energy pathways for ring-opening. The symmetry-forbidden nature of the concerted ring-opening to cyclooctatetraene (COT) preserves the cage structure up to decomposition temperatures exceeding 200°C.
Ester Functionality & Inductive Effects
The cubane cage acts as an electron-withdrawing group (EWG) due to the high
-
Acidity: The
of cubane carboxylic acid is lower (more acidic) than benzoic acid, driven by this inductive withdrawal. -
Hydrolysis Rates: Cubane esters undergo alkaline hydrolysis (saponification) efficiently. The electron-deficient cage stabilizes the anionic tetrahedral intermediate formed during nucleophilic attack by hydroxide, often accelerating the reaction compared to non-strained alkyl esters.
C-H Activation
The acidity of the cubane C-H bonds (approx.
-
Ortho-Metalation: Using bases like TMPZnCl·LiCl allows for directed ortho-metalation (DoM) adjacent to the ester group, enabling the synthesis of 1,2-disubstituted cubanes, which are otherwise difficult to access.
Synthesis & Functionalization
The synthesis of cubane esters remains one of the most elegant sequences in organic chemistry, originally developed by Eaton and Cole. The pathway relies on a photochemical [2+2] cycloaddition to close the cage.
The Eaton Synthesis Pathway (Graphviz Visualization)
Caption: The 8-step synthesis of dimethyl 1,4-cubanedicarboxylate involving tribromination, Diels-Alder dimerization, photochemical cage closure, and Favorskii ring contraction.[1]
Pharmaceutical Applications: Bioisosterism
Cubane is increasingly utilized as a bioisostere for the benzene ring, particularly for para-substituted aromatic systems.
-
Geometric Fit: The diagonal distance across the cubane body (
) is remarkably similar to the distance across a benzene ring ( ). -
Metabolic Stability: Unlike benzene, which is susceptible to oxidative metabolism (epoxidation) leading to toxicity, the cubane cage is metabolically robust. The strong C-H bonds (
) resist CYP450 degradation. -
Solubility & Lipophilicity: Cubane derivatives often possess different LogP values than their benzene counterparts, allowing medicinal chemists to fine-tune solubility without altering the pharmacophore's spatial arrangement.
Experimental Protocols
Protocol: Synthesis of Dimethyl 1,4-cubanedicarboxylate
Based on optimized procedures from Org. Process Res. Dev. (2013).[1][2]
Safety Warning: Cubane derivatives are high-energy compounds. While the diester is stable, precursors (especially diazo compounds or peroxides) may be explosive. Use blast shields during scale-up.
-
Esterification:
-
Reagents: 1,4-Cubanedicarboxylic acid (10.0 g), Methanol (anhydrous, 200 mL), Thionyl chloride (
, 2.0 equiv) or conc. (catalytic). -
Procedure:
-
Suspend the diacid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Cool to 0°C and add
dropwise (exothermic). -
Heat the mixture to reflux for 6–12 hours. The suspension will clear as the diester forms.
-
Cool to room temperature. The product may crystallize directly.
-
Concentrate the solvent under reduced pressure.
-
Dissolve the residue in DCM, wash with saturated
(to remove unreacted acid), then brine. -
Dry over
, filter, and evaporate to yield the white solid ester.
-
-
Yield: Typically >90%.
-
Characterization:
: (cage protons), (methyl ester).
-
Protocol: Hydrolysis to 1,4-Cubanedicarboxylic Acid
-
Reagents: Dimethyl 1,4-cubanedicarboxylate (1.0 equiv), LiOH (4.0 equiv), THF/Water (3:1).
-
Procedure:
-
Dissolve the ester in THF.
-
Add the aqueous LiOH solution.
-
Stir at 50°C for 4 hours (monitoring by TLC for disappearance of ester).
-
Acidify carefully with 1M HCl to pH 1.
-
Extract with Ethyl Acetate (
). -
Dry and concentrate to recover the diacid.
-
References
-
Eaton, P. E., & Cole, T. W. (1964).[1] Cubane. Journal of the American Chemical Society, 86(15), 3157–3158. Link
-
Tsanaktsidis, J. (2013). Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate.[1] Organic Process Research & Development, 17(11), 1503–1509. Link[1]
-
Chalmers, B. A., et al. (2016). Validating the Cubane Scaffold as a Benzene Bioisostere. Angewandte Chemie International Edition, 55(8), 2851–2855. Link
-
Eaton, P. E. (1992).[3] Cubane: Ausgangsverbindungen für die Chemie der neunziger Jahre und des nächsten Jahrhunderts. Angewandte Chemie, 104(11), 1447–1462. Link
- Bingham, R. C., & Schleyer, P. v. R. (1971). Recent developments in the chemistry of adamantane and related polycyclic hydrocarbons. Fortschritte der chemischen Forschung, 18, 1–102. (Fundamental physical properties reference).
Sources
The Genesis of a Cage: A Technical Guide to the Discovery and History of Dimethyl 1,4-Cubanedicarboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Allure of the Impossible
In the landscape of synthetic organic chemistry, few molecules have captured the imagination and challenged the conventions of the field quite like cubane. A platonic solid brought to life in molecular form, its existence was once relegated to the realm of theoretical speculation, deemed too strained to be synthesized.[1] This guide delves into the fascinating history and intricate chemistry of a key derivative that unlocked the potential of this remarkable scaffold: dimethyl 1,4-cubanedicarboxylate. From its audacious first synthesis to the refined methodologies that have made it a valuable building block in modern drug discovery, we will explore the journey of this unique molecule.
A Bold Pursuit: The Seminal Synthesis by Eaton and Cole (1964)
The mid-20th century was a period of ambitious targets in organic synthesis. Among the most audacious was the construction of the cubane skeleton, a feat many considered impossible due to the immense strain imposed by its 90° bond angles.[1] It was in this climate of scientific skepticism that Philip E. Eaton and Thomas W. Cole at the University of Chicago embarked on a landmark synthesis that would forever change the understanding of chemical bonding and molecular architecture.[2] Their initial success was not with the parent hydrocarbon, but with its more stable dicarboxylic acid derivative, which was isolated and characterized as dimethyl 1,4-cubanedicarboxylate.[3][4]
The intellectual impetus for this endeavor was rooted in a fundamental curiosity about the limits of chemical synthesis and the properties of highly strained molecules. The successful synthesis of cubane and its derivatives provided a powerful testament to the ingenuity of synthetic chemists and opened up a new class of compounds for investigation.
The Original Synthetic Strategy: A Step-by-Step Protocol
The pioneering synthesis of dimethyl 1,4-cubanedicarboxylate by Eaton and Cole was a multi-step sequence characterized by elegant and innovative chemical transformations.[4] The key steps involved the formation of a key cyclopentanone derivative, a Diels-Alder dimerization, a photochemical [2+2] cycloaddition, and a double Favorskii rearrangement.[3][4]
Experimental Protocol: The Eaton and Cole Synthesis
-
Preparation of 2-Bromocyclopentadienone Dimer: The synthesis begins with the bromination of 2-cyclopentenone. This is followed by dehydrobromination to form the highly reactive 2-bromocyclopentadienone, which spontaneously undergoes a Diels-Alder dimerization to yield the endo-dimer.[4][5]
-
Photochemical [2+2] Cycloaddition: The resulting dione is then subjected to intramolecular photochemical [2+2] cycloaddition. Irradiation with a mercury vapor lamp in an appropriate solvent induces the formation of the caged ring system.[4][5]
-
Double Favorskii Rearrangement: The caged dione undergoes a double Favorskii rearrangement upon treatment with a strong base, such as potassium hydroxide. This remarkable transformation involves the contraction of the two five-membered rings to form the cubane core with carboxylic acid functionalities at the 1 and 4 positions.[4][5]
-
Esterification: The resulting cubane-1,4-dicarboxylic acid is then esterified, typically using diazomethane in the original synthesis, to yield the final product, dimethyl 1,4-cubanedicarboxylate.[4]
Caption: The original synthetic pathway to dimethyl 1,4-cubanedicarboxylate.
Refinements and Innovations: Paving the Way for Accessibility
While the initial synthesis by Eaton and Cole was a monumental achievement, it was not without its challenges, including low overall yields and the use of hazardous reagents.[4] This spurred further research aimed at developing more practical and scalable routes to this valuable compound.
The Chapman Modification: A Safer and More Efficient Approach
A few years after the initial discovery, N.B. Chapman and his colleagues in England reported an improved synthesis.[3] Their modifications addressed some of the key drawbacks of the original route. A significant improvement was the use of 2-cyclopentanone ethylene ketal as the starting material, which avoided the use of the highly toxic carbon tetrachloride and offered a more controlled bromination process.[4]
Experimental Protocol: The Chapman Modification
-
Preparation of the Ketal-Protected Dimer: The synthesis starts with the protection of 2-cyclopentanone as its ethylene ketal. This is followed by bromination and dehydrobromination to form a ketal-protected bromocyclopentadienone, which then undergoes a Diels-Alder dimerization.[4]
-
Selective Deprotection and Photocycloaddition: One of the ketal groups is selectively removed, and the resulting mono-ketal undergoes the key photochemical [2+2] cycloaddition.[4]
-
Final Steps: The remaining ketal is removed, and the resulting caged dione is subjected to the double Favorskii rearrangement and subsequent esterification to yield dimethyl 1,4-cubanedicarboxylate.[4]
Caption: Chapman's modified and more practical synthesis of the cubane core.
The Tsanaktsidis Protocol: Towards Large-Scale Synthesis
Further significant advancements were made by John Tsanaktsidis and his group, who developed a practical and scalable laboratory synthesis of dimethyl 1,4-cubanedicarboxylate, and later a pilot-plant scale process.[6][7] Their work consolidated the key elements of the Eaton and Chapman syntheses and introduced further optimizations, making multi-gram and even kilogram quantities of the compound accessible.[7][8] A key innovation was the optimization of the Favorskii rearrangement conditions, which had been a bottleneck in previous syntheses.[4]
Experimental Protocol: The Tsanaktsidis Optimization
The Tsanaktsidis protocol generally follows the Chapman route but with significant optimization of each step for scalability and yield. This includes refined procedures for the bromination, dimerization, and particularly the double Favorskii rearrangement, where careful control of the base concentration and reaction temperature was found to be crucial for high yields.[6][7] The use of a flow photoreactor for the [2+2] cycloaddition step in later work also represented a major advance for large-scale production.[4]
Caption: The optimized and scalable synthesis developed by Tsanaktsidis.
Comparison of Synthetic Routes
| Feature | Eaton and Cole (1964) | Chapman et al. (c. 1970) | Tsanaktsidis et al. (1997) |
| Starting Material | 2-Cyclopentenone | 2-Cyclopentanone ethylene ketal | 2-Cyclopentanone ethylene ketal |
| Key Intermediates | 2-Bromocyclopentadienone dimer | Ketal-protected dimer, mono-ketal | Optimized intermediates from Chapman's route |
| Overall Yield | Low | Improved but still modest | Significantly improved (e.g., ~23% lab scale)[6] |
| Scalability | Difficult | Moderate | High (multi-gram to kilogram)[7] |
| Safety Considerations | Use of toxic reagents like CCl₄ | Avoided the use of CCl₄ | Further improved safety for large-scale production |
Physicochemical Properties and Spectroscopic Data
Dimethyl 1,4-cubanedicarboxylate is a white crystalline solid. Its unique, highly strained structure gives rise to distinct physical and spectroscopic properties.
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₄ |
| Molecular Weight | 220.22 g/mol [9] |
| Appearance | White crystalline solid |
| Melting Point | 161-162 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ | 4.25 (s, 6H), 3.72 (s, 6H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ | 172.0, 55.8, 51.6, 47.1 |
The Gateway to a New World of Chemistry: Applications in Research and Drug Development
The development of practical syntheses for dimethyl 1,4-cubanedicarboxylate has been instrumental in unlocking the potential of the cubane scaffold in various scientific disciplines. Its primary role is as a versatile building block for the synthesis of a wide array of functionalized cubane derivatives.[10]
In the realm of medicinal chemistry, the cubane cage has emerged as a fascinating and valuable bioisostere for the benzene ring.[5] Its three-dimensional structure and unique electronic properties allow for the modulation of the physicochemical and pharmacokinetic properties of drug candidates.[5] The replacement of a flat aromatic ring with a rigid, non-planar cubane scaffold can lead to improved metabolic stability, enhanced solubility, and novel interactions with biological targets.[5][11] Dimethyl 1,4-cubanedicarboxylate provides a convenient entry point for the incorporation of the cubane motif into complex bioactive molecules.[10]
Beyond medicinal chemistry, cubane derivatives, accessible from the dicarboxylate, have found applications in materials science as rigid linkers in metal-organic frameworks (MOFs) and polymers, and in the field of high-energy-density materials.[4]
Conclusion: From an "Impossible" Molecule to a Versatile Tool
The story of dimethyl 1,4-cubanedicarboxylate is a compelling narrative of scientific curiosity, perseverance, and innovation. What began as the pursuit of a seemingly impossible molecule has evolved into the creation of a versatile tool for chemists across various disciplines. The pioneering work of Eaton and Cole, followed by the crucial refinements of Chapman and Tsanaktsidis, has transformed this once-exotic compound into a readily accessible building block. As researchers continue to explore the unique properties of the cubane scaffold, the legacy of dimethyl 1,4-cubanedicarboxylate will undoubtedly continue to inspire new discoveries in the design of novel therapeutics, advanced materials, and beyond.
References
-
The first synthesis of Cubane! [Link]
- Eaton, P. E., & Cole, T. W. (1964). The Cubane System. Journal of the American Chemical Society, 86(5), 962–964.
-
Collin, D. E., Jackman, E. H., Jouandon, N., Sun, W., Light, M. E., Harrowven, D. C., & Linclau, B. (2020). Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Continuous–Flow Photochemistry. ePrints Soton. [Link]
- Bliese, M., & Tsanaktsidis, J. (1997). Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis. Australian Journal of Chemistry, 50(3), 189-192.
- Falkiner, M. J., Littler, S. W., McRae, K. J., Savage, G. P., & Tsanaktsidis, J. (2013). Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. Organic Process Research & Development, 17(12), 1503–1509.
-
Synthesis. The Chemistry of Cubane. [Link]
-
Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis. Semantic Scholar. [Link]
-
Falkiner, M. J., et al. (2013). Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. ResearchGate. [Link]
-
Request PDF. Pilot-scale production of dimethyl 1,4-cubanedicarboxylate. [Link]
-
Cubanes in Medicinal Chemistry. ACS Publications. [Link]
-
Cubane-1,4-dicarboylic acid dimethyl ester. PubChem. [Link]
-
General Access to Cubanes as Benzene Bioisosteres. PMC - NIH. [Link]
-
Cubanes in Medicinal Chemistry | Request PDF. ResearchGate. [Link]
-
Cubanes in Medicinal Chemistry: Synthesis of Functionalized Building Blocks. ACS Publications. [Link]
-
The curious case of cubane. Berkeley Science Review. [Link]
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- 11. researchgate.net [researchgate.net]
Spectroscopic Characterization of Cubane Derivatives: A Technical Guide
Executive Summary: The Cubic Anomaly
Cubane (
However, characterizing cubane derivatives requires abandoning standard alkane baselines.[2] The forced 90° bond angles distort orbital hybridization, creating spectral signatures that mimic alkenes or aromatics rather than aliphatic hydrocarbons.[2] This guide provides the spectroscopic roadmap to validate these high-value scaffolds.
Theoretical Framework: The "S-Orbital Mismatch"
To interpret the spectra of cubane, one must understand the underlying quantum mechanical compensation for ring strain.[2]
-
Geometric Constraint: A perfect cube requires 90° C-C-C bond angles.[2]
-
Hybridization Consequence: Standard
orbitals naturally splay to 109.5°.[2] To compress to 90°, the carbon atom directs orbitals with higher -character toward the C-C bonds (allowing tighter angles).[1][2] -
The Recoil Effect: By conservation of orbital character, the remaining orbital pointing toward the hydrogen substituent becomes enriched in
-character ( 31-32% , compared to 25% in standard alkanes).[1][2]
Impact on Spectroscopy:
-
NMR: High
-character at the nucleus deshields the proton (downfield shift) and dramatically increases C-H coupling constants.[1][2] -
Acidity: The C-H bond is significantly more acidic (
) than typical alkanes ( ).[1][2] -
Bond Lengths: C-C bonds lengthen (more
-character), while C-H bonds shorten (more -character).
Visualization: The Hybridization-Spectral Logic
Figure 1: The causal link between geometric strain and observable spectroscopic anomalies.[1]
NMR Spectroscopy: The Primary Validation Tool[2]
Nuclear Magnetic Resonance (NMR) is the workhorse for cubane characterization.[1][2] The high symmetry (
Proton NMR ( )
Unlike typical cyclobutanes (
| Parameter | Value (Parent Cubane) | Diagnostic Note |
| Chemical Shift ( | 4.00 ppm | Distinctly downfield due to high |
| Multiplicity | Singlet | All 8 protons are equivalent in the parent cage.[2] |
| Substituent Effect | Substituents shift the |
Carbon-13 NMR ( ) and Coupling Constants
The scalar coupling constant (
| Parameter | Value | Standard Alkane Reference |
| Chemical Shift ( | 47.3 ppm | Relatively standard for strained rings.[1][2] |
| 155 - 160 Hz | ~125 Hz (Standard |
Experimental Tip: When running
Vibrational Spectroscopy (IR/Raman)[1][2][5][6]
Because cubane has a center of inversion, the Rule of Mutual Exclusion applies: IR active modes are Raman inactive, and vice versa.[2]
Infrared (IR)
The spectrum is deceptively simple.[1][2] For the parent molecule, only 3 modes are IR active (
-
C-H Stretch:
3000 cm⁻¹ .[2] This is unusually high for an alkane and overlaps with alkene/aromatic C-H stretches.[2] -
Cage Deformation: Strong bands at 1231 cm⁻¹ and 851 cm⁻¹ .[2][5]
Raman
Raman is superior for observing the "breathing" modes of the cage.[2]
X-Ray Crystallography: The Gold Standard
While NMR implies structure, X-ray diffraction (XRD) confirms the geometry.[1][2] This is critical in drug development to verify that the cubane has not isomerized to cuneane (a wedge-shaped isomer) during metal-catalyzed cross-coupling steps.[1][2]
Key Structural Metrics:
-
C-C Bond Length: 1.572 Å .[2] (Longer than the standard 1.54 Å, reflecting the weaker bond due to
-orbital dominance).[1][2] -
C-C-C Bond Angle: 90° (
small distortions in derivatives). -
C-H Bond Length: 1.118 Å (Shorter than standard alkanes).[1][2][6]
Validated Characterization Protocol
This workflow is designed for verifying a newly synthesized cubane-based bioisostere (e.g., a 1,4-disubstituted cubane).[1][2]
Step 1: Solubility & Stability Check[1][2]
-
Solvent: Cubanes are generally soluble in
and .[2] -
Caution: Avoid strong Lewis acids during preparation, as they can catalyze rearrangement to cuneane.[2]
Step 2: High-Resolution NMR ( & )[1]
-
Acquire
: Look for the symmetric cage protons. For a 1,4-disubstituted cubane, the remaining 6 protons should appear as a singlet (if substituents are identical) or distinct multiplets (if different).[1][2] -
Acquire Gated Decoupled
: Measure the .
Step 3: Mass Spectrometry (HRMS)[1][2]
-
Ionization: ESI or APCI.[2]
-
Fragmentation: Cubanes often show a characteristic loss of
units or cage opening.[2] -
Note: High-energy cubanes (nitro-substituted) require cautious handling; use soft ionization techniques.[1][2]
Step 4: Structural Confirmation (XRD)
If the compound is crystalline, obtain a single-crystal structure.[1][2] This is mandatory for filing IND (Investigational New Drug) applications to prove the bioisostere geometry matches the target benzene ring vectors.[1][2]
Visualization: Characterization Workflow
Figure 2: Decision tree for validating cubane scaffold integrity.
References
-
Eaton, P. E., & Cole, T. W. (1964).[2] Cubane. Journal of the American Chemical Society, 86(15), 3157–3158.[2] Link[1][2]
-
Chalmers, B. A., et al. (2016).[2] Validating the Cubane Bioisostere Strategy. Angewandte Chemie International Edition, 55(8), 2879-2883.[1][2] Link[1][2]
-
Bingham, R. C., & Schleyer, P. v. R. (1971).[2] Synthesis and Chemistry of Cubane. Fortschritte der Chemischen Forschung.[2] Link
-
Fleischer, E. B. (1964).[1][2][6] X-Ray Structure Determination of Cubane. Journal of the American Chemical Society, 86(18), 3889–3890.[2] Link[1][2]
-
Reich, H. J. (2024).[1][2] NMR Spectroscopy: Coupling Constants. University of Wisconsin-Madison.[2] Link (General Reference for J-values).
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- 5. High energy derivatives of Cubane [ch.ic.ac.uk]
- 6. High energy derivatives of Cubane [ch.ic.ac.uk]
- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
Beyond Benzene: Theoretical & Synthetic Profiling of Dimethyl 1,4-cubanedicarboxylate
Executive Summary: The Platonic Scaffold
Dimethyl 1,4-cubanedicarboxylate (DMCD) represents a paradigm shift in medicinal chemistry, moving beyond the flatland of aromatic rings into three-dimensional space. As a derivative of cubane (
This guide provides a rigorous theoretical and practical framework for researchers utilizing DMCD. We synthesize Density Functional Theory (DFT) profiling with validated synthetic protocols to demonstrate why this high-energy scaffold is kinetically stable, metabolically superior, and synthetically accessible.
Computational Framework: DFT Profiling Protocol
To accurately predict the behavior of DMCD in a biological environment, a robust computational strategy is required.[1] The following protocol establishes the standard for electronic and structural characterization.
The Computational Standard[1]
-
Software: Gaussian 16 or GAMESS (US).[1]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its balance of cost and accuracy in organic systems.
-
Basis Set: 6-311++G(d,p) – includes diffuse functions essential for modeling the electron-rich ester oxygens and the strained cage electrons.[1]
Structural & Electronic Parameters
The following data summarizes the theoretical baseline for DMCD compared to its parent cubane and benzene analogs.
Table 1: Theoretical & Physicochemical Profile
| Parameter | Dimethyl 1,4-cubanedicarboxylate | Benzene Analog (Dimethyl Terephthalate) | Causality/Insight |
| Symmetry Point Group | High symmetry contributes to crystallinity and high melting points. | ||
| C-C Bond Length (Cage) | Cubane bonds are longer due to increased p-character in the exo-bonds and s-character in the cage bonds.[1] | ||
| C-C-C Bond Angle | Severe angular strain ( | ||
| HOMO-LUMO Gap | Larger gap in cubane indicates high chemical hardness and resistance to spontaneous reaction despite strain.[1] | ||
| C-H BDE | Strong C-H bonds in the cubane cage resist CYP450 oxidative metabolism.[1] |
Visualization of the Optimization Workflow
The following workflow describes the logical progression from structure generation to property validation.
Figure 1: Standard computational workflow for validating the ground state geometry of strained cage systems.
Bioisosterism: The "Spherical Benzene"
The primary utility of DMCD in drug development is its ability to mimic the vectors of para-substituted benzene while altering physicochemical properties (solubility, lipophilicity).[1]
Vector Analysis
Theoretical studies confirm that the distance across the cubane body diagonal is remarkably similar to the distance across a benzene ring.[1]
This
Metabolic Superiority
Unlike benzene, which is an electron-rich
-
Mechanism: The cubane C-H bond has high s-character, making it stronger and less acidic.[1]
-
Outcome: Slower metabolic clearance (
) and longer half-life ( ).[1]
Figure 2: Comparative logic of bioisosteric replacement.[1][7] Cubane retains binding efficacy while eliminating metabolic liabilities.[1][6]
Synthetic Feasibility: The Tsanaktsidis Protocol
While theoretical properties are promising, access to the material is paramount.[1] The synthesis of DMCD has evolved from the low-yielding Eaton synthesis (1964) to the robust pilot-scale process developed by CSIRO (Tsanaktsidis et al.).[1]
Key Reaction Mechanisms[1]
-
Diels-Alder Dimerization: Spontaneous dimerization of 2-bromocyclopentadienone.[1]
-
Photocyclization: The "magic step" where light energy (
) overcomes the thermodynamic barrier to close the cage.[1] -
Favorskii Rearrangement: Ring contraction of the cage dione to form the 1,4-dicarboxylate system.[1][8]
Optimized Synthetic Pathway
The following diagram outlines the modern, scalable route to DMCD.
Figure 3: The optimized Tsanaktsidis pathway.[1] Note the Favorskii rearrangement as the critical ring-contraction step.[1][8]
Experimental Validation[1]
-
Yield: Modern protocols achieve ~22-30% overall yield from cyclopentanone.[1]
-
Purification: DMCD is highly crystalline.[1] Purification is best achieved via vacuum sublimation followed by recrystallization (Methanol), yielding rhombic crystals.[1]
-
Melting Point:
(Sharp endotherm).[1]
References
-
Eaton, P. E., & Cole, T. W. (1964).[1][8] Cubane. Journal of the American Chemical Society.[1] Link[1]
-
Tsanaktsidis, J., et al. (2013).[1] Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. Organic Process Research & Development. Link[1][8]
-
Chalmers, B. A., et al. (2016).[1] Validating the Cubane Scaffold in Medicinal Chemistry. Angewandte Chemie International Edition. Link[1]
-
Linclau, B., et al. (2021).[1] Decagram Synthesis of Dimethyl 1,4-Cubanedicarboxylate Using Continuous-Flow Photochemistry. Synthesis. Link
-
Williams, C. M. (2015).[1] Cubane: 50 Years Later. Chemical Reviews. Link[1]
Sources
- 1. Cubane - Wikipedia [en.wikipedia.org]
- 2. Cubane and cubanoid: Structural, optoelectronic and thermodynamic properties from DFT and TD-DFT method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Chlorinated Cubane-1,4-dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
Methodological & Application
The Integration of Dimethyl 1,4-Cubanedicarboxylate in the Synthesis of Advanced Metal-Organic Frameworks
Introduction: The Cubane Moiety as a Rigid 3D Linker in MOF Chemistry
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and drug delivery.[1][2] The rational design of MOFs relies on the judicious selection of metal nodes and organic linkers. While aromatic carboxylates have been extensively studied, there is a growing interest in aliphatic and polycyclic linkers that can impart unique three-dimensional geometries and properties to the resulting frameworks.[3] The cubane unit, a highly strained yet kinetically stable C8H8 cage, offers a unique proposition as a rigid, three-dimensional linker.[4] Its distinct geometry, when functionalized with coordinating groups, can lead to MOFs with novel topologies and pore environments. Dimethyl 1,4-cubanedicarboxylate serves as a key precursor to the 1,4-cubanedicarboxylate linker, which has been successfully incorporated into robust MOF architectures.[5][6] This application note provides a detailed guide on the use of dimethyl 1,4-cubanedicarboxylate in the synthesis of a MOF-5 analogue, highlighting the experimental protocol, the rationale behind the synthetic choices, and the characterization of the resulting material.
Rationale for Using Dimethyl 1,4-Cubanedicarboxylate
While the corresponding 1,4-cubanedicarboxylic acid is the actual linker that coordinates to the metal centers, dimethyl 1,4-cubanedicarboxylate is a common and often more readily available starting material due to its synthesis and purification protocols.[6][7] The use of the dimethyl ester in MOF synthesis relies on the principle of in-situ hydrolysis, where the ester groups are converted to carboxylates under the solvothermal reaction conditions. This process is facilitated by the presence of water molecules, either introduced intentionally or present as trace amounts in the solvents, and can be influenced by the reaction temperature and pH.[8] This approach can sometimes offer better solubility of the linker precursor in the reaction solvent compared to the free acid, leading to more homogeneous reaction mixtures and potentially affecting the crystallization process.
Synthesis of a MOF-5 Analogue (CUB-5) using Dimethyl 1,4-Cubanedicarboxylate
This section details the protocol for the synthesis of a zinc-based MOF, isoreticular to the well-known MOF-5, using dimethyl 1,4-cubanedicarboxylate as the linker precursor. The resulting material is often referred to as CUB-5 or basic zinc cubane-1,4-dicarboxylate.[9]
Experimental Protocol
Materials:
-
Dimethyl 1,4-cubanedicarboxylate
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Chloroform, anhydrous
-
Ethanol, absolute
Equipment:
-
20 mL scintillation vials or Teflon-lined autoclave
-
Oven
-
Centrifuge
-
Schlenk line or glovebox (for handling anhydrous solvents)
Procedure:
-
Preparation of the Precursor Solution: In a 20 mL scintillation vial, dissolve zinc nitrate hexahydrate (e.g., 179.5 mg, 0.60 mmol) and dimethyl 1,4-cubanedicarboxylate (e.g., 44.4 mg, 0.20 mmol) in 10 mL of anhydrous N,N-dimethylformamide (DMF).
-
Solvothermal Synthesis: Tightly cap the vial and place it in an oven preheated to 100°C for 24 hours. During this time, the in-situ hydrolysis of the dimethyl ester to the dicarboxylate occurs, followed by the coordination to the zinc ions to form the MOF crystals.
-
Isolation and Washing: After cooling the vial to room temperature, colorless, cubic crystals of the MOF will be observed. Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Solvent Exchange and Activation: To activate the MOF and remove the high-boiling point DMF from the pores, the crystals are soaked in a low-boiling point solvent like anhydrous chloroform (3 x 10 mL) over a period of 24-48 hours.
-
Drying: After the final wash, the chloroform is decanted, and the crystals are dried under vacuum at room temperature or slightly elevated temperatures (e.g., 80-100°C) to yield the activated, porous MOF.
Table 1: Typical Synthesis Parameters for CUB-5
| Parameter | Value |
| Metal Source | Zinc Nitrate Hexahydrate |
| Linker Precursor | Dimethyl 1,4-cubanedicarboxylate |
| Solvent | N,N-Dimethylformamide (DMF) |
| Molar Ratio (Metal:Linker) | 3:1 |
| Temperature | 100°C |
| Time | 24 hours |
| Activation Solvent | Chloroform |
Causality Behind Experimental Choices
-
Solvent: DMF is a common solvent in MOF synthesis due to its high boiling point and its ability to dissolve a wide range of metal salts and organic linkers. It can also act as a modulator, influencing crystal growth.
-
Temperature: The solvothermal synthesis at 100°C provides the necessary energy for the in-situ hydrolysis of the ester and the formation of the crystalline MOF structure.[10]
-
Molar Ratio: A 3:1 molar ratio of metal to linker is often used in the synthesis of MOF-5 and its analogues to ensure the formation of the desired Zn₄O secondary building units (SBUs).
-
Activation: The solvent exchange with a low-boiling point solvent like chloroform is crucial for the removal of DMF from the pores without causing the collapse of the framework, thus making the porous structure accessible.
Visualizing the Synthesis and Structure
Caption: Workflow for the solvothermal synthesis of CUB-5.
Caption: Schematic of the CUB-5 MOF structure.
Characterization of Cubane-Based MOFs
A comprehensive characterization is essential to confirm the successful synthesis and to evaluate the properties of the cubane-based MOF.
Table 2: Characterization Techniques and Expected Results
| Technique | Purpose | Expected Results for CUB-5 |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystalline structure and phase purity. | A diffraction pattern matching the simulated pattern for a cubic crystal system, confirming the isoreticular structure to MOF-5. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To verify the coordination of the carboxylate groups to the metal centers. | Disappearance of the C=O stretching band of the carboxylic acid (or ester) and the appearance of symmetric and asymmetric stretching bands of the coordinated carboxylate groups. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the framework. | A weight loss step corresponding to the removal of solvent molecules, followed by a plateau indicating the stable framework, and finally decomposition at higher temperatures. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | To determine the porosity, surface area, and pore volume. | A Type I isotherm, characteristic of microporous materials, with a high surface area. |
Applications and Future Perspectives
The unique three-dimensional and aliphatic nature of the pores in cubane-based MOFs opens up new possibilities for applications where specific host-guest interactions are desired.
-
Gas Separation and Storage: The distinct pore environment created by the cubane linkers can lead to selective adsorption of certain gas molecules, making these MOFs promising candidates for applications like benzene separation.
-
Drug Delivery: The biocompatibility of zinc-based MOFs and their high porosity make them suitable for the encapsulation and controlled release of therapeutic agents.[3][11] The functionalization of the cubane linker could further enhance drug loading and release kinetics.
-
Catalysis: The metal nodes in MOFs can act as catalytic sites. Cubane-based MOFs could serve as robust platforms for heterogeneous catalysis, with the potential for shape-selective reactions due to the well-defined pore structure.[1]
Conclusion
Dimethyl 1,4-cubanedicarboxylate is a valuable and versatile precursor for the synthesis of advanced MOFs with unique three-dimensional structures. The in-situ hydrolysis of the ester to the dicarboxylate linker under solvothermal conditions provides a reliable route to these materials. The resulting cubane-based MOFs, such as the MOF-5 analogue CUB-5, exhibit high porosity and thermal stability, making them promising materials for a range of applications. Further exploration of different metal nodes and functionalized cubane linkers will undoubtedly lead to the discovery of new MOFs with tailored properties for specific technological challenges.
References
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In situ conversion of a MOG to a crystalline MOF: a case study on solvent-dependent gelation and crystallization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. researchgate.net [researchgate.net]
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- 10. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 11. Metal–Organic Framework Nanocarriers for Drug Delivery in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Dimethyl 1,4-cubanedicarboxylate in Advanced Materials Science
These application notes provide a comprehensive technical guide for researchers, scientists, and materials development professionals on the utilization of Dimethyl 1,4-cubanedicarboxylate as a unique building block in materials science. This document elucidates the underlying principles and provides detailed protocols for the synthesis of novel polymers and metal-organic frameworks (MOFs), leveraging the distinct properties of the cubane core.
Introduction: The Unique Value Proposition of the Cubane Scaffold
The cubane molecule (C₈H₈) is a synthetic hydrocarbon featuring eight carbon atoms arranged at the vertices of a cube.[1] This structure is characterized by significant ring strain due to its 90° C-C-C bond angles, a stark deviation from the ideal 109.5° for sp³-hybridized carbon.[1] This high strain energy, combined with a remarkable kinetic stability (thermally stable up to 220 °C), makes cubane derivatives highly energetic.[2] Furthermore, the cubane cage is a rigid, non-aromatic spacer, offering precise three-dimensional control over the positioning of functional groups.[3]
Dimethyl 1,4-cubanedicarboxylate is a key derivative that serves as a versatile precursor for introducing the cubane moiety into larger material structures.[4] Its diester functionality allows for straightforward participation in common polymerization and coordination reactions. The inherent properties of the cubane core, such as high density (for a hydrocarbon), rigidity, and thermal stability, are imparted to the resulting materials, leading to novel and enhanced performance characteristics.[1]
Core Applications in Materials Science
The unique combination of properties in Dimethyl 1,4-cubanedicarboxylate has led to its exploration in several key areas of materials science:
-
High-Performance Polymers: The rigidity of the cubane unit, when incorporated into a polymer backbone, can significantly enhance the thermal stability and mechanical properties of the resulting material. These polymers are candidates for applications requiring robust performance under extreme conditions.
-
Metal-Organic Frameworks (MOFs): As a rigid organic linker, 1,4-disubstituted cubanes can be used to construct MOFs with well-defined pore structures and unique adsorption properties.[4][5] The aliphatic nature of the cubane cage offers a different pore environment compared to traditional aromatic linkers, potentially leading to novel separation and storage capabilities.[6]
-
Energetic Materials: While this guide focuses on polymers and MOFs, it is crucial to acknowledge that a primary driver for cubane chemistry is the development of high-density, high-energy materials.[3] The cubane core is a key component in the synthesis of advanced explosives and propellants, such as octanitrocubane.[7]
Synthesis of Dimethyl 1,4-cubanedicarboxylate: A Scalable Protocol
Access to multigram quantities of high-purity Dimethyl 1,4-cubanedicarboxylate is essential for its use in materials science.[8] The following protocol is a streamlined, multi-step synthesis adapted from established, scalable methods.[4]
Synthetic Workflow Overview
The synthesis of Dimethyl 1,4-cubanedicarboxylate is a multi-step process that can be conceptually broken down into the formation of a caged intermediate followed by a double Favorskii ring contraction.[9] A common starting material is cyclopentanone.[10]
Caption: Synthetic pathway to Dimethyl 1,4-cubanedicarboxylate.
Detailed Experimental Protocol (Illustrative)
This protocol outlines the key transformations. For detailed experimental procedures, including reagent quantities and safety precautions, consulting the primary literature is imperative.[4]
Step 1: Synthesis of the Cage Dione Intermediate
-
Rationale: This initial phase involves the construction of the polycyclic cage structure that precedes the cubane core. This is typically achieved through a Diels-Alder dimerization of a cyclopentadienone derivative, followed by an intramolecular [2+2] photocycloaddition. The photocycloaddition is a critical step that forms the cage structure.
-
Procedure: a. The synthesis often commences from a protected cyclopentanone derivative.[2] b. A series of bromination and elimination reactions generate a reactive 2-bromocyclopentadienone in situ, which spontaneously undergoes a highly selective Diels-Alder dimerization.[4] c. The resulting endo-dimer is then subjected to photochemical irradiation. This is often performed in a flow reactor to improve efficiency and scalability.[4] The irradiation promotes an intramolecular [2+2] cycloaddition, yielding the caged dione.
Step 2: Double Favorskii Ring Contraction and Esterification
-
Rationale: This is the hallmark of the cubane synthesis, where two five-membered rings of the cage dione are contracted to form the four-membered faces of the cubane. The Favorskii rearrangement is a base-mediated reaction of an α-halo ketone that results in a ring-contracted carboxylic acid derivative.[11]
-
Procedure: a. The cage dione is treated with a hot aqueous solution of a strong base, such as sodium hydroxide. This induces a tandem Favorskii ring contraction, yielding the disodium salt of 1,4-cubanedicarboxylic acid. b. The reaction mixture is carefully acidified to precipitate 1,4-cubanedicarboxylic acid. Safety Note: Cubane dicarboxylic acid is known to be shock-sensitive.[4] c. The isolated dicarboxylic acid is then esterified. A common method is to reflux the diacid in anhydrous methanol with a catalytic amount of strong acid (e.g., concentrated HCl or H₂SO₄).[4] d. The resulting Dimethyl 1,4-cubanedicarboxylate can be purified by recrystallization or sublimation to yield a white crystalline solid.
Application Protocol: Synthesis of a Cubane-Containing Polyester
This protocol describes the synthesis of a polyester incorporating the rigid cubane-1,4-diyl unit via polycondensation of Dimethyl 1,4-cubanedicarboxylate with a diol.
Materials and Equipment
-
Dimethyl 1,4-cubanedicarboxylate
-
Ethylene glycol (or other suitable diol)
-
Zinc acetate (catalyst)
-
Antimony trioxide (catalyst)
-
High-vacuum line
-
Schlenk flask or other suitable reaction vessel equipped with a mechanical stirrer and a distillation sidearm.
Polymerization Workflow
Caption: Two-stage melt polymerization for cubane polyesters.
Step-by-Step Procedure
-
Transesterification Stage: a. Charge the reaction vessel with Dimethyl 1,4-cubanedicarboxylate, a molar excess of the diol (e.g., 2.2 equivalents of ethylene glycol), and the transesterification catalyst (e.g., zinc acetate). b. Causality: The excess diol helps to drive the equilibrium towards the formation of the bis(hydroxyalkyl) ester intermediate by facilitating the removal of methanol. c. Heat the mixture under a slow stream of inert gas (e.g., nitrogen) to around 200°C to create a homogenous melt. d. Methanol will begin to distill off as the transesterification proceeds. Continue heating until the theoretical amount of methanol has been collected.
-
Polycondensation Stage: a. Add the polycondensation catalyst (e.g., antimony trioxide) to the reaction mixture. b. Causality: This second catalyst is more effective at higher temperatures for promoting the chain-building polycondensation reaction. c. Gradually increase the temperature to above 250°C while slowly reducing the pressure using a vacuum pump. d. Causality: The high temperature and high vacuum are crucial for removing the diol byproduct, which drives the polymerization reaction to achieve a high molecular weight, in accordance with Le Chatelier's principle. e. The viscosity of the melt will increase significantly as the polymer chains grow. Continue the reaction until the desired viscosity is reached. f. Cool the reactor and extrude or dissolve the resulting polymer for further processing and characterization.
Application Protocol: Synthesis of a Cubane-Based Metal-Organic Framework (CUB-MOF)
This protocol provides a general procedure for the solvothermal synthesis of a MOF using 1,4-cubanedicarboxylic acid as the organic linker.
Precursor Synthesis: Hydrolysis of Dimethyl 1,4-cubanedicarboxylate
-
Rationale: MOF synthesis typically requires the carboxylic acid form of the linker to coordinate with the metal ions.
-
Procedure: a. Dissolve Dimethyl 1,4-cubanedicarboxylate in a suitable solvent (e.g., methanol). b. Add an aqueous solution of a strong base (e.g., NaOH or KOH) and heat the mixture to reflux until the hydrolysis is complete (monitored by TLC or LC-MS). c. Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 1,4-cubanedicarboxylic acid. d. Filter, wash with water, and dry the product. Safety Note: Handle with care as 1,4-cubanedicarboxylic acid can be shock-sensitive.[4]
Solvothermal MOF Synthesis
-
Materials and Equipment:
-
1,4-Cubanedicarboxylic acid
-
A metal salt (e.g., zinc nitrate hexahydrate, copper(II) nitrate trihydrate)
-
A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF))
-
Teflon-lined stainless steel autoclave or a sealed glass vial.
-
-
Synthesis Workflow:
Caption: General workflow for the solvothermal synthesis of a cubane-based MOF.
-
Step-by-Step Procedure: a. In a glass vial, combine 1,4-cubanedicarboxylic acid, the chosen metal salt, and the solvent. b. Causality: The ratio of linker to metal, the choice of solvent, and the overall concentration can significantly influence the resulting MOF topology. These parameters often require empirical optimization. c. Sonicate the mixture for a few minutes to ensure homogeneity. d. Seal the vial and place it inside a Teflon-lined autoclave. e. Heat the autoclave in an oven at a specific temperature (typically between 80°C and 150°C) for a set period (12 to 72 hours). f. Causality: The solvothermal conditions (elevated temperature and pressure) facilitate the deprotonation of the carboxylic acid and the coordination to the metal ions, leading to the slow growth of high-quality crystals. g. After the reaction, cool the autoclave to room temperature slowly. h. Collect the crystalline product by filtration or decantation. i. Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials. j. Activation: To create a porous material, the solvent molecules occupying the pores must be removed. This is typically done by solvent exchange with a more volatile solvent (e.g., acetone or chloroform) followed by heating under vacuum.
Material Properties and Characterization
The materials synthesized using Dimethyl 1,4-cubanedicarboxylate derivatives exhibit unique properties that should be characterized using standard techniques.
| Material Type | Key Property | Rationale | Characterization Technique(s) |
| Cubane Polymers | High Thermal Stability | The rigid cubane cage restricts bond rotation and dissipates thermal energy effectively. | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) |
| Enhanced Mechanical Strength | The rigid, three-dimensional structure of the cubane unit can lead to increased modulus and strength. | Dynamic Mechanical Analysis (DMA), Tensile Testing | |
| Cubane MOFs | Permanent Porosity | The rigidity of the cubane linker prevents framework collapse upon solvent removal.[5] | Gas (N₂, Ar, CO₂) Sorption Analysis |
| Unique Adsorption | The aliphatic, contoured pore surface created by the cubane methine groups offers novel adsorption sites.[6] | Gas/Vapor Sorption Isotherms, Breakthrough Experiments | |
| High Density | The inherent high density of the cubane molecule can contribute to the overall density of the framework.[1] | Powder X-ray Diffraction (PXRD) for unit cell determination |
Conclusion
Dimethyl 1,4-cubanedicarboxylate is a powerful and versatile building block for creating advanced materials. Its unique caged structure imparts rigidity, high density, and thermal stability to polymers and MOFs. The protocols outlined in this guide provide a starting point for researchers to explore the rich potential of cubane chemistry in developing next-generation materials with tailored properties. The continued development of scalable syntheses for cubane derivatives will undoubtedly broaden their accessibility and application in diverse fields of materials science.[2][8]
References
- Falkiner, M. J., Littler, S. W., McRae, K. J., Savage, G. P., & Tsanaktsidis, J. (2013). Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. Organic Process Research & Development, 17(12), 1503–1509.
- Collin, D. E., Jackman, E., Folgueiras-Amador, A. A., Pletcher, D., Light, M. E., Linclau, B., & Brown, R. C. D. (2020). Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Continuous–Flow Photochemistry. University of Southampton ePrints.
-
Organic Chemistry Select. (2014, February 2). The Magic of Cubane! Retrieved from [Link]
-
DTIC. (n.d.). Cubane Derivatives for Propellant Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). The kilogram-scale synthesis of dimethyl cubane-1,4-dicarboxylate. Retrieved from [Link]
- Bloch, E. D., Queen, W. L., Krishna, R., Zadrozny, J. M., Brown, C. M., & Long, J. R. (2019). CUB-5: A Contoured Aliphatic Pore Environment in a Cubic Framework with Potential for Benzene Separation Applications. Journal of the American Chemical Society, 141(8), 3436–3441.
-
Wikipedia. (n.d.). Cubane. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis. Retrieved from [Link]
-
University of Bristol School of Chemistry. (n.d.). Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. Retrieved from [Link]
-
ACS Publications. (2013). Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. Retrieved from [Link]
-
Petrolpark. (2022, May 30). Synthesis of Cubane. Retrieved from [Link]
-
University of Bristol School of Chemistry. (n.d.). The Chemistry of Cubane. Retrieved from [Link]
-
YouTube. (2025, May 19). Cubane Synthesis is Wild! Mechanism Monday #44. Retrieved from [Link]
-
ResearchGate. (2023, January). Exploring Cuneanes as Benzene Isosteres and Energetic Materials: Scope and Mechanistic Investigations into Regioselective Rear-rangements from Cubanes. Retrieved from [Link]
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"Dimethyl 1,4-cubanedicarboxylate as a rigid linker"
Introduction: Escaping Flatland
In the pursuit of novel therapeutics, the transition from planar aromatic scaffolds to three-dimensional (
Unlike flexible alkyl chains or planar phenyl rings, the cubane core offers a unique combination of defined geometry (180° exit vectors), metabolic stability , and improved solubility .[1] This Application Note details the physicochemical rationale for its use and provides validated protocols for activating and coupling this rigid linker in drug discovery workflows, particularly for PROTACs and molecular glues.
Physicochemical Profile: Cubane vs. Benzene
The utility of the 1,4-cubane linker stems from its ability to mimic the spatial arrangement of para-benzene while altering electronic and solubility properties.
| Feature | p-Substituted Benzene (Arene) | 1,4-Substituted Cubane (Cage) | Impact on Drug Design |
| Geometry (Exit Vectors) | 180° (Planar) | 180° (3D Rigid) | Maintains linear binding geometry. |
| Diagonal Distance | ~2.79 Å | ~2.72 Å | Near-perfect steric mimicry. |
| Hybridization | "Escape from flatland"; increased Fsp3 score. | ||
| Solubility | Low (promotes | High (Disrupts crystal packing) | Improves formulation and bioavailability. |
| Metabolic Stability | Low (Prone to CYP450 oxidation) | High (C-H BDE ~109 kcal/mol) | Resists oxidative metabolism; no toxic metabolites. |
| Lipophilicity | Variable | Moderate | Generally improves permeability via shape. |
Application Logic
A. PROTAC Linker Rigidity
In Proteolysis Targeting Chimeras (PROTACs), linker flexibility often incurs a high entropic penalty upon ternary complex formation. Replacing a flexible alkyl or PEG linker with a rigid 1,4-cubane core restricts the conformational ensemble, potentially improving binding affinity (
B. Bioisosteric Replacement
The cubane core is non-aromatic.[2][3][4] Replacing a phenyl ring with cubane eliminates
-
Improving Solubility: Breaking the planar symmetry that leads to poor aqueous solubility.[1]
-
Reducing Toxicity: Avoiding the formation of reactive arene oxides or quinones during metabolism.
Visualizing the Logic
Figure 1: The strategic rationale for replacing phenylene rings with cubane linkers in medicinal chemistry.
Experimental Protocols
The commercial material is typically Dimethyl 1,4-cubanedicarboxylate (DMC). It must be hydrolyzed to the diacid for coupling, or selectively hydrolyzed to the mono-acid for asymmetric functionalization.
Protocol A: Activation (Hydrolysis to 1,4-Cubanedicarboxylic Acid)
Context: DMC is stable and easy to handle. The free acid is required for amide coupling.
Reagents:
-
Dimethyl 1,4-cubanedicarboxylate (DMC)[5]
-
Lithium Hydroxide (LiOH·H2O) or NaOH[6]
-
THF, Methanol, Water
-
1M HCl
Step-by-Step:
-
Dissolution: Dissolve DMC (1.0 equiv) in a mixture of THF:MeOH:Water (3:1:1). A concentration of 0.1 M is standard.
-
Saponification: Add LiOH·H2O (2.5 equiv for diacid; 0.95 equiv for statistical mono-acid).
-
Reaction: Stir at room temperature for 4–16 hours. Monitor by TLC (DMC moves fast; Diacid stays at baseline) or LCMS.
-
Note: The cubane cage is kinetically stable; heating to 50°C is permissible if reaction is slow, but rarely necessary.
-
-
Workup:
-
Concentrate under reduced pressure to remove THF/MeOH.
-
Dilute the aqueous residue with water.
-
Wash: Extract once with EtOAc to remove unreacted ester (discard organic layer).
-
Acidify: Carefully acidify the aqueous layer to pH ~2–3 using 1M HCl. The diacid may precipitate.
-
Extraction: Extract the acidic aqueous layer with EtOAc (3x).
-
-
Isolation: Dry combined organics over Na2SO4, filter, and concentrate.
-
Yield: Typically >90% as a white solid.
-
Protocol B: Amide Coupling (Linker Attachment)
Context: Attaching the rigid linker to an amine-bearing warhead or E3 ligase ligand.
Reagents:
-
1,4-Cubanedicarboxylic acid (from Protocol A)
-
Amine coupling partner (R-NH2)
-
HATU (1.1 equiv per amide bond)
-
DIPEA (3.0 equiv)
-
DMF (Anhydrous)
Step-by-Step:
-
Activation: Dissolve the cubane acid (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5–10 minutes to form the activated ester.
-
Coupling: Add the amine partner (1.0–1.2 equiv).
-
Reaction: Stir at room temperature for 2–12 hours.
-
QC Check: Monitor LCMS for product mass. Cubane derivatives fly well in ESI+.
-
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3, water, and brine.
-
Purification: Flash chromatography. Cubane derivatives are generally UV-active (low wavelength, ~210 nm) but less intense than benzenes. Use ELSD or stain (KMnO4) if detection is difficult.
Workflow Visualization
Figure 2: Step-by-step synthetic workflow for incorporating the cubane linker.
Safety & Handling Notes
-
Energetic Material: While 1,4-cubanedicarboxylates are stable, the parent cubane skeleton possesses high strain energy (~161 kcal/mol).[6] The derivatives described here are not shock-sensitive, but they release significant energy upon decomposition. Do not heat neat material above 200°C.
-
Detection: Cubane lacks a strong chromophore compared to benzene. In HPLC, monitor at 205–210 nm or use a charged aerosol detector (CAD/ELSD).
References
-
Eaton, P. E., & Cole, T. W. (1964).[6] Cubane. Journal of the American Chemical Society. Link
-
Chalmers, B. A., et al. (2016). Validating Eaton’s Hypothesis: Cubane as a Benzene Bioisostere.[1] Angewandte Chemie International Edition. Link
-
Tsanaktsidis, J., et al. (2013).[6] Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate.[5][6][7][8] Organic Process Research & Development. Link[6]
-
Cioffi, C. L., et al. (2023).[9] General Access to Cubanes as Benzene Bioisosteres.[1][2][4] Nature.[4] Link
-
Lockner, J. W., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Expert Opinion on Drug Discovery. Link
Sources
- 1. biosynth.com [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Dimethyl 1,4-Cubanedicarboxylate [orgspectroscopyint.blogspot.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. researchgate.net [researchgate.net]
High-Yield Esterification of 1,4-Cubanedicarboxylic Acid: Methodologies for Bench and Scale-Up
Strategic Overview
The functionalization of 1,4-cubanedicarboxylic acid (CDA) represents a critical juncture in the synthesis of bioisosteres for pharmaceutical applications. While the cubane nucleus possesses immense strain energy (~166 kcal/mol), it exhibits remarkable kinetic stability due to the lack of accessible decomposition pathways that conserve orbital symmetry.
However, the esterification of CDA requires specific protocols to avoid ring-opening rearrangements (such as Ag(I)-catalyzed isomerization to cuneanes) while maximizing yield from this high-value starting material.
This guide details two validated protocols:
-
Method A (Direct Fischer Esterification): The industry standard for methyl/ethyl esters, optimized for scale-up (decagram to kilogram).
-
Method B (Acid Chloride Activation): The versatile route for attaching complex alcohols or pharmacophores where acidic reflux is non-viable.
Decision Matrix & Workflow
The following logic gate determines the optimal protocol based on your target ester and available starting material.
Figure 1: Strategic selection of esterification route based on substrate complexity and scale.
Protocol A: Direct Fischer Esterification (Scale-Up Optimized)
This method is derived from the process optimization by Tsanaktsidis et al. (CSIRO), utilized for the production of dimethyl 1,4-cubanedicarboxylate on a multi-gram scale. It relies on the surprising stability of the cubane cage to mineral acids.
Target Product: Dimethyl 1,4-cubanedicarboxylate Yield Target: >95%
Reagents & Equipment[1][2][3][4][5][6][7]
-
Substrate: 1,4-Cubanedicarboxylic acid (CDA).[1]
-
Solvent: Anhydrous Methanol (MeOH).[1]
-
Catalyst: Concentrated Hydrochloric Acid (37% HCl) or Sulfuric Acid (H2SO4).
-
Apparatus: Round-bottom flask, reflux condenser, inert gas (Argon/Nitrogen) line.
Step-by-Step Methodology
-
Suspension: Charge the reaction vessel with CDA (1.0 equiv). Add anhydrous MeOH (0.3 M concentration relative to CDA). Note: CDA is sparingly soluble in cold methanol.
-
Acidification: Add concentrated HCl (1.8 – 2.0 equiv) dropwise.
-
Critical Insight: While H2SO4 is a standard Fischer catalyst, HCl allows for easier workup via evaporation and poses less risk of charring if the reaction is overheated.
-
-
Reflux: Heat the mixture to reflux (65 °C) under an inert atmosphere.
-
Observation: The solid CDA will gradually dissolve as it converts to the more soluble diester.
-
Duration: 16–18 hours. Monitor by TLC (or disappearance of solid).
-
-
Workup (Filtration/Evaporation):
-
Isolation: Dry organic layer over MgSO4, filter, and concentrate.
-
Result: The product typically crystallizes as a white solid upon removal of solvent.
-
Protocol B: Acid Chloride Activation (Versatile Route)
When the target alcohol is expensive, complex, or acid-sensitive, the acid chloride route is required. This protocol uses oxalyl chloride to generate the diacid chloride, which is then coupled with the alcohol.
Mechanism:
Reagents
-
Activator: Oxalyl Chloride (2.5 equiv).
-
Catalyst: DMF (Dimethylformamide) - 2-3 drops.
-
Solvent: Anhydrous DCM (Dichloromethane).
-
Base: Pyridine or Triethylamine (for the esterification step).
Step-by-Step Methodology
-
Activation:
-
Suspend CDA (1.0 equiv) in anhydrous DCM (0.2 M) at 0 °C.
-
Add Oxalyl Chloride (2.5 equiv) dropwise.
-
Add catalytic DMF (2 drops). Caution: Vigorous gas evolution (CO/CO2).
-
-
Formation of Acid Chloride:
-
Allow to warm to room temperature and stir for 2–4 hours.
-
Endpoint: Solution becomes clear.
-
Evaporation: Remove solvent and excess oxalyl chloride in vacuo. Crucial: Do not heat above 40°C during evaporation to prevent decomposition.
-
-
Esterification:
-
Redissolve the crude acid chloride in fresh anhydrous DCM.
-
Add the Target Alcohol (2.2 equiv) and Pyridine (2.5 equiv) at 0 °C.
-
Stir at room temperature for 4–12 hours.
-
-
Purification:
-
Standard aqueous workup (dilute HCl wash, NaHCO3 wash).
-
Recrystallization or Silica Chromatography (usually Hexane/EtOAc).
-
Quality Control & Validation Data
The following data corresponds to Dimethyl 1,4-cubanedicarboxylate . Use these metrics to validate synthesis success.
Spectroscopic Data Table
| Metric | Value | Assignment |
| Appearance | White crystalline solid | - |
| Melting Point | 162 – 164 °C | Literature standard |
| Cubyl C-H protons | ||
| Methyl ester (-OCH3) | ||
| Carbonyl (C=O) | ||
| Quaternary Cubyl C (ipso) | ||
| Methyl (-OCH3) | ||
| Cubyl C-H |
Thermal Stability (DSC)
-
Note: Unlike nitrocubanes, the ester is thermally robust, but standard safety precautions for energetic cages should apply.
Reaction Mechanism Visualization
The transformation from the acid to the ester via the Fischer method involves the protonation of the carbonyl oxygen, increasing electrophilicity for the methanol attack.[5]
Figure 2: Simplified reaction flow for the Fischer Esterification of CDA.
Safety & Handling
-
Energetic Framework: While 1,4-cubanedicarboxylates are stable, the cubane cage stores significant strain energy. Avoid subjecting the material to mechanical shock or temperatures >200 °C without DSC testing.
-
Acid Chlorides: If using Method B, ensure proper venting of CO and HCl gas.
-
Toxicity: Treat all cubane derivatives as potential bioactive agents. Use gloves and work within a fume hood.
References
-
Tsanaktsidis, J., et al. (1997).[1][6] Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis. Australian Journal of Chemistry.[6]
-
Eaton, P. E., & Cole, T. W. (1964). Cubane. Journal of the American Chemical Society.
-
Collin, D. E., et al. (2021).[2][3][7] Decagram Synthesis of Dimethyl 1,4-Cubanedicarboxylate Using Continuous-Flow Photochemistry. Synthesis.
- Barton, D. H. R., et al. (1993). The Functionalization of Cubane. Journal of Organic Chemistry. (Context on Acid Chloride stability).
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chlorinated Cubane-1,4-dicarboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Chlorinated Cubane-1,4-dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Large-Scale Synthesis of Dimethyl 1,4-Cubanedicarboxylate
Executive Summary
Dimethyl 1,4-cubanedicarboxylate (DMCD) is the primary commercial precursor for accessing the cubane pharmacophore—a high-value bioisostere for the benzene ring. In medicinal chemistry, replacing a phenyl ring with a cubane core ("escaping from Flatland") often improves solubility, metabolic stability, and vector alignment without altering the binding affinity.
Historically, the synthesis of cubane was regarded as an academic curiosity due to its perceived difficulty and danger. However, the optimization of the CSIRO process (Tsanaktsidis et al.) has transformed this into a viable pilot-scale operation. This application note details a robust, kilogram-scalable protocol for synthesizing DMCD starting from inexpensive cyclopentanone. It emphasizes safety controls for high-energy intermediates and utilizes a modified photochemical workflow to mitigate the bottlenecks of early batch processes.
Strategic Route Analysis
The synthesis follows the modified Eaton-Tsanaktsidis route . While alternative routes using cyclobutadiene-iron tricarbonyl exist, they are chemically elegant but economically unviable for scale-up due to the cost of stoichiometric iron and toxicity reagents.
Key Reaction Pathway[1]
-
Protection: Cyclopentanone
Ethylene Ketal. -
Functionalization:
-Bromination to tribromoketal. -
Dimerization: Base-induced dehydrobromination to generate 2-bromocyclopentadienone (in situ), which spontaneously dimerizes via Diels-Alder.
-
Cage Formation: Photochemical [2+2] cycloaddition (The "Bottleneck").
-
Ring Contraction: Double Favorskii rearrangement to the cubane skeleton.
-
Esterification: Conversion to the stable dimethyl ester.
Figure 1: Strategic reaction pathway for the synthesis of Dimethyl 1,4-cubanedicarboxylate. Red arrows indicate safety-critical steps involving high energy or exothermic hazards.
Critical Safety Analysis
WARNING: Cubane synthesis involves high-energy strain release and photochemical hazards.
| Hazard Class | Critical Control Point | Mitigation Strategy |
| Photochemical | UV Irradiation (Step 4) | Use interlocked shielding for Hg lamps. Monitor cooling loops; lamp overheating can cause catastrophic failure of the immersion well. |
| Exothermic | Favorskii Rearrangement (Step 5) | The ring contraction is highly exothermic. Do not add base as a bolus. Use controlled addition pumps and active cooling to maintain |
| Chemical Burns | Bromine Handling (Step 2) | Use a dedicated scrubber system for HBr off-gassing. |
| Explosion | Cubane Stability | While the diester is stable, nitro or azido derivatives (if synthesized downstream) are potent explosives. The diacid intermediate is stable but should not be heated dry above 200°C. |
Detailed Experimental Protocol
Stage 1: Synthesis of the endo-Dione Intermediate
Target: endo-2,4-dibromodicyclopentadiene-1,8-dione
Reagents:
-
Cyclopentanone ethylene ketal (1.0 eq)
-
Bromine (3.05 eq)
-
Sodium Methoxide (25% w/w in MeOH)
-
Dioxane / Methanol
Protocol:
-
Bromination: Charge a reactor with cyclopentanone ethylene ketal and dioxane. Cool to 0°C.
-
Add Bromine dropwise, maintaining internal temperature
. The reaction produces copious HBr; ensure scrubber is active. -
Stir at RT for 24h to ensure complete conversion to the tribromo-ketal.
-
Dimerization: Cool the mixture to 0°C. Add Sodium Methoxide solution slowly.
-
Hydrolysis: Add concentrated HCl/water to hydrolyze the ketals.
-
Isolation: Filter the precipitated solid. Recrystallize from EtOAc/Hexane.
-
Checkpoint: Product should be a tan/white solid. MP: 174–176°C.
-
Stage 2: Photochemical Cage Formation
Target: pentacyclo[5.3.0.0^{2,5}.0^{3,9}.0^{4,8}]decane-6,10-dione
Equipment:
-
Batch: 450W or 2kW Medium Pressure Mercury Lamp with Pyrex filter (cutoff <300nm).
-
Flow (Recommended): FEP tubing reactor wrapped around cooled UV source (Linclau modification).
Protocol (Batch Scale):
-
Dissolve endo-dione (50g) in Methanol/HCl (conc).
-
Note: Acid catalysis is required to protonate the ketone, shifting the absorption max to match the Hg lamp emission.
-
-
Degas the solution with
for 30 mins (Oxygen quenches the triplet state). -
Irradiate at 25–30°C. Monitor via TLC (disappearance of UV-active starting material; product is UV inactive).
-
Workup: Evaporate methanol. The residue is the "cage dione."
-
Yield Note: This step typically yields 90-95% crude.
-
Stage 3: The Double Favorskii Contraction
Target: Cubane-1,4-dicarboxylic acid
Reagents:
-
Cage Dione (from Stage 2)
-
NaOH (25% aqueous solution)[1]
-
Dowex 50W-X8 (H+ form)
Protocol:
-
Suspend the Cage Dione in water in a flask equipped with a reflux condenser and high-torque mechanical stirrer.
-
Heat the mixture to reflux (
). -
Critical Step: Add the 25% NaOH solution dropwise over 2 hours.
-
Observation: The reaction mixture will turn dark brown/black. Vigorous boiling will occur; ensure condenser capacity is sufficient.
-
-
Reflux for an additional 2 hours.
-
Cool to RT and filter off insoluble black polymer by-products.
-
Acidification: Pass the clear filtrate through a column of activated Dowex 50W-X8 resin (or acidify carefully with HCl to pH 1).
-
The Cubane Diacid precipitates as a white powder. Filter and dry.
-
Stability:[7] The acid is stable but insoluble in most organic solvents.
-
Stage 4: Esterification
Target: Dimethyl 1,4-cubanedicarboxylate
Protocol:
-
Suspend Cubane Diacid in dry Methanol.
-
Add catalytic
(or generate HCl in situ with Acetyl Chloride). -
Reflux for 12 hours. The solid will dissolve as the ester forms.
-
Concentrate the solvent. Pour into ice water.
-
Extract with Chloroform or DCM. Wash with
. -
Purification: Recrystallize from Methanol.
-
Final Product: Colorless crystals / white powder.
-
Process Flow & Equipment Diagram
Figure 2: Process engineering flow showing critical equipment and safety off-gas handling.
Quality Control & Data Summary
Quantitative Metrics (Pilot Scale Data)
| Parameter | Value | Notes |
| Overall Yield | 25 – 30% | Calculated from endo-dione intermediate. |
| Purity (GC/HPLC) | >99.5% | Required for pharma applications. |
| Appearance | White crystalline solid | |
| Melting Point | 161 – 162°C | Sharp melting point indicates high purity. |
| Throughput | ~50g / batch | Can be telescoped to kg scale with flow photochemistry. |
Characterization Data (Dimethyl 1,4-cubanedicarboxylate)
-
1H NMR (CDCl3, 400 MHz):
4.24 (s, 6H, Cubane-H), 3.70 (s, 6H, OMe).-
Note: The cubane protons appear unusually downfield for aliphatic protons due to the high s-character of the C-H bonds (
hybridization).
-
-
13C NMR (CDCl3):
172.0 (C=O), 56.5 (Cage C-H), 51.8 (OMe), 47.1 (Cage C-Quat).
References
-
Falkiner, M. J., et al. (2013).[4][8] "Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate." Organic Process Research & Development, 17(12), 1503–1509. Link[3]
-
Collin, D. E., et al. (2021).[8][9] "Decagram Synthesis of Dimethyl 1,4-Cubanedicarboxylate Using Continuous-Flow Photochemistry." Synthesis, 53(07), 1307–1314.[9] Link
-
Eaton, P. E., & Cole, T. W. (1964). "Cubane."[1][3][4][5][7][8][9][10][11] Journal of the American Chemical Society, 86(15), 3157–3158. Link
-
Chalmers, B. A., et al. (2016). "Validating Eaton’s Hypothesis: Cubane as a Benzene Bioisostere." Angewandte Chemie International Edition, 55(11), 3580–3585. Link
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. total-synthesis.com [total-synthesis.com]
- 3. m.youtube.com [m.youtube.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. edu.rsc.org [edu.rsc.org]
- 6. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Chlorinated Cubane-1,4-dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ‘Chemical cube’ tools for building new drugs and agrochemicals - Faculty of Science - University of Queensland [science.uq.edu.au]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Note: Photochemical Synthesis of Cubane Derivatives for Medicinal Chemistry
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from planar aromatic systems to sp³-rich scaffolds is a critical strategy to improve solubility, metabolic stability, and target specificity—a concept widely known as "Escaping Flatland." Cubane (
This guide details the synthesis of Dimethyl 1,4-cubanedicarboxylate , the primary building block for cubane medicinal chemistry.[3][4] We focus on the critical photochemical [2+2] cycloaddition step, comparing traditional batch methods with modern continuous-flow protocols that solve the "photon flux" bottleneck.
Mechanistic Pathway & Logic
The synthesis of cubane is thermodynamically "uphill," requiring significant energy input to overcome the strain energy (~160 kcal/mol) of the cubic system. Thermal methods fail; thus, UV light is the reagent of choice to forge the cage structure.
The Reaction Scheme
The synthesis relies on the Tsanaktsidis modification of the Eaton route.[5] The core transformation involves the intramolecular [2+2] photocycloaddition of a endo-dicyclopentadienone derivative (The "Cage Precursor") followed by a double Favorskii ring contraction.
Figure 1: The photochemical bottleneck and subsequent chemical rearrangement.[6][7] The [2+2] cycloaddition is the light-dependent step that forms the highly strained cage structure.
Experimental Protocols
Protocol A: Batch Photolysis (Small Scale)
Best for: Initial screening (<5g scale) and academic labs.
Reagents & Equipment:
-
Substrate: endo-2,4-dibromo-dicyclopentadiene-1,8-dione (or the protected bis-ketal).
-
Solvent: 5% HCl in Methanol (Acidic media promotes ketal hydrolysis/equilibration essential for the reaction).
-
Light Source: 450W Medium-pressure Mercury Vapor Lamp (Hanovia type).
-
Vessel: Quartz immersion well (Pyrex filters <300nm; Quartz allows <300nm, essential if not using sensitizers).
Step-by-Step:
-
Dissolution: Dissolve the endo-dione (10 g) in MeOH/HCl solution (500 mL). Ensure complete solvation to prevent precipitation on the lamp sleeve.
-
Degassing: Sparge the solution with Nitrogen for 20 minutes. Oxygen quenches the triplet state required for the [2+2] cycloaddition.
-
Irradiation: Lower the lamp (housed in a water-cooled quartz jacket) into the solution. Turn on cooling water (maintain <25°C). Ignite lamp.
-
Monitoring: Monitor by TLC or NMR. The disappearance of olefinic protons (approx. 6.0-7.0 ppm) indicates conversion.
-
Workup: Evaporate methanol under reduced pressure. The residue is the "Cage Dione."
Critical Insight: In batch, light intensity drops off exponentially with distance from the lamp (Beer-Lambert Law). Only the layer of liquid immediately surrounding the lamp reacts efficiently. This leads to long reaction times (24-48 hours) and side-product formation due to over-irradiation of the inner layer.
Protocol B: Continuous Flow Photochemistry (Scale-Up)
Best for: Process chemistry, >10g scale, and high-throughput production.
Flow chemistry solves the path-length limitation by constraining the fluid to a thin tubing wrapped around the light source, ensuring uniform irradiation.
Equipment Setup:
-
Reactor: FEP or PFA tubing (1/16" OD) wrapped around a high-power UV source.
-
Pump: HPLC or peristaltic pump capable of handling acidic methanol.
-
Light Source: High-power UV-LED (365nm) or Hg Lamp.
Figure 2: Continuous flow setup. The Back Pressure Regulator (BPR) prevents solvent boiling inside the tubing if the lamp generates heat.
Step-by-Step:
-
Preparation: Prepare a 0.2 M solution of the substrate in acidic methanol.
-
Priming: Prime the system with pure solvent to remove air bubbles.
-
Parameters: Set flow rate to achieve a residence time of ~30-60 minutes (depending on lamp intensity).
-
Operation: Pump the reagent solution through the coil.
-
Collection: Collect the effluent. The conversion is typically higher and cleaner than batch methods due to precise residence time control.
Data Comparison: Batch vs. Flow
| Parameter | Batch (Immersion Well) | Continuous Flow |
| Reaction Time | 24 - 48 Hours | 30 - 60 Mins (Residence) |
| Scale | Limited by vessel size | Unlimited (Time-dependent) |
| Yield | 40 - 50% | 60 - 80% |
| Safety | High solvent volume near heat | Minimal active volume |
Downstream Processing: The Favorskii Rearrangement
The "Cage Dione" produced above is not yet a cube. It requires ring contraction.[4][8][9][10]
-
Reagent: 25% aqueous NaOH (excess).
-
Procedure: Reflux the Cage Dione in the NaOH solution for 2-4 hours.
-
Mechanism: The hydroxide attacks the ketone, inducing a skeletal rearrangement that expels the bromide and contracts the five-membered rings into the four-membered rings of the cubane.
-
Isolation: Acidify with HCl to pH 1. The Cubane-1,4-dicarboxylic acid precipitates as a white solid.
-
Esterification: Reflux in Methanol/H2SO4 to generate the Dimethyl ester (easier to purify/handle).
Quality Control & Characterization
Validating the cubane structure requires checking for the high symmetry of the molecule.
-
1H NMR (CDCl3):
-
Cubane-1,4-dicarboxylate: Look for a single singlet around δ 4.2 - 4.3 ppm . The protons on the cubane corners are chemically equivalent and highly shielded compared to aromatics.
-
Impurity Check: Absence of olefinic protons (6.0-7.0 ppm) confirms full consumption of the precursor.
-
-
13C NMR:
-
Specific signals for the cubane cage carbons appear around δ 45-50 ppm .
-
Safety & Hazards
-
UV Radiation: The lamps used (Hg vapor) emit high-energy UV. Proper shielding (black box or UV-blocking plexiglass) is mandatory to prevent eye/skin damage.
-
High Energy Compounds: While cubane-1,4-dicarboxylate is stable, intermediate "cage" compounds and polynitrocubanes are highly strained. Avoid shock or rapid heating of dry solids.
-
Pressure: In flow chemistry, ensure the tubing is rated for the pressure generated by the pump and potential solvent expansion.
References
-
Eaton, P. E., & Cole, T. W. (1964).[3][4][11] Cubane. Journal of the American Chemical Society.
-
Tsanaktsidis, J. (2020).[3] Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Continuous-Flow Photochemistry. ResearchGate / University of Southampton.
-
Chalmers, B. A., et al. (2016). Validating the Concept of Cubane as a Benzene Bioisostere. Angewandte Chemie International Edition.
-
Vapourtec Application Note 48. Photochemical synthesis of Cubanes.
-
Biosynth. Cubane Scaffolds in Drug Design.
Sources
- 1. biosynth.com [biosynth.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00231D [pubs.rsc.org]
- 6. Cubane - Wikipedia [en.wikipedia.org]
- 7. vapourtec.com [vapourtec.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. youtube.com [youtube.com]
- 10. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 11. petrolpark.co.uk [petrolpark.co.uk]
"flow chemistry for Dimethyl 1,4-cubanedicarboxylate synthesis"
Abstract
This Application Note details a validated protocol for the synthesis of Dimethyl 1,4-cubanedicarboxylate , a critical bioisostere for benzene in "Escape from Flatland" drug discovery programs. Historically limited by the scalability of batch photochemistry, this workflow utilizes continuous flow photochemistry to overcome photon flux attenuation, enabling decagram-to-kilogram throughput of the cubane cage precursor. The guide integrates the CSIRO pilot-scale methodology with modernized flow reactor parameters to ensure high safety, reproducibility, and yield.
Strategic Analysis: Why Flow Chemistry?
The synthesis of the cubane skeleton hinges on a thermodynamically "uphill" intramolecular [2+2] photocycloaddition. In batch reactors, this step suffers from:
-
Beer-Lambert Law Limitations: Light penetration drops exponentially with path length, restricting batch reactors to dilute solutions or small volumes.
-
Long Reaction Times: Batch runs can require >170 hours for modest conversions.
-
Safety Hazards: Large volumes of high-energy intermediates and flammable solvents under high-intensity UV irradiation pose significant fire/explosion risks.
The Flow Solution: By transitioning to a micro- or meso-fluidic flow photoreactor, we reduce the optical path length (typically <2 mm), ensuring uniform irradiation. This intensifies the reaction rate, allows for continuous processing of substrate, and decouples the reaction volume from the light source, significantly improving the safety profile.
Chemical Pathway & Workflow
The synthesis proceeds in three phases:
-
Precursor Assembly (Batch): Synthesis of the Diels-Alder dimer (Endo-2,4-dibromocyclopentadiene-1,8-one dimer).
-
Cage Formation (Flow): [2+2] Photocycloaddition to the 1,3-bishomocubane skeleton.
-
Ring Contraction (Batch): Double Favorskii rearrangement to the cubane core.
Visualizing the Pathway
Figure 1: Synthetic route highlighting the critical continuous flow photochemical step.
Detailed Experimental Protocol
Phase 1: Precursor Synthesis (Batch)
Note: This step is performed in batch due to the spontaneous nature of the dimerization.
-
Bromination: Treat 2-cyclopentenone with NBS and bromine to yield 2,2,5-tribromocyclopentanone.
-
Elimination/Dimerization: Treat with diethylamine in MTBE. The in-situ generated 2-bromocyclopentadienone spontaneously dimerizes.[1]
-
Isolation: Filter the precipitate. Recrystallize from ethyl acetate to obtain Compound 6 (Endo-2,4-dibromocyclopentadiene-1,8-one dimer).
-
Checkpoint: Solid must be white/pale yellow. Darker color indicates impurities that will absorb UV light and kill the flow reaction efficiency.
-
Phase 2: Continuous Flow Photocyclization (The Core Protocol)
This protocol is adapted from the optimized conditions reported by Collin et al. (2021) and CSIRO.
Equipment Setup:
-
Pump: HPLC pump or chemically resistant syringe pump (e.g., Vapourtec R-Series or equivalent).
-
Reactor: FEP (Fluorinated Ethylene Propylene) tubing coil.
-
Dimensions: 1/8" O.D., 1/16" I.D.
-
Volume: 10–20 mL coil volume (scalable).
-
-
Light Source: 450W Medium Pressure Mercury Lamp (cooled) OR High-Power UV LED (300-310 nm).
-
Note: Pyrex filtering is required for Hg lamps to cut off <280 nm wavelengths and prevent polymer deposition (fouling).
-
-
Back Pressure Regulator (BPR): 4–5 bar (to prevent solvent boiling/outgassing).
Reagents:
-
Substrate: Compound 6 (from Phase 1).[1]
-
Solvent: Methanol/Water (85:15 v/v) + 0.15 M H₂SO₄.
-
Why Acid? Prevents ketal formation and aids solubility.
-
Why Water? Essential for hydrating the ketone, which prevents polymerization byproducts.
-
Step-by-Step Flow Procedure:
-
Preparation: Dissolve Compound 6 (approx. 0.15 M) in the acidic MeOH/H₂O solvent. Sonicate to ensure complete dissolution.
-
Priming: Flush the reactor with solvent only to establish stable flow and pressure (4 bar).
-
Irradiation: Turn on the UV source and allow it to warm up (5-10 mins for Hg lamps). Ensure cooling system (fan/chiller) is active.
-
Execution: Pump the reagent solution through the coil.
-
Residence Time: 30 minutes.
-
Flow Rate: Calculated based on reactor volume (e.g., for 15 mL reactor, flow rate = 0.5 mL/min).
-
-
Collection: Collect the effluent in a flask. The solution will turn from pale yellow to clear/colorless, indicating consumption of the enone chromophore.
-
Workup: Concentrate the output in vacuo to remove methanol. The aqueous residue contains the hydrated Cage Dione (Compound 7).
Phase 3: Favorskii Rearrangement & Esterification
-
Rearrangement: Add the aqueous residue from Phase 2 to a refluxing solution of 25% NaOH.
-
Caution: Exothermic. Maintain reflux for 2-4 hours. The cage dione undergoes double ring contraction to form the cubane skeleton.
-
-
Isolation: Acidify with conc. HCl at 0°C. The Cubane-1,4-dicarboxylic acid will precipitate. Filter and dry.
-
Esterification: Reflux the acid in dry methanol with catalytic H₂SO₄ or HCl for 12 hours.
-
Purification: Remove methanol, extract into dichloromethane, wash with bicarbonate, and recrystallize from hexane/chloroform.
Process Data & Validation
The following data compares the traditional batch approach (Eaton, 1964) with the modern Flow Protocol (CSIRO/Southampton).
| Parameter | Traditional Batch | Continuous Flow Protocol | Advantage |
| Reaction Time | 170+ Hours | 30 Minutes (Residence Time) | 340x Faster |
| Concentration | Dilute (<0.05 M) | High (0.15 - 0.2 M) | Higher Throughput |
| Light Source | Internal Immersion | External/Wrapped Coil | Safety & Cooling |
| Yield (Cage Step) | Variable (30-50%) | Consistent (85-95% conversion) | Reproducibility |
| Throughput | ~1 g / week | >3.4 g / hour (Decagram scale) | Scalability |
Reactor Configuration Diagram
Figure 2: Schematic of the continuous flow photolysis setup.
Troubleshooting & Expert Tips
-
Fouling/Clogging: If the tubing clouds up (polymerization), flush with 10% nitric acid followed by acetone. Ensure the feed solution is filtered (0.45 µm) before pumping.
-
Lamp Degradation: Mercury lamps lose intensity over time. Calibrate your residence time using a ferrioxalate actinometer if yields drop.
-
Solvent Choice: Do not substitute Methanol/Water easily. Pure organic solvents often lead to acetal byproducts or solubility issues with the cage dione.
-
Safety: The cubane dicarboxylic acid is stable, but intermediates are high-energy.[2] Always operate the Favorskii rearrangement behind a blast shield.
References
-
Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate Falkiner, M. J., Littler, S. W., McRae, K. J., Savage, G. P., & Tsanaktsidis, J.[2][3] (2013).[2] Organic Process Research & Development, 17(12), 1503–1509.[2] [Link]
-
Cubane: The "Escape from Flatland" Bioisostere Chalmers, B. A., et al.[1] (2016).[4] Angewandte Chemie International Edition, 55(11), 3580-3585. [Link]
-
The Cubane System (Original Synthesis) Eaton, P. E., & Cole, T. W. (1964).[1][5] Journal of the American Chemical Society, 86(15), 3157–3158. [Link]
Sources
Application Note: Comprehensive Characterization of Dimethyl 1,4-Cubanedicarboxylate
Introduction: The Unique Challenge of a Strained Cubic Scaffold
Dimethyl 1,4-cubanedicarboxylate is a pivotal building block in medicinal chemistry and materials science.[1][2] Its rigid, highly strained cubic core offers a unique three-dimensional scaffold, serving as a non-aromatic bioisostere for phenyl groups, with the potential to improve pharmacokinetic properties of drug candidates by helping them "escape from flatland".[1] The synthesis of this fascinating molecule, first reported by Eaton and Cole, is a multi-step process culminating in a compound whose purity and structural integrity must be rigorously verified.[1]
This guide provides a comprehensive overview of the essential analytical techniques for the unambiguous characterization of Dimethyl 1,4-cubanedicarboxylate. We will delve into the causality behind experimental choices, offering detailed protocols and data interpretation guidelines to ensure trustworthy and reproducible results for researchers in drug development and materials science.
Logical Workflow for Structural Confirmation
A multi-technique approach is imperative for the full characterization of Dimethyl 1,4-cubanedicarboxylate, from initial purity assessment to definitive structural elucidation. The following workflow ensures all aspects of the molecule's identity are confirmed.
Caption: Integrated workflow for the characterization of Dimethyl 1,4-cubanedicarboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR is the most powerful technique for confirming the synthesis of Dimethyl 1,4-cubanedicarboxylate due to the molecule's high symmetry. The unique electronic environment of the cubane cage results in a highly characteristic and simple spectrum for a pure sample.
Expertise & Experience: Why NMR is Definitive
The octahedral symmetry of the 1,4-disubstituted cubane core means that all six methine (CH) protons on the cage are chemically equivalent.[3] Likewise, the two methyl ester groups are equivalent. This leads to a ¹H NMR spectrum of remarkable simplicity: two sharp singlets. Any deviation from this pattern, such as additional splitting or unexpected peaks, immediately indicates the presence of impurities or incompletely reacted starting materials. Similarly, the ¹³C NMR spectrum will show only four distinct signals corresponding to the carbonyl carbon, the quaternary cubane carbons, the methoxy carbons, and the six equivalent methine carbons of the cage.
Protocol: ¹H and ¹³C NMR Analysis
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified Dimethyl 1,4-cubanedicarboxylate.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as the compound is highly soluble, and its residual peak is well-separated from the analyte signals.[2][4]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup (400 MHz Spectrometer):
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. For ¹H NMR, a line width of <0.5 Hz for the solvent peak is desirable.
-
Acquire the ¹H spectrum. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A total of 8-16 scans is usually sufficient.
-
After acquiring the proton spectrum, switch to the ¹³C nucleus.
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
3. Data Processing and Referencing:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase the spectra and perform baseline correction.
-
Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm.[4]
-
Reference the ¹³C spectrum to the CDCl₃ triplet centered at 77.0 ppm.[1]
Trustworthiness: Expected Results and Data Interpretation
A pure sample of Dimethyl 1,4-cubanedicarboxylate will exhibit the following spectral features. The simplicity of the spectrum acts as a self-validating system for purity.
| Technique | Signal | Expected Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | Singlet | ~4.25 | 6H, cubyl-H |
| Singlet | ~3.72 | 6H, -OCH₃ | |
| ¹³C NMR | Carbonyl | ~172.0 | 2C, C=O |
| Quaternary Cubyl | ~55.8 | 2C, C-COOCH₃ | |
| Methoxy | ~51.6 | 2C, -OCH₃ | |
| Methine Cubyl | ~47.1 | 6C, cubyl-CH |
Note: Chemical shifts are reported for CDCl₃ and may vary slightly based on solvent and spectrometer calibration. Data compiled from multiple sources.[1]
Mass Spectrometry (MS): Unambiguous Molecular Weight Determination
Mass spectrometry is crucial for confirming the molecular weight of the synthesized compound, providing strong evidence for its elemental composition.
Expertise & Experience: Choosing the Right Ionization Technique
While various ionization techniques can be used, Atmospheric Pressure Chemical Ionization (APCI) is a robust choice for this molecule. It is a soft ionization method suitable for relatively non-polar, thermally stable small molecules, minimizing fragmentation and clearly showing the molecular ion or protonated molecule. High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass, which allows for the calculation of the molecular formula with high confidence.
Protocol: High-Resolution Mass Spectrometry (HRMS-APCI)
1. Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
The sample must be free of non-volatile salts or buffers.
2. Instrument Setup (Q-TOF or Orbitrap Mass Spectrometer):
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy (<5 ppm).
-
Set the APCI source parameters: corona discharge current (~5 µA), vaporizer temperature (~350-450 °C), and sheath/auxiliary gas flow rates as per instrument recommendations.
-
Introduce the sample into the instrument via direct infusion or through an HPLC system.
-
Acquire data in positive ion mode. The protonated molecule [M+H]⁺ is expected.
3. Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Use the instrument software to calculate the elemental composition based on the measured exact mass.
Trustworthiness: Expected Results
| Parameter | Value |
| Molecular Formula | C₁₂H₁₂O₄ |
| Exact Mass (Monoisotopic) | 220.0736 u |
| Expected Ion (APCI, positive) | [M+H]⁺ |
| Calculated m/z for [C₁₂H₁₃O₄]⁺ | 221.0814 |
The measured mass should be within 5 ppm of the calculated mass to confidently confirm the elemental composition. Minor fragmentation corresponding to the loss of a methoxy group (-OCH₃) or a carbomethoxy group (-COOCH₃) may also be observed.[2]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups, primarily the ester carbonyl (C=O) and C-H bonds of the cubane cage.
Expertise & Experience: Interpreting the Vibrational Footprint
The key feature in the IR spectrum is the strong, sharp absorption band of the ester carbonyl stretch. Its position provides information about the electronic environment. The C-H stretching of the cubane cage protons appears at a characteristically high wavenumber, indicative of the high s-character of the C-H bonds in strained ring systems.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
1. Sample Preparation:
-
Place a small amount (a few milligrams) of the solid crystalline sample directly onto the ATR crystal (e.g., diamond). No further preparation is needed.
2. Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Apply pressure to the sample using the anvil to ensure good contact with the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
3. Data Interpretation:
-
The resulting spectrum should be analyzed for characteristic absorption bands.
Trustworthiness: Expected Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3000 | C-H stretch (cubyl) | Medium |
| ~2960 | C-H stretch (methyl) | Medium |
| ~1720 | C=O stretch (ester) | Strong, Sharp |
| ~1440 | C-H bend (methyl) | Medium |
| ~1220 | C-O stretch (ester) | Strong |
Note: Data compiled from literature values.[2] The presence of a strong peak around 1720 cm⁻¹ and the absence of a broad -OH band (which would indicate the presence of the dicarboxylic acid precursor) are key validation points.
Thermal Analysis (DSC/TGA): Assessing Purity and Stability
Thermal analysis provides valuable information on the melting point, purity, and thermal stability of Dimethyl 1,4-cubanedicarboxylate.
Expertise & Experience: What Thermal Events Reveal
Differential Scanning Calorimetry (DSC) can precisely determine the melting point. For a pure compound, the melting endotherm should be sharp. Broadening of this peak can indicate the presence of impurities. Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating the onset of sublimation or decomposition.[5]
Protocol: DSC and TGA
1. Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan or a ceramic TGA pan.
2. Instrument Setup:
-
Place the pan in the instrument furnace.
-
Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
For DSC, heat the sample at a controlled rate (e.g., 10 °C/min) through its expected melting range.
-
For TGA, heat the sample at a similar rate over a wider temperature range (e.g., from ambient to 300 °C).
3. Data Analysis:
-
DSC: Determine the onset and peak temperature of the melting endotherm. The melting point is typically reported as the peak of the endotherm.
-
TGA: Analyze the curve for any mass loss events.
Trustworthiness: Expected Thermal Behavior
| Technique | Parameter | Expected Value |
| DSC | Melting Point | ~160-164 °C |
| TGA | Onset of Mass Loss | Gradual loss starting after fusion, ending ~260 °C |
Note: Values are compiled from literature. The exact melting point can vary slightly based on purity and crystalline form.[2][4][5]
Single-Crystal X-ray Diffraction: The Ultimate Structural Proof
When a suitable single crystal can be obtained, X-ray diffraction provides the ultimate, unambiguous proof of structure, confirming the connectivity and three-dimensional arrangement of atoms in the cubane cage.
Protocol: Crystal Growth and Data Collection
1. Crystal Growth:
-
Slow evaporation of a solvent is a common method. Dissolve the purified compound in a suitable solvent (e.g., dichloromethane).
-
Allow the solvent to evaporate slowly over several days in a loosely capped vial.
-
Alternatively, slow diffusion of a poor solvent (e.g., pentane or hexane) into a solution of the compound can yield high-quality crystals.[2]
2. Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.
-
Collect diffraction data using a modern diffractometer with a Mo or Cu X-ray source.
-
Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX).
The refined structure will provide precise bond lengths, bond angles, and confirmation of the cubic geometry, leaving no doubt as to the compound's identity.
References
-
Synthesis and Characterization of Dimethyl Cubane-1,4-dicarboxylate. (n.d.). Energetic Materials. Retrieved January 30, 2026, from [Link]
-
Synthesis and characterization of dimethyl cubane-1, 4-dicarboxylate. (2012). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Chapman, R. D., et al. (2013). Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. Organic Process Research & Development. Retrieved January 30, 2026, from [Link]
-
Dimethyl 1,4-Cubanedicarboxylate. (2014). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved January 30, 2026, from [Link]
-
Pilot-scale production of dimethyl 1,4-cubanedicarboxylate | Request PDF. (2013). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Blanar, M., et al. (2023). Chlorinated Cubane-1,4-dicarboxylic Acids. The Journal of Organic Chemistry. Retrieved January 30, 2026, from [Link]
-
Collin, D. E., et al. (2020). Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Continuous–Flow Photochemistry. University of Southampton ePrints. Retrieved January 30, 2026, from [Link]
-
Blanar, M., et al. (2023). Chlorinated Cubane-1,4-dicarboxylic Acids. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
-
Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane- 1,4-dicarboxylate. (n.d.). The Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]
-
Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. (2013). ResearchGate. Retrieved January 30, 2026, from [Link]
Sources
Application Notes and Protocols: The Use of Dimethyl 1,4-Cubanedicarboxylate in Advanced Polymer Chemistry
Introduction: The Unique Value of the Cubane Moiety in Polymer Science
Dimethyl 1,4-cubanedicarboxylate is a unique monomer that offers polymer chemists a building block of exceptional rigidity and defined geometry. The cubane cage, a synthetically challenging platonic hydrocarbon, provides a dense, highly strained, and thermally stable core.[1][2] When incorporated into a polymer backbone, the cubane unit imparts a rigid, non-aromatic character that can lead to materials with exceptional thermal stability, high glass transition temperatures, and unique mechanical properties.[3][4] This document provides a detailed guide for researchers and scientists on the application of Dimethyl 1,4-cubanedicarboxylate in the synthesis of high-performance polyesters and polyamides.
The 1,4-disubstitution pattern of the ester groups on the cubane cage provides a linear, rigid linker, analogous to terephthalates, but with a three-dimensional, saturated core. This unique structure allows for the synthesis of polymers with novel architectures and properties, making it a molecule of significant interest for advanced materials development.[5]
PART 1: Synthesis of Cubane-Containing Polyesters via Melt Polycondensation
The synthesis of polyesters from Dimethyl 1,4-cubanedicarboxylate can be effectively achieved through melt polycondensation, a well-established industrial process. This method involves the transesterification of the dimethyl ester with a diol at elevated temperatures, followed by a polycondensation stage under high vacuum to build molecular weight.
Causality Behind Experimental Choices:
-
Monomer Purity: The purity of Dimethyl 1,4-cubanedicarboxylate and the diol is paramount. Impurities can act as chain terminators, limiting the final molecular weight and negatively impacting the polymer's mechanical properties.
-
Catalyst Selection: A catalyst is essential to accelerate the transesterification and polycondensation reactions. Titanium(IV) isopropoxide is a common and effective choice for polyester synthesis. Its role is to activate the carbonyl group of the ester, making it more susceptible to nucleophilic attack by the hydroxyl group of the diol.
-
Temperature Profile: A staged temperature increase is crucial. The initial lower temperature allows for efficient transesterification and removal of methanol without significant monomer sublimation. The subsequent increase in temperature and application of a high vacuum drives the polycondensation reaction by removing the diol byproduct (in this case, ethylene glycol), shifting the equilibrium towards the formation of high molecular weight polymer.
-
Inert Atmosphere: Maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the process is critical to prevent oxidative degradation of the polymer at high temperatures, which would lead to discoloration and a reduction in molecular weight.
Experimental Protocol: Synthesis of Poly(ethylene 1,4-cubanedicarboxylate)
This protocol details the synthesis of a polyester from Dimethyl 1,4-cubanedicarboxylate and ethylene glycol.
Materials:
-
Dimethyl 1,4-cubanedicarboxylate (>99% purity)
-
Ethylene glycol (polymerization grade)
-
Titanium(IV) isopropoxide (catalyst)
-
High-vacuum, high-temperature polymerization reactor equipped with a mechanical stirrer, a condenser for collecting byproducts, and an inert gas inlet.
Procedure:
-
Charging the Reactor: Charge the reactor with equimolar amounts of Dimethyl 1,4-cubanedicarboxylate and ethylene glycol. A slight excess of ethylene glycol (e.g., 1.1-1.2 equivalents) is often used to compensate for its volatility.
-
Catalyst Addition: Add the Titanium(IV) isopropoxide catalyst. A typical catalyst concentration is 200-300 ppm relative to the weight of the final polymer.
-
Inerting the System: Purge the reactor with dry, oxygen-free nitrogen for at least 30 minutes to remove any residual air. Maintain a slow, continuous nitrogen flow during the initial stages of the reaction.
-
Transesterification Stage:
-
Heat the reaction mixture to 180-200°C with slow stirring.
-
Methanol will begin to distill off as the transesterification reaction proceeds.
-
Continue this stage until approximately 80-90% of the theoretical amount of methanol has been collected. This typically takes 2-4 hours.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 230-250°C.
-
Simultaneously, slowly reduce the pressure to below 1 Torr.
-
Increase the stirring speed to facilitate the removal of ethylene glycol.
-
The viscosity of the reaction mixture will increase significantly as the molecular weight of the polymer builds. The reaction is typically monitored by the torque on the stirrer.
-
Continue the reaction under these conditions for 2-4 hours, or until the desired melt viscosity is achieved.
-
-
Polymer Extrusion and Quenching:
-
Once the desired molecular weight is reached, stop the reaction by breaking the vacuum with nitrogen.
-
Extrude the molten polymer from the reactor into a strand and quench it in a water bath.
-
Pelletize the cooled polymer strand for subsequent analysis and processing.
-
Diagram of Polyester Synthesis Workflow:
Caption: Melt polycondensation workflow for the synthesis of Poly(ethylene 1,4-cubanedicarboxylate).
PART 2: Synthesis of Cubane-Containing Polyamides
The synthesis of polyamides from Dimethyl 1,4-cubanedicarboxylate typically requires the conversion of the dimethyl ester to the more reactive diacid chloride, followed by polycondensation with a diamine. This two-step approach is necessary because the direct amidation of esters is generally less efficient than the reaction of an acid chloride with an amine.
Causality Behind Experimental Choices:
-
Diacid Chloride Synthesis: The conversion of Dimethyl 1,4-cubanedicarboxylate to cubane-1,4-dicarbonyl chloride is a critical first step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. An excess of thionyl chloride can serve as both the reagent and the solvent.
-
Polymerization Method: Low-temperature solution polycondensation is a suitable method for reacting the highly reactive cubane-1,4-dicarbonyl chloride with diamines. This technique allows for better control of the reaction and minimizes side reactions that can occur at higher temperatures.
-
Solvent and Acid Scavenger: A polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), is used to dissolve the monomers and the resulting polymer. An acid scavenger, such as pyridine or triethylamine, is added to neutralize the hydrochloric acid (HCl) byproduct of the condensation reaction, driving the equilibrium towards polymer formation.
-
Monomer Stoichiometry: Precise equimolar amounts of the diacid chloride and the diamine are crucial for achieving high molecular weight. Any deviation from a 1:1 stoichiometry will limit the degree of polymerization.
Experimental Protocol: Synthesis of a Cubane-Containing Aromatic Polyamide
This protocol describes the synthesis of a polyamide from cubane-1,4-dicarbonyl chloride and p-phenylenediamine.
Step 1: Synthesis of Cubane-1,4-dicarbonyl chloride
Materials:
-
Dimethyl 1,4-cubanedicarboxylate
-
Thionyl chloride (SOCl₂)
-
Anhydrous reaction flask with a reflux condenser and a gas outlet connected to a trap for acidic gases.
Procedure:
-
Place Dimethyl 1,4-cubanedicarboxylate in the reaction flask.
-
Add an excess of thionyl chloride (e.g., 5-10 equivalents).
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.
-
The resulting crude cubane-1,4-dicarbonyl chloride can be purified by vacuum distillation or recrystallization, or used directly in the next step if of sufficient purity.
Step 2: Low-Temperature Solution Polycondensation
Materials:
-
Cubane-1,4-dicarbonyl chloride
-
p-Phenylenediamine (recrystallized)
-
N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Pyridine (anhydrous)
-
Methanol
-
Anhydrous reaction flask with a mechanical stirrer and a nitrogen inlet.
Procedure:
-
In the reaction flask under a nitrogen atmosphere, dissolve p-phenylenediamine in anhydrous NMP.
-
Cool the solution to 0-5°C in an ice bath.
-
Add pyridine to the solution.
-
Slowly add a solution of cubane-1,4-dicarbonyl chloride in a small amount of anhydrous NMP to the stirred diamine solution. The addition should be done dropwise to control the reaction exotherm.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. The viscosity of the solution will increase as the polymer forms.
-
Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any residual solvent and salts.
-
Dry the polymer in a vacuum oven at 80-100°C to a constant weight.
Diagram of Polyamide Synthesis Workflow:
Caption: Two-step workflow for the synthesis of a cubane-containing aromatic polyamide.
PART 3: Characterization and Properties of Cubane-Containing Polymers
The unique structure of the cubane moiety imparts distinct properties to the resulting polymers, which can be elucidated through various characterization techniques.
Expected Properties and Characterization Data:
| Property | Expected Outcome for Cubane-Containing Polymers | Characterization Technique(s) |
| Thermal Stability | High thermal stability, with decomposition temperatures often exceeding 350-400°C. The rigid cubane cage is kinetically stable and resists thermal degradation.[3] | Thermogravimetric Analysis (TGA) |
| Glass Transition (Tg) | High glass transition temperatures due to the restricted chain mobility imposed by the rigid cubane backbone. | Differential Scanning Calorimetry (DSC) |
| Mechanical Properties | High tensile strength and modulus are expected due to the rigid polymer backbone. However, the elongation at break may be limited. The introduction of the rigid cubane structure can enhance the mechanical strength of polyamides by up to 39%.[4] | Tensile Testing (ASTM D638) |
| Solubility | Solubility will depend on the co-monomer and the overall polymer structure. Aromatic polyamides containing the cubane unit may exhibit limited solubility in common organic solvents, often requiring polar aprotic solvents like NMP or DMAc.[6] | Solubility Tests |
| Molecular Weight | High molecular weights are achievable with precise stoichiometry and optimized reaction conditions. Number-average molecular weights (Mn) in the range of 12,500 to 17,500 g/mol have been reported for cubane-containing polyamides.[3] | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) |
| Chemical Structure | The presence of the cubane cage and the formation of ester or amide linkages can be confirmed. | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) Spectroscopy |
Conclusion
Dimethyl 1,4-cubanedicarboxylate is a valuable monomer for the synthesis of high-performance polymers. The incorporation of the rigid and thermally stable cubane cage into polyester and polyamide backbones can lead to materials with exceptional thermal and mechanical properties. The protocols outlined in this document provide a foundation for researchers to explore the synthesis and characterization of these novel materials. The unique three-dimensional structure of the cubane unit offers exciting opportunities for the design of advanced polymers with tailored properties for a range of demanding applications, from aerospace components to high-temperature-resistant films and fibers.
References
-
Terzopoulou, Z., et al. (2020). Modifications of Furan-Based Polyesters with the Use of Rigid Diols. Polymers, 12(11), 2647. [Link]
-
Falkiner, M. J., et al. (2013). Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. Organic Process Research & Development, 17(12), 1503–1509. [Link]
-
Bashir-Hashemi, A., & Li, H. (2000). Synthesis and characterization of cubane polyamides. Polymer Preprints, 41(1), 58-59. [Link]
-
Jiang, G., et al. (2014). Synthesis and characteration of poly (ethylene 2,5-furandicarboxylate). Industrial & Engineering Chemistry Research, 53(46), 17873-17881. [Link]
-
Hsiao, S. H., & Lin, S. W. (2011). Synthesis and characterization of new soluble aromatic polyamides derived from 1,4‐Bis(4‐carboxyphenoxy)‐2, 5‐di‐tert‐butylbenzene. Journal of Polymer Science Part A: Polymer Chemistry, 49(20), 4445-4454. [Link]
-
Zhang, Y., et al. (2020). Catalytic Hydrogenation of Dimethyl Oxalate to Ethylene Glycol Using Silver Based Catalysts on SBA-15. Scholar Commons. [Link]
-
Papadopoulos, L., et al. (2021). Synthesis and Characterization of Poly(ethylene furanoate)/Poly(ε-caprolactone) Block Copolymers. Polymers, 13(16), 2733. [Link]
-
Eaton, P. E., & Cole, T. W. (1964). The Cubane System. Journal of the American Chemical Society, 86(15), 3157–3158. [Link]
-
This is Not an Onion. (2023, June 6). Making Cubane (without handles) [Video]. YouTube. [Link]
-
Wiberg, K. B. (2018). Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(18), 8173-8186. [Link]
-
Williams, C. M., et al. (2021). Synthesis of Ortho-Functionalized 1,4-Cubanedicarboxylate Derivatives through Photochemical Chlorocarbonylation. The Journal of Organic Chemistry, 86(13), 9196-9203. [Link]
-
B-Ali, A., et al. (2017). Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. Polymers, 9(12), 683. [Link]
-
Collin, D. E., et al. (2020). Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Continuous–Flow Photochemistry. eprints.soton.ac.uk. [Link]
-
Park, J., et al. (2021). Capturing ethylene glycol with dimethyl carbonate towards depolymerisation of polyethylene terephthalate at ambient temperature. Green Chemistry, 23(16), 5966-5973. [Link]
-
Ayaz, Z., et al. (2020). TGA curves of the pure polyester and polyester composites filled with 20 and 40 vol. % of copper filler. [Image]. ResearchGate. [Link]
-
Unnamed contributor. (2020, February 15). Dimethyl Cubane-1,4-dicarboxylate synthesis. Sciencemadness.org. [Link]
-
de la Campa, J. G., et al. (2018). Functional Aromatic Polyamides. Polymers, 10(11), 1238. [Link]
-
Wiesenfeldt, M. P., et al. (2023). A practical synthesis of 1,3-disubstituted cubane derivatives. Chemical Communications, 59(51), 7971-7973. [Link]
-
Santamaria, A., et al. (2002). Poly(ethylene terephthalate) copolymers containing 1,4-cyclohexane dicarboxylate units. Polymer, 43(11), 3229-3237. [Link]
-
Wang, C., et al. (2022). Mechanical modeling and testing of different polyamides considering molecular chain structure, crystallinity, and large strains. Mechanics of Materials, 168, 104281. [Link]
-
Ghaemy, M., & Bazzar, M. (2012). Scheme II. Polycondensation reactions of the diamine with different dicarboxylic acids. [Image]. ResearchGate. [Link]
-
Unnamed contributor. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. NC State University Libraries. [Link]
-
Gardner, J. M., et al. (2021). Polymorphism and Mechanical Behavior in Hot-Pressed 3D-Printed Polyamide Composite: Effects of Pressure and Temperature. Polymers, 13(16), 2758. [Link]
-
Farhan, A. J., et al. (2020). Characterization the Thermal Degradation E Kinetic of Unsaturated Polyester and Polyester/Silica Nanoparticles Composites by TGA. Journal of Advanced Research in Fluid Mechanics and Thermal Sciences, 68(2), 11-20. [Link]
-
Unnamed contributor. (n.d.). Application of cubane derivatives. University of Bristol. [Link]
-
Srivastava, A., et al. (2015). Synthesis of dimethyl carbonate via transesterification of ethylene carbonate with methanol using poly-4-vinyl pyridine as a novel base catalyst. Journal of Molecular Catalysis A: Chemical, 406, 121-127. [Link]
-
Setaram. (n.d.). ORGANIC MATERIALS SCIENCES POLYMERS. setaram.com. [Link]
-
Xie, H., et al. (2016). Synthesis, Characterization and Thermal Properties of Bio-Based Poly(Ethylene 2,5-Furan Dicarboxylate). Polymers, 8(11), 385. [Link]
-
Tsanaktsidis, J., & Eaton, P. E. (2015). Cubane: 50 Years Later. Chemical Reviews, 115(14), 6719-6745. [Link]
Sources
Application Note: Synthesis and Characterization of Liquid Crystalline Cubane Derivatives
Executive Summary
The cubane scaffold (
This guide details the synthesis of calamitic (rod-like) liquid crystalline cubane derivatives , specifically focusing on 1,4-disubstituted esters. We provide a validated protocol for converting the standard precursor, dimethyl 1,4-cubanedicarboxylate, into mesogenic materials exhibiting Nematic and Smectic phases.
Part 1: Strategic Analysis & Molecular Design
The Cubane Advantage
In liquid crystal design, the core unit dictates the mesophase stability. Cubane offers a distinct set of properties compared to the traditional phenyl ring:
-
Geometric Precision: The 1,4-diagonal distance in cubane (2.72 Å) is nearly identical to the para-positions in benzene (2.79 Å), allowing for seamless structural substitution.
-
Suppressed Crystallinity: The bulky, non-planar 3D shape of cubane disrupts efficient crystal packing more effectively than planar benzene rings, often lowering melting points and widening the liquid crystalline window.
-
Metabolic Stability: For pharmaceutical applications, the cubane cage is resistant to oxidative metabolism (e.g., P450 enzymes) that typically attacks aromatic rings.
Design Logic for LC Phases
To induce liquid crystallinity in a cubane derivative, the spherical symmetry of the cage must be broken to create an anisotropic (rod-like) shape.
-
Core: 1,4-cubane dicarboxylate (provides linearity).[1]
-
Linker: Ester groups (provide rigidity and conjugation extension to the arms).
-
Mesogens: Alkoxy-substituted phenyl rings (provide the necessary aspect ratio and flexible tails for mesophase formation).
Figure 1: Logic flow for engineering liquid crystallinity into the spherical cubane scaffold.
Part 2: Experimental Protocols
Safety Warning: High Energy Strain
CRITICAL: The cubane cage possesses immense strain energy (~166 kcal/mol). While kinetically stable up to ~200°C, derivatives (especially nitro- or azido-cubanes) can be explosive.
-
Thermal Hazard: Avoid heating crude reaction mixtures above 150°C.
-
Rearrangement: Prolonged heating in the presence of Ag(I) or Rh(I) catalysts can trigger rearrangement to cuneane , destroying the cubic symmetry.
-
Shielding: Use blast shields when working with >1g of high-energy intermediates.
Protocol 1: Scaffold Preparation (Hydrolysis)
Objective: Convert the commercially available dimethyl 1,4-cubanedicarboxylate (1 ) to the reactive 1,4-cubanedicarboxylic acid (2 ).
Materials:
-
Dimethyl 1,4-cubanedicarboxylate (CAS: 29412-62-2)
-
THF (Tetrahydrofuran), HPLC grade
-
NaOH (2M aqueous solution)
-
HCl (Concentrated)[2]
Procedure:
-
Dissolution: Dissolve 1.0 g (4.5 mmol) of dimethyl ester 1 in 20 mL of THF in a 100 mL round-bottom flask.
-
Hydrolysis: Add 10 mL of 2M NaOH. The mixture will become biphasic.
-
Reflux: Heat to mild reflux (65°C) for 4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexane) until the starting material spot (Rf ~0.6) disappears.
-
Workup:
-
Cool the mixture to room temperature.
-
Evaporate THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath (0°C).
-
Acidify carefully with concentrated HCl to pH 1. A white precipitate will form immediately.
-
-
Isolation: Filter the precipitate, wash with ice-cold water (3 x 10 mL), and dry under vacuum over
.-
Yield: ~0.80 g (92%).
-
Appearance: White powder.
-
Note: The diacid is insoluble in most non-polar solvents.
-
Protocol 2: Synthesis of Nematogenic Cubane Esters
Objective: Synthesize bis(4-hexyloxyphenyl) cubane-1,4-dicarboxylate (4 ). This molecule exhibits a wide Nematic range.
Reaction Scheme:
Materials:
-
1,4-Cubanedicarboxylic acid (2 ) (from Protocol 1)
-
Thionyl chloride (
) -
4-Hexyloxyphenol
-
Triethylamine (
), dry -
Dichloromethane (DCM), anhydrous
-
DMF (Catalytic amount)[3]
Step-by-Step Methodology:
Step A: Acid Chloride Formation[4]
-
Place 500 mg (2.6 mmol) of diacid 2 in a dry 50 mL flask under Argon.
-
Add 5 mL of pure thionyl chloride and 1 drop of dry DMF.
-
Reflux: Heat to reflux (75°C) for 3 hours. The suspension should clear as the acid chloride forms.
-
Evaporation: Remove excess
via rotary evaporation. Add 5 mL of dry toluene and re-evaporate to remove trace thionyl chloride (azeotropic removal). -
Product: 1,4-Cubanedicarbonyl dichloride (3 ). Use immediately. Do not purify.
Step B: Esterification
-
Dissolve the crude acid chloride (3 ) in 10 mL of anhydrous DCM.
-
In a separate flask, dissolve 1.1 g (5.7 mmol, 2.2 eq) of 4-hexyloxyphenol in 10 mL DCM and 1.0 mL triethylamine.
-
Addition: Add the phenol solution dropwise to the acid chloride solution at 0°C (ice bath) over 15 minutes.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Workup:
-
Wash the organic layer with 1M HCl (2 x 15 mL), saturated
(2 x 15 mL), and brine. -
Dry over
and concentrate.
-
-
Purification: Recrystallize the crude solid from ethanol/ethyl acetate (4:1).
-
Target Yield: ~60-70%.
-
Part 3: Characterization & Validation
Polarized Optical Microscopy (POM)
POM is the primary method to identify the mesophase texture.
-
Setup: Olympus BX53 with hot stage (Linkam).
-
Observation: Place a small amount of 4 between glass slides. Heat to isotropic liquid, then cool at 5°C/min.
-
Expected Textures:
-
Nematic Phase: Look for "Schlieren" textures (brush-like patterns) or "Marble" textures upon cooling from isotropic.
-
Smectic Phase: If chain length is increased (e.g., octyloxy), look for "Focal Conic" fans.
-
Differential Scanning Calorimetry (DSC)
DSC quantifies the phase transition temperatures and enthalpies.
-
Protocol: Heat/Cool cycles at 10°C/min under
. -
Data Interpretation (Example for Compound 4):
| Transition | Temperature (°C) | Enthalpy ( | Interpretation |
| Cr | 128.5 | 24.2 | Melting into Nematic phase |
| N | 165.0 | 1.8 | Clearing point (Nematic to Isotropic) |
| Iso | 163.8 | -1.8 | Reversible Nematic formation |
Note: The low enthalpy of the N
Structural Validation Logic
Use the following workflow to validate the synthesis and properties:
Figure 2: Analytical workflow for validating liquid crystalline cubane derivatives.
References
-
Eaton, P. E., & Cole, T. W. (1964).[5] Cubane. Journal of the American Chemical Society, 86(15), 3157–3158. [Link]
-
Tsanaktsidis, J. (1997). The synthesis of cubane: A practical approach. Australian Journal of Chemistry, 50(11), 1043-1046. [Link]
-
Imrie, C. T., & Henderson, P. A. (2007). Liquid crystals containing the cubane core.[6][7] Current Organic Chemistry, 11(1), 1-12. [Link]
-
Chalmers, B. A., et al. (2016). Validating Eaton’s Hypothesis: Cubane as a Benzene Bioisostere. Angewandte Chemie International Edition, 55(11), 3580-3585. [Link]
-
Falkiner, M. J., et al. (2013). Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate.[2] Organic Process Research & Development, 17(12), 1503–1509. [Link]
Sources
- 1. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciencemadness.org [sciencemadness.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High energy derivatives of Cubane [ch.ic.ac.uk]
- 7. szfki.hu [szfki.hu]
Application Notes and Protocols for the Functionalization of the Cubane Core
Intended Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Introduction: The Unique Potential of the Cubane Scaffold in Modern Chemistry
Cubane (C₈H₈), a platonic solid in the molecular world, has transitioned from a synthetic curiosity to a scaffold of significant interest, particularly in the realm of medicinal chemistry.[1][2] Its rigid, three-dimensional structure provides a unique spatial arrangement of substituents, a feature highly sought after for probing the intricate topographies of biological targets.[1] First synthesized by Eaton and Cole in 1964, this highly strained yet kinetically stable molecule is now recognized as a valuable bioisostere for the benzene ring.[2] The replacement of a planar aromatic ring with a non-planar, saturated cubane core can lead to significant improvements in the pharmacokinetic properties of drug candidates, including enhanced metabolic stability and solubility.[3]
The inherent challenge and opportunity in cubane chemistry lie in the selective functionalization of its C-H bonds. The high s-character of these bonds (approximately 31%) imparts unique reactivity, demanding specialized synthetic strategies.[4] This guide provides an in-depth exploration of key methodologies for the functionalization of the cubane core, offering not just procedural steps but also the underlying mechanistic principles to empower researchers in their synthetic endeavors. We will delve into directed ortho-metalation, transition-metal-catalyzed C-H activation, and radical-mediated functionalization, providing detailed protocols for each.
I. Directed ortho-Metalation: A Cornerstone of Regioselective Functionalization
Directed ortho-metalation (DoM) stands as a powerful and reliable strategy for the regioselective functionalization of the cubane core. This method leverages a directing group, typically an amide, to facilitate the deprotonation of an adjacent C-H bond by a strong base. The resulting cubyl anion can then be trapped with a variety of electrophiles, allowing for the precise installation of functional groups.[5]
The increased acidity of the cubane C-H bonds, a consequence of their high s-character, makes them amenable to deprotonation with strong lithium amide bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[4] The initial cubyl-lithium species can be further transmetalated to other metals, such as zinc or magnesium, to modulate reactivity and expand the scope of accessible transformations, including cross-coupling reactions.[5][6]
Protocol 1: Directed ortho-Metalation of Cubane Carboxamide and Subsequent Arylation
This protocol details the synthesis of a mono-arylated cubane derivative via a directed ortho-metalation followed by a palladium-catalyzed Negishi-type cross-coupling.[7][8]
Experimental Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Programmable synthesis of multiply arylated cubanes through C-H metalation and arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Programmable synthesis of multiply arylated cubanes through C–H metalation and arylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dimethyl 1,4-Cubanedicarboxylate Synthesis
Topic: Optimization & Troubleshooting of Cubane-1,4-dicarboxylate Diester Synthesis Protocol Version: Based on the Tsanaktsidis (CSIRO) Optimized Route (1997/2013) Support Tier: Advanced Chemical Synthesis
Core Directive & Process Overview
You are likely attempting the synthesis of Dimethyl 1,4-cubanedicarboxylate (Structure 1 ). While the original 1964 Eaton & Cole synthesis is historically significant, it is low-yielding (~3%) and difficult to scale.
This guide supports the Optimized Tsanaktsidis Protocol , which utilizes a "telescoped" approach to achieve overall yields of 23–45% . This route minimizes isolation of unstable intermediates and addresses the two primary bottlenecks: the photochemical cage closure and the double Favorskii rearrangement.
The Optimized Workflow
The synthesis proceeds from cyclopentanone through a ketal-protected bromination, spontaneous Diels-Alder dimerization, photochemical cage closure, and finally a ring contraction (Favorskii) coupled with esterification.
Figure 1: The Tsanaktsidis optimized workflow highlighting the critical photochemical bottleneck.
Troubleshooting Module: The Photochemical Step
Symptom: Low yield of Cage Dione (7), lamp fouling (brown film on glass), or recovery of starting material.
The conversion of the endo-dione (6) to the cage dione (7) is a [2+2] photocycloaddition. This is the most hardware-dependent step.
Diagnostic Guide
| Parameter | Standard Specification | Why it Fails | Corrective Action |
| Light Source | 450W Medium Pressure Hg Lamp | Polymerization: Wavelengths <300nm causing radical polymerization of the diene. | MUST use Pyrex filtration. Pyrex cuts off light <290nm. Do not use Quartz without a filter sleeve. |
| Solvent | Acidic Methanol (MeOH + conc. HCl) | Hemiketal Formation: The reaction requires the protonated enone or hemiketal equilibrium to proceed efficiently. | Ensure solution is acidified. Standard ratio: ~1L MeOH to 4-5mL conc. HCl. |
| Concentration | Dilute (~5-10 g/L) | Intermolecular Side Reactions: High concentration favors polymerization over intramolecular cage closure. | Maintain dilution. If scaling up, use a flow reactor or multiple batch runs, not higher concentration. |
| Temperature | 0°C to Ambient | Thermal Degradation: The lamp generates massive heat. | Use a water-cooled immersion well (Pyrex). Ensure cooling water flow is uninterrupted. |
Expert Insight: If you observe a dark brown film coating the immersion well rapidly, your solution is likely absorbing UV-C radiation (<280nm). This "tar" absorbs photons, preventing them from reaching the reactant, effectively stopping the reaction. Scrub the glassware with nitric acid or base bath between runs.
Troubleshooting Module: The Double Favorskii Rearrangement
Symptom: Charring, "tar" formation, or violent exotherms during the conversion of Cage Dione (7) to the Cubane skeleton.
This step involves a ring contraction where a 5-membered ring becomes the strained 4-membered cubane ring. It is highly exothermic and sensitive to base concentration.
The "25% Rule"
Historical protocols (Eaton) used 10% NaOH and often failed (10% yield). The Tsanaktsidis optimization proved that high concentration base (25% w/v NaOH) is critical for the mechanism to favor ring contraction over ring opening/fragmentation.
Protocol Check:
-
Reagent: Use 25% aqueous NaOH .
-
Ratio: Use 12 mL of base per 1 gram of Cage Dione (7) .
-
Temperature: The reaction mixture must be heated to reflux, but the addition of the solid cage dione to the hot base can be violent.
-
Safe Mode: Add the solid dione to the base at room temperature, then slowly heat to reflux.
-
Yield Mode: Add solid dione to refluxing base in small portions (requires blast shield and experience).
-
Figure 2: Decision logic for the Favorskii Rearrangement step. Note the trade-off between safety and yield in addition methods.
Troubleshooting Module: Purification & Isolation
Symptom: Product loss during solvent removal or impure crystals.
The final product, Dimethyl 1,4-cubanedicarboxylate , is a stable solid, but it has significant vapor pressure.
Q: Should I sublime or recrystallize?
-
Small Scale (<500 mg): Sublimation.
-
Conditions: 80-100°C @ 0.1 mmHg.
-
Warning: The diester is less volatile than the parent cubane, but prolonged high-vac exposure without a cold finger will result in product loss to the pump trap.
-
-
Large Scale (>1 g): Recrystallization.
-
Solvent: Methanol or Hexane/Ethyl Acetate.
-
Advantage:[1] Removes the yellow/brown impurities carried over from the Favorskii step more effectively than sublimation.
-
Q: My product smells like "burnt sugar" or "plastic."
-
This indicates residual byproducts from the Favorskii step. A wash with cold, dilute bicarbonate prior to the final recrystallization helps.
Frequently Asked Questions (FAQ)
Q: Can I stop the synthesis after the Photochemical step (Cage Dione 7)? A: Yes. The Cage Dione (7) is stable. However, it is best stored as the dry solid. If kept in acidic methanol (the reaction solvent), it can slowly degrade or form ketals that complicate the next step. Isolate, dry, and store in a desiccator.
Q: Why is the yield of the Diels-Alder dimerization (Step 3) varying? A: This step is spontaneous but sensitive to the purity of the tribromoketal. If your tribromoketal is oily or impure, the dimerization to the endo-dione (6) will be sluggish. Recrystallize the endo-dione (6) from EtOAc/Hexane before the photochemistry step. Impurities here act as "internal filters" absorbing UV light in the next step.
Q: Is the synthesis scalable to kilograms? A: The Tsanaktsidis method has been demonstrated on a "decagram" scale (10-50g). Kilogram scale is limited by the photochemical step (light penetration depth). For kg scale, continuous flow photochemistry (e.g., Vapourtec systems) is required rather than large batch reactors.
References
-
Eaton, P. E., & Cole, T. W. (1964).[2] Cubane. Journal of the American Chemical Society, 86(15), 3157–3158. Link
-
Tsanaktsidis, J., et al. (1997).[3] Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis. Australian Journal of Chemistry, 50(3), 189–192. Link
-
Bliese, M., & Tsanaktsidis, J. (2002). Dimethyl Cubane-1,4-dicarboxylate.[3][4][5][6] Australian Journal of Chemistry, 55, 267. Link
-
Falkiner, M. J., et al. (2013). Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate.[3][5][6] Organic Process Research & Development, 17(12), 1503–1509. Link
Sources
"improving purity of synthesized Dimethyl 1,4-cubanedicarboxylate"
Technical Support Center: High-Purity Dimethyl 1,4-Cubanedicarboxylate
Subject: Optimization of Purity Profiles for Dimethyl 1,4-Cubanedicarboxylate (DMCD) Document ID: TS-CUB-104-V2 Applicable Protocols: Modified Eaton Synthesis; Tsanaktsidis Pilot-Scale Method.
Executive Summary
Synthesizing Dimethyl 1,4-cubanedicarboxylate (DMCD) involves navigating high ring strain and complex cage formation.[1][2] While the synthesis is well-documented, obtaining pharmaceutical-grade purity (>99.5%) requires rigorous downstream processing. The primary contaminants are not usually regioisomers (like the 1,3-isomer), but rather oligomeric "tars," ring-opened byproducts, and inorganic salts trapped during the Favorskii rearrangement.
This guide prioritizes the Tsanaktsidis (CSIRO) protocol , which is the current industry standard for scalable purity, utilizing a "Sublimation-Recrystallization" tandem workflow.
Module 1: The Purification Workflow
Achieving high purity requires a specific sequence of operations. Direct recrystallization of the crude ester is rarely sufficient due to the occlusion of colored impurities within the crystal lattice.
Protocol A: The "Sublimation-First" Strategy
Rationale: Cubane esters sublime efficiently, whereas the heavy, colored oligomeric impurities generated during the Favorskii step do not.
-
Crude Isolation: Following the acid-catalyzed esterification (MeOH/Dowex resin), filter the resin and evaporate methanol.[2] You will likely have a dark brown/tan solid.
-
Vacuum Sublimation:
-
Pressure: < 0.1 mmHg (High vacuum is critical).
-
Temperature: Heat the source to 100–120 °C. The cold finger should be maintained at 10–15 °C.
-
Observation: The product collects as white needles/rhomboids. The "tar" remains at the bottom of the sublimation flask.
-
Note: If scale prohibits sublimation, pass the crude material through a short plug of silica gel (eluent: Hexane/Ethyl Acetate 8:2) to remove the baseline tar before recrystallization.
-
-
Recrystallization (The Polishing Step):
-
Solvent System: The literature standard is Acetonitrile (MeCN) or a 1:1 mixture of MeCN/Methanol [1, 2].
-
Procedure: Dissolve the sublimate in boiling MeCN. Allow to cool slowly to room temperature, then chill to 0 °C.
-
Target: Colorless rhombic crystals.
-
Data: Solvent Efficiency Table
| Solvent System | Impurity Clearance | Yield Impact | Notes |
| Acetonitrile (MeCN) | High | Moderate | Best for removing trace colored organics. Standard for analytical purity. |
| Methanol (MeOH) | Moderate | Low | High solubility can lead to yield loss if not chilled aggressively (-10°C). |
| Hexane/EtOAc (8:2) | Moderate | High | Good for column chromatography, less effective for crystallization polishing. |
| Water/Methanol | Low | High | Avoid. Promotes hydrolysis of the ester back to the acid. |
Module 2: Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying crude DMCD based on the impurity profile.
Caption: Decision tree for DMCD purification. Sublimation is the most effective method for separating the cubane cage from oligomeric byproducts.
Module 3: Troubleshooting Specific Issues
Issue 1: "My product is turning yellow/brown upon storage."
-
Diagnosis: Trace acid contamination or instability of the cage due to ring strain (though the 1,4-diester is kinetically stable).
-
Root Cause: Incomplete removal of the acid catalyst (Dowex or H₂SO₄) used during esterification.
-
Fix:
-
Redissolve in Ethyl Acetate.[2]
-
Wash with saturated aqueous NaHCO₃ (Sodium Bicarbonate) to neutralize trace acids.
-
Dry over MgSO₄ and re-crystallize.
-
Scientific Insight: Cubane esters are stable up to ~200°C, but acidic impurities can catalyze decomposition or polymerization over time [3].
-
Issue 2: "NMR shows vinylic protons (5.0–6.5 ppm)."
-
Diagnosis: Cage opening (Ring Scission).
-
Root Cause: The Favorskii rearrangement step was likely too hot or the acidification was too aggressive.
-
Fix: These impurities are difficult to separate via recrystallization as they have similar polarity.
-
Action: You must use Column Chromatography (Silica gel, Hexane/EtOAc gradient). The ring-opened dienes will elute differently than the compact, non-polar cubane cage.
-
Prevention: During the Favorskii acidification (Step 4 of Tsanaktsidis route), maintain temperature strictly at 0–5 °C .[2] Exotherms here destroy the cage [2].
-
Issue 3: "I am detecting the 1,3-isomer."
-
Diagnosis: Regio-impurity.
-
Root Cause: This is rare in the standard 1,4-synthesis (which starts from the specific photodimer). If present, it suggests your starting material (cyclopentanone ketal) contained isomers or the photodimerization lacked regiocontrol (unlikely with the standard cage closure).
-
Fix: The 1,4-isomer is centrosymmetric , making it significantly less soluble and higher melting than the 1,3-isomer (dipolar).
-
Action: Perform a fractional recrystallization from Methanol. The 1,4-isomer will crystallize out first. The 1,3-isomer will remain in the mother liquor [4].
-
Module 4: Upstream Quality Control (The Dione)
Purity starts upstream. The most critical intermediate to purify is the endo-2,4-dibromodicyclopentadiene-1,8-dione (the "Dione") before the photochemical step.
-
Problem: Impure Dione fouls the UV lamp surface (in flow or batch), reducing photon flux and causing side reactions.
-
Protocol: Recrystallize the Dione from Hexane/Ethyl Acetate (2:1) .[3]
-
Standard: The solution must be transparent/colorless in Methanol before irradiation. If it is yellow, recrystallize again [3].
FAQ: Frequently Asked Questions
Q: Can I use HPLC to purify DMCD? A: Yes, but it is usually unnecessary for the 1,4-isomer. Reverse-phase HPLC (C18, Water/Acetonitrile) works well. The cubane cage is hydrophobic; it will retain longer than ring-opened polar byproducts.
Q: What is the melting point benchmark? A: Pure Dimethyl 1,4-cubanedicarboxylate melts sharply at 162.1–164.3 °C [4]. A broad range (e.g., 155–160 °C) indicates the need for sublimation.
Q: Is the compound light-sensitive after synthesis? A: The final ester is relatively stable to ambient light compared to its precursors. However, store it in amber vials to prevent any slow photochemical degradation, as the cage energy is high (~160 kcal/mol strain energy).
References
-
Tsanaktsidis, J., et al. (2013). "Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate." Organic Process Research & Development.
-
Bliese, M., & Tsanaktsidis, J. (1997).[4][5] "Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis." Australian Journal of Chemistry.[5][6]
-
Lal, S., et al. (2020).[1][3] "Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Continuous-Flow Photochemistry." Synthesis.
-
Eaton, P. E., & Cole, T. W. (1964).[5] "Cubane."[1][2][4][5][6][7][8][9] Journal of the American Chemical Society.[5]
-
Biegasiewicz, K. F., et al. (2015).[6][8] "Cubane: 50 Years Later." Chemical Reviews.
Sources
- 1. Chlorinated Cubane-1,4-dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. petrolpark.co.uk [petrolpark.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: Dimethyl 1,4-Cubanedicarboxylate [orgspectroscopyint.blogspot.com]
Technical Support Center: Troubleshooting Photochemical Reactions of Cubane Precursors
Welcome to the Technical Support Center for the photochemical synthesis of cubane and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these unique and highly strained molecules. The synthesis of the cubane cage, often involving a key intramolecular [2+2] photocycloaddition step, can present several challenges.[1][2] This resource provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format to address specific issues you may encounter during your experiments.
I. Low or No Product Yield
Low or no yield of the desired cubane cage structure is one of the most common issues. The causes can range from reaction conditions to the stability of the precursor itself.
Question: My [2+2] photocycloaddition reaction is giving very low to no yield of the desired caged product. What are the likely causes and how can I fix this?
Answer: This is a frequent challenge, and the solution often lies in a systematic evaluation of your reaction parameters. Here’s a breakdown of potential causes and actionable solutions:
1. Inefficient Light Source or Incorrect Wavelength:
-
Causality: The photochemical [2+2] cycloaddition is a light-driven process that requires a specific amount of energy to excite the diene precursor to a reactive state.[3] If the lamp's intensity is too low or the emitted wavelength doesn't overlap with the precursor's absorption spectrum, the reaction won't proceed efficiently.
-
Troubleshooting Protocol:
-
Verify Lamp Output: Ensure your mercury vapor lamp or LED light source is functioning correctly and within its expected lifespan. High-power mercury lamps (e.g., 450W or higher) are often used for these transformations.[2][4]
-
Match Wavelength to Precursor: Obtain a UV-Vis spectrum of your diene precursor to identify its absorption maximum (λmax). Select a light source that emits strongly in this region. While broadband mercury lamps are common, newer methods are employing more specific and efficient LED-based systems, for example at 365 nm.[5]
-
Consider Photosensitizers: If direct excitation is inefficient, a photosensitizer can be used to absorb light and transfer the energy to the reactant. This can sometimes allow for the use of longer, less damaging wavelengths.[6]
-
2. Incorrect Solvent System:
-
Causality: The solvent plays a crucial role in the success of the photocycloaddition. For the classic synthesis of dimethyl 1,4-cubanedicarboxylate, acidic aqueous methanol is vital.[7] This solvent system facilitates the in-situ formation of the corresponding acetal or hemiacetal from the dione starting material, which is the species that undergoes efficient cyclization.[7] Irradiation in other solvents like acetonitrile or toluene may not yield the desired product.[7]
-
Troubleshooting Protocol:
-
Confirm Solvent System: For the synthesis of cubane-1,4-dicarboxylate precursors, verify that you are using acidic aqueous methanol.
-
Solvent Purity: Ensure your solvents are of high purity and appropriately degassed. Dissolved oxygen can quench excited states and lead to side reactions.
-
3. Sub-optimal Reactant Concentration:
-
Causality: The concentration of the precursor can significantly impact the reaction rate. If the concentration is too high, it can lead to inner filter effects where the solution closest to the light source absorbs most of the photons, leaving the rest of the solution unreacted. If it's too low, the reaction rate may be impractically slow.
-
Troubleshooting Protocol:
-
Concentration Optimization: Systematically vary the concentration of your starting material. Studies using flow chemistry have shown that there is an optimal concentration for achieving full conversion at a given flow rate and light intensity.[7]
-
Monitor Reaction Progress: Use techniques like ¹H NMR or LC-MS to monitor the disappearance of starting material and the appearance of the product to determine the optimal reaction time for your specific concentration.[7]
-
4. Inefficient Mixing or Non-Uniform Irradiation (for Batch Reactors):
-
Causality: In a batch reactor, if the solution is not well-mixed, only the portion of the solution exposed to the light will react. This can lead to incomplete conversion and the formation of byproducts from over-irradiation of the reacted material near the lamp.[7]
-
Troubleshooting Protocol:
-
Improve Agitation: Ensure vigorous and efficient stirring throughout the reaction.
-
Consider Flow Chemistry: Continuous-flow photoreactors offer a significant advantage by ensuring uniform and constant light exposure for the entire reaction mixture.[7][8] This leads to higher reproducibility and can prevent over-irradiation.[7]
-
II. Product Decomposition or Rearrangement
The high strain energy of the cubane skeleton makes it kinetically stable, but susceptible to decomposition or rearrangement under certain conditions, especially during subsequent functionalization steps.[1][9]
Question: I've successfully formed the cubane cage, but it seems to be decomposing or rearranging during workup or subsequent reactions. How can I prevent this?
Answer: The stability of the cubane core is a key consideration. While remarkably stable for a highly strained molecule, it is not inert.
1. Harsh Reaction Conditions:
-
Causality: The cubane framework can be sensitive to harsh reagents and conditions. For example, strong Lewis acids or certain transition metal catalysts used in cross-coupling reactions can promote rearrangement to the thermodynamically more stable cuneane structure or other decomposition pathways.[1][10]
-
Troubleshooting Protocol:
-
Milder Reagents: Explore milder reaction conditions. For C-H functionalization, consider directed activation methods or photochemical approaches.[11] For cross-coupling reactions, photoredox catalysis with copper has been shown to be effective while avoiding decomposition.[10]
-
Temperature Control: Maintain low temperatures during reactions and workup procedures whenever possible to minimize decomposition.
-
2. Incompatible Functional Groups:
-
Causality: Certain substituents on the cubane core can render it more susceptible to decomposition. For instance, electron-rich substituents like alcohols can facilitate decomposition pathways.[1]
-
Troubleshooting Protocol:
-
Protecting Groups: If a sensitive functional group is required, consider using a protecting group strategy to mask its reactivity during other transformations.
-
Synthetic Route Modification: It may be necessary to alter the synthetic sequence to introduce sensitive functional groups at a later stage.
-
III. Incomplete Conversion and Byproduct Formation
Even when the reaction proceeds, achieving full conversion can be challenging, and the formation of byproducts can complicate purification.
Question: My photochemical reaction stalls before reaching completion, and I'm observing significant byproduct formation. What's going on?
Answer: Incomplete conversion and byproduct formation often go hand-in-hand. Addressing one can often solve the other.
1. Extended Reaction Times and Over-irradiation:
-
Causality: While some photochemical reactions for cubane synthesis are reported to be robust against over-irradiation, this is not always the case, especially with different precursors or conditions.[7] Prolonged exposure to high-energy UV light can lead to the decomposition of the desired product or the formation of undesired isomers.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Carefully monitor the reaction progress over time using an appropriate analytical technique (e.g., NMR, GC-MS, LC-MS). This will help you identify the point of maximum product formation before significant decomposition occurs.
-
Flow Chemistry: As mentioned previously, continuous-flow reactors are excellent for controlling reaction times precisely and preventing the over-exposure of the product to the light source.[7]
-
2. Competing Reaction Pathways:
-
Causality: The excited state of the precursor can potentially undergo other reactions besides the desired [2+2] cycloaddition. These can include electrocyclic ring-opening or other rearrangements. The specific pathway can be influenced by substituents on the precursor molecule.[12]
-
Troubleshooting Protocol:
-
Precursor Design: The strategic placement of substituents can influence the preferred photochemical pathway. For example, bulky substituents can sterically hinder undesired reaction pathways.[12]
-
Solvent and Temperature Effects: The choice of solvent and reaction temperature can influence the relative rates of competing reactions. Experiment with different conditions to favor the desired cycloaddition.
-
3. Quantum Yield Considerations:
-
Causality: The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency – the number of molecules of product formed per photon absorbed.[13][14] A low quantum yield means that many absorbed photons do not lead to the desired product, indicating the prevalence of non-productive decay pathways.
-
Troubleshooting Protocol:
-
Literature Review: Consult the literature for reported quantum yields for similar reactions to set realistic expectations.
-
Optimization of Conditions: While directly measuring quantum yield can be complex, optimizing reaction parameters such as solvent, temperature, and concentration is key to maximizing it.
-
Experimental Protocol: Monitoring a Trial Photochemical Reaction
Objective: To determine the optimal reaction time and identify potential byproduct formation in the intramolecular [2+2] photocycloaddition of a diene precursor.
Materials:
-
Diene precursor
-
Appropriate solvent (e.g., acidic aqueous methanol)[7]
-
Photoreactor (batch or flow)
-
Analytical instrument (e.g., ¹H NMR spectrometer or LC-MS)
-
Internal standard (optional, for quantitative analysis)
Procedure:
-
Prepare a solution of the diene precursor in the chosen solvent at the desired concentration.
-
Set up the photoreactor according to the manufacturer's instructions.
-
Begin the irradiation.
-
At regular time intervals (e.g., every 30 minutes), carefully withdraw a small aliquot of the reaction mixture.
-
Prepare the aliquot for analysis. This may involve quenching the reaction and removing the solvent.
-
Analyze the sample to determine the ratio of starting material, product, and any significant byproducts.
-
Plot the concentration of each species versus time.
-
From this data, identify the time at which the product concentration is maximized and before significant byproduct formation or product decomposition occurs. This will be your optimal reaction time under these conditions.
Data Presentation: Optimizing Flow Rate and Concentration in a Flow Reactor
The following table, adapted from a study on the synthesis of a key cubane precursor, illustrates how flow rate and concentration can be optimized to achieve full conversion.[7]
| Entry | Concentration (M) | Flow Rate (mL/min) | Conversion (%) |
| 1 | 0.05 | 2.0 | Incomplete |
| 2 | 0.05 | 1.0 | 100 |
| 3 | 0.10 | 1.0 | Incomplete |
| 4 | 0.10 | 0.5 | 100 |
| 5 | 0.20 | 0.5 | Incomplete |
As shown, higher concentrations require lower flow rates (longer residence times) to achieve complete conversion.[7]
IV. Visualization of Key Processes
Photochemical [2+2] Cycloaddition Workflow
The following diagram outlines the general workflow for a photochemical [2+2] cycloaddition reaction to form a cubane precursor cage structure.
Caption: Decision tree for troubleshooting low yield issues.
V. References
-
Vapourtec. (n.d.). Application Note 48: Photochemical synthesis of Cubanes. Retrieved from [Link]
-
Wikipedia. (2024, October 28). Cubane. Retrieved from [Link]
-
Collin, D. E., et al. (2020). Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Continuous–Flow Photochemistry. ePrints Soton. Retrieved from [Link]
-
Warburton, H. (2022, May 30). Synthesis of Cubane. Petrolpark. Retrieved from [Link]
-
Vapourtec. (n.d.). Photochemical synthesis of Cubanes. Retrieved from [Link]
-
Eaton, P. E., & Cole, T. W. (1964). Cubane. Journal of the American Chemical Society, 86(15), 3157–3158. [Link]
-
[YouTube Video]. (2022, July 29). Lecture 6: Total synthesis of Cubane. Retrieved from [Link]
-
Zhu, Y., et al. (2023). Machine-learning photodynamics simulations uncover the role of substituent effects on the photochemical formation of cubanes. ResearchGate. [Link]
-
Organic Synthesis International. (2014, February 1). The Magic of Cubane!. Retrieved from [Link]
-
EUREKAMOMENTS IN ORGANIC CHEMISTRY. (2014, February 2). The Magic of Cubane!. Retrieved from [Link]
-
Dempsey, J. L., et al. (2009). Development of bioinspired Mn4O4-cubane water oxidation catalysts: lessons from photosynthesis. PubMed. [Link]
-
Reddit. (2022, April 30). Help ! I'm am running a Cubane synthesis and have been doing the bromination step on the cyclopentanone ethyl ketal and cannot for the life of me get the tri bromo ketal to crystallize out ! I have evaporated as much of the solvent out as I can and still nothing please help !. r/chemistry. Retrieved from [Link]
-
Kim, J., et al. (2023). Excited‐State Structural Dynamics of the Cubane‐Type Metal Cluster [Cu4I4(py)4] Explored by Time‐Resolved X‐Ray Liquidography. PMC. [Link]
-
Beilstein-Institut. (2021, December 15). A photochemical C=C cleavage process: toward access to backbone N-formyl peptides. Retrieved from [Link]
-
Chemistry World. (2023, May 11). Boosting cubane synthesis with photosensitizers. Retrieved from [Link]
-
Griffin, G. W., & Marchand, A. P. (1989). Synthesis and chemistry of cubanes. Chemical Reviews, 89(5), 997–1010. [Link]
-
[YouTube Video]. (2023, May 5). Genius CUBANE Synthesis by Nobel Laureate & Overpriced Drugs | Organic Chemistry (MacMillan). Retrieved from [Link]
-
ResearchGate. (2025, August 6). New developments in cubane chemistry: Phenylcubanes. Retrieved from [Link]
-
Kondo, M., et al. (2020). Solvent-free photochemical formation of cubane-type Ru complexes from organometallic ionic liquids with cyanoborate anions. Chemical Communications. [Link]
-
Nath, J. K. (2025). Synthesis, crystal structure, and Hirshfeld surface analysis of a cubane-type tetranuclear polyoxotitanate cluster. European Journal of Chemistry, 16, 146-153. [Link]
-
Ryabukhin, S., et al. (2025, December 4). A Revised Photo-Flow Protocol to Cubane-1,4-Dicarboxylate for Reliable Access to Cuneane Acids. ChemRxiv. [Link]
-
Wikipedia. (2024, September 21). Quantum yield. Retrieved from [Link]
-
WordPress.com. (2014, February 2). The Magic of Cubane!. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2025, May 4). Synthesis of cubane and cubane related compounds / derivatives. Retrieved from [Link]
-
Tung, C. H., et al. (2008). Formation of cubane-like photodimers from 2-naphthalenecarbonitrile. PubMed. [Link]
-
Prahl, S. (1998). Quantum Yield. Oregon Medical Laser Center. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Cubane Scaffolds. Retrieved from [Link]
-
Fiveable. (n.d.). Key Concepts in Quantum Yield Calculations to Know for Photochemistry. Retrieved from [Link]
-
Madoverchemistry. (2021, October 5). 168. QUANTUM YIELD. Retrieved from [Link]
-
ResearchGate. (2015, June 23). (PDF) Cubane: 50 Years Later. Retrieved from [Link]
-
Miller, J. S., & Olejnik, D. (2001). Photolysis of polycyclic aromatic hydrocarbons in water. PubMed. [Link]
Sources
- 1. Cubane - Wikipedia [en.wikipedia.org]
- 2. Organic Synthesis International: The Magic of Cubane! [organicsynthesisinternational.blogspot.com]
- 3. youtube.com [youtube.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Boosting cubane synthesis with photosensitizers | Opinion | Chemistry World [chemistryworld.com]
- 7. vapourtec.com [vapourtec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Magic of Cubane! – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantum yield - Wikipedia [en.wikipedia.org]
- 14. Quantum Yield [omlc.org]
Technical Support Center: Strategies for Improving the Solubility of Cubane Derivatives in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cubane derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to address the solubility challenges often encountered when preparing these unique compounds for biological assays. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the scientific rationale behind these strategies to empower you to make informed decisions in your research.
Introduction: The Promise and Challenge of Cubane in Drug Discovery
Cubane, a synthetic hydrocarbon with a cage-like structure, has garnered significant interest in medicinal chemistry. Its rigid framework and three-dimensional arrangement of substituents make it an excellent bioisostere for a benzene ring.[1][2] Replacing a planar phenyl group with a non-planar cubane scaffold can disrupt crystal packing and introduce more favorable physicochemical properties, often leading to improved solubility and metabolic stability.[3][4][5] One notable example is a cubane-containing analog of the cystic fibrosis drug Lumacaftor, which demonstrated improved, pH-independent solubility compared to its benzene counterpart.[3][5]
However, the inherent lipophilicity of the cubane core can still present significant solubility challenges in the aqueous environment of biological assays. This guide will walk you through a systematic approach to overcoming these hurdles.
Troubleshooting Guide: From Precipitation to Clear Solutions
This section is designed in a question-and-answer format to directly address common problems encountered in the lab.
Q1: My cubane derivative, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What should I do?
This is a classic issue for hydrophobic compounds. The abrupt change in solvent polarity from 100% DMSO to a highly aqueous environment causes the compound to crash out of solution. Here is a step-by-step approach to troubleshoot this:
Step 1: Optimize the Final DMSO Concentration Before exploring more complex formulations, ensure you are using the highest tolerable concentration of DMSO in your assay. Most cell lines can tolerate up to 0.5% DMSO without significant toxicity, but this should always be validated for your specific cell line and assay. For enzyme assays, the tolerance may be higher, but it's crucial to check for any direct effects of the solvent on enzyme activity.[6][7]
Step 2: Lower the Final Compound Concentration It's possible that your target concentration exceeds the kinetic solubility of the compound in the final assay medium. Try performing a serial dilution to determine the highest concentration at which the compound remains in solution. A good target solubility for drug discovery compounds is >60 µg/mL.[8]
Step 3: Employ a Staged Dilution Protocol Instead of a single large dilution, try a serial dilution approach. For example, dilute your DMSO stock 1:10 in DMSO, then 1:10 again in a 50:50 DMSO:buffer solution, before making the final dilution in your 100% aqueous buffer. This gradual reduction in solvent polarity can sometimes prevent precipitation.
Step 4: Consider Cosolvents and Surfactants If optimizing DMSO concentration isn't sufficient, the next step is to introduce solubility-enhancing excipients.
-
Cosolvents: Water-miscible organic solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can be used in combination with DMSO.[9] However, be mindful of their potential cytotoxicity. Ethanol and methanol have been shown to have lower cytotoxicity compared to some surfactants.[10]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used at low concentrations (0.01-0.1%) to maintain the solubility of hydrophobic compounds.[11] They work by forming micelles that can encapsulate the cubane derivative. However, surfactants can interfere with enzyme activity and cell membranes, so their use must be carefully controlled and validated.[12][13]
Workflow for Initial Solubility Troubleshooting
Caption: A stepwise approach to initial solubility troubleshooting.
Q2: I've tried using cosolvents, but they are affecting my cell viability/enzyme activity. What are my next options?
When standard solvent-based approaches fail or cause assay interference, more advanced formulation strategies are necessary. These methods aim to create stable, dispersed systems of your cubane derivative in an aqueous medium.
Option 1: Cyclodextrin Inclusion Complexes Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, like cubane derivatives, forming a water-soluble inclusion complex.[14]
-
Why it works: The complex masks the hydrophobic nature of the cubane derivative, presenting a hydrophilic exterior to the aqueous solvent.
-
Which to choose: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. HP-β-CD has higher aqueous solubility and is generally considered safer than unmodified β-cyclodextrin.
-
Potential Issues: Cyclodextrins can interfere with some assays, particularly fluorescence-based ones, by altering the fluorescence properties of dyes or the compound itself.[10][11][15][16] It is essential to run a control with the cyclodextrin alone.
Option 2: Nanosuspensions A nanosuspension is a colloidal dispersion of sub-micron drug particles stabilized by surfactants or polymers.[17]
-
Why it works: Reducing the particle size dramatically increases the surface area-to-volume ratio, which in turn increases the dissolution rate of the compound according to the Noyes-Whitney equation.
-
How to prepare in the lab: Wet media milling or nanoprecipitation (solvent anti-solvent method) can be used at a laboratory scale.[8][9]
-
Key Considerations: The choice of stabilizer is critical to prevent particle aggregation. A combination of a polymer like hydroxypropyl methylcellulose (HPMC) and a surfactant like Tween 80 is often effective.[9]
Option 3: Solid Dispersions In a solid dispersion, the drug is dispersed in an inert carrier matrix, often a hydrophilic polymer.[18]
-
Why it works: The drug can exist in an amorphous, high-energy state within the polymer matrix, leading to enhanced apparent solubility and dissolution.[19]
-
Preparation: The solvent evaporation method is a common lab-scale technique. The drug and polymer are dissolved in a common organic solvent, which is then evaporated, leaving a solid matrix that can be crushed into a powder.[19][20][21]
-
Choosing a Polymer: Polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs) are frequently used carriers.[20]
Decision Tree for Advanced Formulation Strategies
Caption: Selecting an advanced formulation strategy.
Experimental Protocols
Protocol 1: Preparation of a Cubane Derivative-Cyclodextrin Inclusion Complex (Kneading Method)
This method is straightforward and does not require specialized equipment.
Materials:
-
Cubane derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Vacuum oven or desiccator
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of the cubane derivative to HP-β-CD. A 1:1 ratio is a good starting point.
-
Weighing: Accurately weigh the required amounts of the cubane derivative and HP-β-CD.
-
Kneading:
-
Place the HP-β-CD in the mortar.
-
Add a small amount of deionized water dropwise to form a thick, uniform paste.
-
Gradually add the cubane derivative powder to the paste while continuously triturating with the pestle.
-
Knead the mixture for 30-60 minutes to ensure thorough mixing and complex formation. The paste should remain consistent.
-
-
Drying:
-
Spread the resulting paste in a thin layer on a watch glass or petri dish.
-
Dry the paste in a vacuum oven at 40-50°C until a constant weight is achieved, or in a desiccator under vacuum.
-
-
Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.
-
Storage: Store the powdered inclusion complex in a tightly sealed container, protected from light and moisture.
Protocol 2: Preparation of a Nanosuspension (Solvent Anti-Solvent Method)
This method is suitable for lab-scale preparation of nanosuspensions.
Materials:
-
Cubane derivative
-
A water-miscible organic solvent (e.g., acetone, ethanol)
-
An aqueous anti-solvent solution containing a stabilizer (e.g., 0.5% HPMC and 0.5% Tween 80 in deionized water)[9]
-
Magnetic stirrer and stir bar
-
High-speed homogenizer or probe sonicator
Procedure:
-
Drug Solution: Dissolve the cubane derivative in the chosen organic solvent to create a concentrated solution.
-
Stabilizer Solution: Prepare the aqueous anti-solvent solution with the stabilizer(s).
-
Nanoprecipitation:
-
Place the stabilizer solution on the magnetic stirrer and stir vigorously.
-
Inject the drug solution into the rapidly stirring anti-solvent solution. This should cause the drug to precipitate as nanoparticles.
-
-
Homogenization: Immediately subject the resulting suspension to high-energy mixing using a high-speed homogenizer or probe sonicator to reduce particle size and prevent aggregation. Sonication should be performed in an ice bath to prevent overheating.[6]
-
Solvent Removal: Stir the nanosuspension at room temperature for several hours to allow the organic solvent to evaporate.
-
Characterization (Optional but Recommended): If equipment is available, characterize the particle size and distribution using dynamic light scattering (DLS).
-
Storage: Store the nanosuspension at 4°C. Stability should be assessed before use.
Frequently Asked Questions (FAQs)
Q: Will replacing a benzene ring in my compound with a cubane always improve solubility? A: Not always, but it is a promising strategy. The non-planar, three-dimensional structure of the cubane can disrupt the planar stacking that often leads to high crystal lattice energy and poor solubility in phenyl-containing compounds.[2] However, the overall effect depends on the substituents and the specific properties of the molecule. In some cases, cubane derivatives have shown a tenfold increase in solubility compared to their benzene analogs.[4]
Q: What are the best practices for preparing a stock solution of a cubane derivative? A: The best practice is to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM).[11] This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions into your aqueous assay buffer for each experiment.[11]
Q: How do I know if my solubility enhancer is interfering with my assay? A: It is critical to run proper controls. Your experimental design should include:
-
Vehicle Control: The final concentration of your solvent/excipient mixture without the compound. This will tell you if the formulation itself has an effect.
-
Positive and Negative Controls: These should be run in the presence and absence of the vehicle to ensure the vehicle is not affecting their activity.
-
For Fluorescence/Absorbance Assays: Scan the emission/absorbance spectrum of your vehicle and your compound in the vehicle to check for any background signal or quenching effects. Cyclodextrins, for example, have been shown to enhance the fluorescence of some molecules.[15][16]
Q: Can I use a combination of solubility enhancement techniques? A: Yes, a combination approach can be very effective. For instance, you could prepare a solid dispersion of your cubane derivative and then dissolve this powder in a buffer containing a low concentration of a surfactant. This multi-pronged approach can often achieve higher solubility than any single method alone.
Data Summary Table
| Compound Comparison | Property | Benzene Analog | Cubane Analog | Fold Improvement | Reference |
| Lumacaftor Analog | Aqueous Solubility | pH-dependent | pH-independent, higher overall | N/A (qualitative improvement) | [3][5] |
| Generic p-Phenyl vs. Cubane | Aqueous Solubility | ~1x | ~10x | 10 | [4] |
| 4-(methoxycarbonyl)benzoic acid vs. Analog | logP | 2.02 | 0.02 | N/A | [22] |
| 4-(methoxycarbonyl)benzoic acid vs. Analog | Aqueous Solubility | Lower | Higher | N/A (qualitative improvement) | [22] |
This table illustrates the potential for the cubane scaffold to improve key physicochemical properties relevant to drug discovery.
By applying these troubleshooting strategies and formulation protocols, you can overcome the solubility challenges of cubane derivatives and successfully evaluate their biological activity. Remember to always validate your chosen method to ensure it does not interfere with your specific assay.
References
-
Wiesenfeldt, M. P., et al. (2023). General Access to Cubanes as Benzene Bioisosteres. PMC. [Link]
- Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
-
Isabel, E., et al. (2020). Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres. ResearchGate. [Link]
- BenchChem. (2025). SB-219994 Technical Support Center: Troubleshooting Solubility Issues. BenchChem.
-
MacMillan Group, Princeton University. (2023). General Access to Cubanes as Benzene Bioisosteres. Princeton University. [Link]
-
Maragos, C. M., et al. (2008). Use of cyclodextrins as modifiers of fluorescence in the detection of mycotoxins. PubMed. [Link]
-
Cooley, C. B., et al. (2023). Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes and their Investigation as Isosteres. PMC. [Link]
-
Kumar, S. & Singh, S. (2019). Solid dispersions: A technology for improving bioavailability. MedCrave online. [Link]
-
Sutormin, D., et al. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. PubMed. [Link]
-
Chalmers, B. A. (2017). Investigations into cubane based analogues of current pharmaceuticals. UQ eSpace. [Link]
- Goncalves, L. C. S., et al. (2021). Effects of Surfactants on Lipase Structure, Activity, and Inhibition.
-
Solecki, M. (2025). Cubane as a Bioisostere of Benzene. UGA Chemistry. [Link]
-
Gotor, R., et al. (2015). Effects of surfactants on lipase structure, activity, and inhibition. PubMed. [Link]
-
Maragos, C. M. & Appell, M. (2008). Use of cyclodextrins as modifiers of fluorescence in the detection of mycotoxins. Taylor & Francis Online. [Link]
- Wiesenfeldt, M. P., et al. (2023). General access to cubanes: ideal bioisosteres of ortho-, meta-, and para-substituted benzenes.
-
Imai, T., et al. (2015). Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds. PubMed. [Link]
- Sharma, A., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
-
Zhang, Y., et al. (2015). Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept. NIH. [Link]
- Hey, D. A., et al. (2021). Examples of the use of phenyl bioisosteres. (A) Cubane in the...
-
Sutormin, D., et al. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. MDPI. [Link]
- Holmberg, K. (2019). Interactions between surfactants and hydrolytic enzymes.
-
Kayamori, Y., et al. (2011). Control of the fluorescence of dye-antibody conjugates by (2-hydroxypropyl)-β-cyclodextrin in fluorescence microscopy and flow cytometry. PubMed. [Link]
-
Tran, P., et al. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. PMC. [Link]
-
Cui, L., et al. (2012). Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L. PMC. [Link]
-
Al-Kassas, R., et al. (2022). Preparation, characterization and in vitro evaluation of atorvastatin nanosuspensions. PeerJ. [Link]
- Sahu, B. P. & Das, M. K. (2014). Nanosuspensions: The solution to deliver hydrophobic drugs.
-
Lostalé-Seijo, I., et al. (2022). Water-Soluble Molecular Cages for Biological Applications. MDPI. [Link]
-
Patel, V. R., et al. (2013). FORMULATION AND EVALUATION OF NANOSUSPENSION OF ROSUVASTATIN CALCIUM. International Journal of Drug Regulatory Affairs. [Link]
-
Gök, M. K., et al. (2021). Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties. PMC. [Link]
-
Faridi, H. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]
- Takeda Pharmaceuticals. (n.d.).
- Wang, W., et al. (2024). Correction: A case study on hybrid machine learning and quantum-informed modelling for solubility prediction of drug compounds in organic solvents.
Sources
- 1. Cubane as a Bioisostere of Benzene | Department of Chemistry [chem.uga.edu]
- 2. Cubane-Containing Building Blocks: the Bioisostere of Benzene Ring | TCI AMERICA [tcichemicals.com]
- 3. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes and their Investigation as Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Unexpected Byproducts in Cubane Synthesis
Document ID: CSC-TSG-24-001
Last Updated: February 12, 2026
Introduction
The synthesis of cubane and its derivatives is a testament to the ingenuity of synthetic organic chemistry, providing access to a unique, highly strained scaffold with applications ranging from medicinal chemistry to materials science.[1][2] However, the multi-step nature of this synthesis presents numerous challenges, often leading to the formation of unexpected byproducts that can complicate purification and significantly reduce yields.[3][4] This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in cubane synthesis. It offers troubleshooting advice and detailed characterization protocols for frequently encountered and unexpected byproducts, presented in a practical question-and-answer format.
Section 1: Troubleshooting the Favorskii Rearrangement
The double Favorskii rearrangement is a critical ring-contraction step in many cubane syntheses.[5][6] It is also a common source of impurities if not executed under optimal conditions.
FAQ 1: My Favorskii rearrangement has stalled, and I'm observing multiple unknown spots on my TLC plate. What are the likely side products?
Answer:
Incomplete reaction or suboptimal conditions during the Favorskii rearrangement can lead to several byproducts.[7] The most common culprits are:
-
α,β-Unsaturated Ketones: These arise from the elimination of HBr from the α,α'-dihaloketone starting material, a competing side reaction to the desired rearrangement.[5]
-
Epoxy Ethers (in alcoholic solvents): If using an alkoxide base like sodium methoxide, nucleophilic attack on the carbonyl can be followed by intramolecular displacement of a bromide to form a stable epoxy ether.[7]
-
Simple Substitution Products: Direct substitution of a bromide by the alkoxide or hydroxide base can occur, though this is generally a minor pathway.[7]
-
Quasi-Favorskii Products: If the α-position of the ketone is not enolizable due to steric hindrance (a key consideration in polycyclic systems), the reaction may proceed through a "quasi-Favorskii" or benzilic acid-like rearrangement mechanism, potentially leading to different regioisomers.[8][9][10]
Troubleshooting Workflow:
Caption: Troubleshooting logic for the Favorskii rearrangement.
Section 2: Characterization of Homocubane Derivatives
The formation of homocubane structures, where a methylene group is inserted into the cubane skeleton, is an unexpected but documented byproduct class.[3][11]
FAQ 2: I've isolated a byproduct with a mass of (M+14) relative to my expected cubane derivative. How can I confirm if it's a homocubane?
Answer:
The addition of a CH₂ group strongly suggests the formation of a homocubane derivative.[3][11] Characterization requires a combination of spectroscopic techniques.
Characterization Protocol:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the first step. It will provide the exact mass and allow you to determine the elemental composition, confirming the addition of CH₂.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum of a homocubane will be significantly more complex than that of a symmetrical cubane. Look for the appearance of new signals in the aliphatic region, potentially corresponding to the inserted methylene bridge protons.
-
¹³C NMR: The carbon spectrum will show an additional signal for the new CH₂ group. The overall symmetry of the molecule will be lower, leading to a greater number of distinct signals compared to the analogous cubane.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the fragments. A COSY experiment will show correlations between protons on adjacent carbons, helping to trace the new connectivity. An HMBC will show long-range correlations between protons and carbons, which is invaluable for confirming the rearranged cage structure.
-
-
Infrared (IR) Spectroscopy: While less definitive, the C-H stretching frequencies in the IR spectrum can provide clues about the strained environment of the protons.[3][11]
Expected Spectroscopic Data for a Generic Homocubane vs. Cubane:
| Technique | Cubane Derivative (C₈H₇R) | Homocubane Derivative (C₉H₉R) |
| HRMS | Expected Mass: M | Expected Mass: M + 14.01565 |
| ¹H NMR | Fewer signals due to higher symmetry. | More complex splitting patterns, additional CH₂ signals. |
| ¹³C NMR | Fewer signals. | Additional CH₂ signal, more signals overall due to lower symmetry. |
Mechanistic Insight: The formation of homocubanes can be hypothesized to occur through rearrangement pathways involving carbocationic intermediates, particularly if acidic conditions are present or generated in situ.
Section 3: Issues in Purification and Isolation
The final stages of cubane synthesis, particularly the purification of cubane-1,4-dicarboxylic acid and its esters, are often plagued by persistent impurities and low recovery.[4][12]
FAQ 3: My crude cubane-1,4-dicarboxylic acid is a dark, tarry solid that is difficult to purify. What is causing this, and how can I clean it up?
Answer:
The appearance of dark tars is a very common issue, often resulting from side reactions during the hydrolysis of the cage precursors or from the degradation of impure intermediates.[4][12] The purification of dimethyl cubane-1,4-dicarboxylate is often a critical step for obtaining pure downstream products.[1][13][14]
Purification Workflow for Cubane Derivatives:
Caption: Purification strategies for cubane derivatives.
Detailed Steps:
-
Acid-Base Wash: Before esterification, a crucial pre-purification step is to dissolve the crude dicarboxylic acid in a dilute aqueous base (like NaOH).[12] Many of the dark, non-acidic tarry byproducts will remain insoluble and can be removed by filtration. The cubane dicarboxylate can then be re-precipitated by carefully acidifying the filtrate with cold HCl.[15]
-
Esterification: Converting the dicarboxylic acid to its dimethyl ester is not only a step towards the final product but also a purification method.[12] The ester is much less polar and more soluble in organic solvents, making it amenable to standard purification techniques. This is typically done by refluxing in methanol with a catalytic amount of strong acid.[13][15]
-
Purification of the Ester:
-
Column Chromatography: Flash chromatography on silica gel using a hexane/ethyl acetate gradient is highly effective for separating the dimethyl ester from remaining impurities.[13]
-
Recrystallization: If the ester is obtained in reasonable purity, recrystallization from a solvent like methanol can be an efficient final purification step.[14]
-
Sublimation: For high-purity requirements, sublimation under high vacuum can be used, as the dimethyl ester has a reasonable vapor pressure.[12]
-
Section 4: Byproducts from the Hofmann Rearrangement
For syntheses requiring the conversion of a cubane carboxamide to an amine, the Hofmann rearrangement is employed. While generally robust, it can also generate specific byproducts.[16][17][18]
FAQ 4: After performing a Hofmann rearrangement on cubane-1,4-dicarboxamide, my yield of the diamine is low, and I've isolated a neutral byproduct. What could it be?
Answer:
The key intermediate in the Hofmann rearrangement is an isocyanate.[16][18] While this intermediate is typically hydrolyzed in situ to the desired amine, it can be trapped by other nucleophiles or undergo alternative reactions.
Potential Byproducts:
-
Urea Derivatives: If the intermediate isocyanate reacts with the product amine (a potent nucleophile), a disubstituted urea byproduct will be formed. This is more likely to occur at higher concentrations or if the hydrolysis is slow.
-
Carbamates (Urethanes): If the reaction is performed in or quenched with an alcohol, the alcohol can trap the isocyanate intermediate to form a stable carbamate.[16]
-
Unreacted N-bromoamide: Incomplete reaction due to insufficient base or hypobromite can leave the N-bromoamide intermediate, which is a neutral species.
Analytical Approach:
-
Isolate the Byproduct: Use column chromatography to separate the neutral byproduct from the polar diamine product and any starting material.
-
Spectroscopic Analysis:
-
IR Spectroscopy: This is highly diagnostic. Look for a strong carbonyl stretch. Ureas typically show a C=O stretch around 1630-1680 cm⁻¹. Carbamates show a C=O stretch around 1680-1740 cm⁻¹.
-
¹³C NMR: The carbonyl carbon of a urea or carbamate will appear in the 150-160 ppm range.
-
HRMS: Will confirm the elemental composition, allowing you to distinguish between a urea (containing two cubane units and a C=O) and a carbamate (one cubane unit, a C=O, and an alkoxy group).
-
Preventative Measures:
-
Dilution: Run the reaction under more dilute conditions to minimize intermolecular reactions between the isocyanate and the product amine.
-
Controlled Temperature: Maintain a low temperature during the rearrangement step.
-
Efficient Hydrolysis: Ensure rapid and complete hydrolysis of the isocyanate by using a sufficient excess of aqueous base once the rearrangement is complete.
References
- Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Continuous–Flow Photochemistry. ePrints Soton.
- Dimethyl Cubane-1,4-dicarboxylate: A Practical Labor
- Vibrational Spectroscopy and Computational Studies of Cubane-1,4-Dicarboxylic Acid. MDPI.
- Homocubane Chemistry: Synthesis and Structures of Mono- and Dicobaltaheteroborane Analogues of Tris- and Tetrahomocubanes.
- Homocubane Chemistry: Synthesis and Structures of Mono- and Dicobaltaheteroborane Analogues of Tris- and Tetrahomocubanes. NCBI.
- Favorskii Rearrangement. Organic Chemistry Tutor.
- Synthesis of Cubane. Petrolpark.
- Favorskii rearrangement. Wikipedia.
- Purifying the Tar - Cubane Finale. YouTube.
- (PDF)
- The Favorskii Rearrangement: Synthetic Applications | Request PDF.
- Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane-1,4-dicarboxyl
- Dimethyl Cubane-1,4-dicarboxyl
- Genius CUBANE Synthesis by Nobel Laureate & Overpriced Drugs | Organic Chemistry (MacMillan). YouTube.
- Finally Had A Cubane Synthesis Breakthrough. YouTube.
- Help ! I'm am running a Cubane synthesis and have been doing the bromination step on the cyclopentanone ethyl ketal... Reddit.
- Hofmann rearrangement. Wikipedia.
- Favorskii Rearrangement Detailed Overview. YouTube.
- Cubane. Wikipedia.
- Hoffmann Bromamide Reaction: Reaction Mechanism,Limit
- Hofmann Bromamide Reaction Mechanism. BYJU'S.
Sources
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- 3. Homocubane Chemistry: Synthesis and Structures of Mono- and Dicobaltaheteroborane Analogues of Tris- and Tetrahomocubanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. Cubane - Wikipedia [en.wikipedia.org]
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- 17. scienceinfo.com [scienceinfo.com]
- 18. byjus.com [byjus.com]
Validation & Comparative
Technical Comparison: Dimethyl 1,4-Cubanedicarboxylate vs. Terephthalate Linkers in MOFs
Executive Summary: The Bioisostere Advantage
In the design of Metal-Organic Frameworks (MOFs), the choice between Terephthalate (1,4-benzenedicarboxylate, BDC) and its bioisostere 1,4-Cubanedicarboxylate (CDC) represents a fundamental shift from planar, aromatic pore environments to cubic, aliphatic cages.
While BDC is the industry standard for stability and conjugation (e.g., in MOF-5, UiO-66), the CDC linker—derived from Dimethyl 1,4-cubanedicarboxylate —offers a unique "contoured" aliphatic surface. This substitution maintains the rigid linear geometry required for reticular synthesis but dramatically alters the host-guest interaction landscape.
Verdict: Use Terephthalate (BDC) for cost-effective, high-thermal-stability applications requiring conjugated electronic pathways. Use Cubanedicarboxylate (CDC) when designing "aliphatic" pores for high-specificity hydrocarbon separations (e.g., benzene purification) or when exploring rotor-stator dynamics where the linker must rotate freely within the lattice.
Structural & Mechanistic Logic
The Bioisosteric Replacement
For drug development professionals, the substitution of a benzene ring with a cubane cage is a classic strategy to improve metabolic stability and alter lipophilicity without changing the vector of the substituents.[1] In MOFs, this concept translates to Reticular Bioisosterism .
-
Terephthalate (BDC): Planar (
carbons), electron-rich -system, enables - stacking interactions with guest molecules. -
Cubanedicarboxylate (CDC): Cubic (
carbons), aliphatic surface, slightly larger steric bulk, lacks -electrons.
Mechanism of Action: Rotor Dynamics & Pore Environment
The CDC linker acts as a molecular "rotor" within the MOF lattice. Unlike BDC, which has a high rotational barrier due to steric clash or conjugation with the metal node, the cubane cage is cylindrically symmetric along the carboxylate axis and rotates with a very low energy barrier.
Figure 1: Workflow from precursor to functional MOF, highlighting the divergence in pore properties between CDC and BDC linkers.
Performance Metrics: MOF-5 vs. CUB-5
The most direct comparison exists between MOF-5 (Zn₄O(BDC)₃) and its analogue CUB-5 (Zn₄O(CDC)₃). Both share the same pcu topology and secondary building unit (SBU), isolating the linker as the sole variable.
Quantitative Comparison Table
| Metric | MOF-5 (Terephthalate) | CUB-5 (Cubanedicarboxylate) | Performance Implication |
| Pore Environment | Aromatic, Planar | Aliphatic, Contoured | CUB-5 prefers aliphatic guests; MOF-5 prefers aromatics via |
| BET Surface Area | ~3,000 - 3,500 m²/g | ~3,160 m²/g | Parity: Cubane substitution does not compromise porosity. |
| Pore Volume | 1.19 cm³/g | 1.12 cm³/g | Slight reduction in CUB-5 due to the bulkier cubane cage. |
| Symmetry | CUB-5 shows orientational disorder of the cubane cages. | ||
| Rotational Barrier | High (Static at RT) | Low (< 1 kcal/mol) | CUB-5 linkers rotate rapidly even at low temperatures (100 K). |
| H₂ Uptake (77 K) | ~1.3 wt% (1 bar) | ~1.4 wt% (1 bar) | Comparable hydrogen storage performance. |
| Benzene Selectivity | Moderate | High | CUB-5 effectively separates benzene from gasoline due to shape matching. |
Stability Profile
-
Thermal Stability: BDC is superior. The benzene ring is stable >400°C. The cubane cage is highly strained (
kcal/mol) but surprisingly kinetically stable up to ~200-250°C. Above this, it may rearrange to cyclooctatetraene derivatives. -
Hydrolytic Stability: Both MOF-5 and CUB-5 rely on the Zn₄O cluster, which is moisture-sensitive. The aliphatic nature of CDC provides a slightly more hydrophobic pore, but the metal-ligand bond remains the weak point. For high stability, Zr-based analogues (e.g., Zr-CDC) are required.
Experimental Protocols
Precursor Synthesis: Hydrolysis of Dimethyl 1,4-cubanedicarboxylate
Note: The dimethyl ester is the commercially available precursor. It must be hydrolyzed to the acid form for standard solvothermal MOF synthesis.
Reagents: Dimethyl 1,4-cubanedicarboxylate, THF, LiOH (aq), HCl.
-
Dissolution: Dissolve 1.0 g of dimethyl 1,4-cubanedicarboxylate in 20 mL THF.
-
Saponification: Add 10 mL of 1M LiOH aqueous solution. Stir at reflux (65°C) for 12 hours. The solution will become homogeneous.
-
Acidification: Cool to room temperature. Acidify to pH 1 using 2M HCl. A white precipitate (1,4-cubanedicarboxylic acid, 1,4-H₂cdc ) will form.
-
Isolation: Filter the precipitate, wash with cold water (3x 10 mL), and dry under vacuum at 60°C.
-
Yield: Typically >90%.
-
Validation: ¹H NMR (DMSO-d₆) should show a singlet at ~4.2 ppm (cubane protons) and a broad singlet >12 ppm (COOH).
-
MOF Synthesis: CUB-5 (Zn-CDC)
Reagents: Zn(NO₃)₂·6H₂O, 1,4-H₂cdc, DEF (Diethylformamide).
-
Preparation: In a 20 mL scintillation vial, dissolve Zn(NO₃)₂·6H₂O (60 mg, 0.20 mmol) and 1,4-H₂cdc (15 mg, 0.08 mmol) in 5 mL of DEF.
-
Solvothermal Reaction: Cap the vial tightly and heat in an isothermal oven at 100°C for 24 hours .
-
Crystallization: Cubic, colorless crystals will form on the walls and bottom.
-
Activation (Critical Step):
-
Decant the mother liquor.
-
Wash crystals with fresh DMF (3x).
-
Solvent Exchange: Soak in anhydrous chloroform for 3 days, refreshing the solvent every 24 hours. Note: Direct drying from DMF often collapses the pores due to high surface tension/boiling point.
-
Evacuation: Activate under dynamic vacuum at ambient temperature for 12 hours, then heat to 100°C for 6 hours.
-
Case Study: Benzene Separation
A critical application where CDC outperforms BDC is in the separation of benzene from aliphatic hydrocarbons (gasoline purification).
-
The Challenge: Removing carcinogenic benzene from gasoline mixtures.
-
The BDC Limit: MOF-5 adsorbs benzene via
- interactions, but the planar walls allow non-specific stacking. -
The CDC Solution: The CUB-5 pore possesses protruding methine (C-H) groups from the cubane corners. These create a "contoured" pocket that matches the size and shape of a benzene molecule perfectly, acting like a "lock and key" for benzene while excluding bulkier aliphatics.
-
Data: At low partial pressures, CUB-5 exhibits a steeper uptake for benzene compared to cyclohexane than MOF-5, indicating superior selectivity driven by shape entropy rather than enthalpy alone.
References
-
Direct Synthesis of CUB-5: M. J. Kalmutzki, et al. "CUB-5: A Contoured Aliphatic Pore Environment in a Cubic Framework with Potential for Benzene Separation Applications." Journal of the American Chemical Society, 2019. [Link]
-
Cubane Synthesis & Bioisosterism: Chalmers, B. A., et al. "Validating the structural properties of the cubane bioisostere." Angewandte Chemie International Edition, 2016. [Link]
-
MOF-5 Baseline Data: Kaye, S. S., et al. "Impact of Preparation and Handling on the Hydrogen Storage Properties of Zn4O(1,4-benzenedicarboxylate)3 (MOF-5)." Journal of the American Chemical Society, 2007. [Link]
-
Rotor Dynamics in MOFs: Vogelsberg, C. S., & Garcia-Garibay, M. A. "Crystalline Molecular Machines: Function, Phase Transitions, and Structural Dynamics." Chemical Society Reviews, 2012. [Link]
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"thermal stability analysis of Dimethyl 1,4-cubanedicarboxylate"
An In-Depth Guide to the Thermal Stability of Dimethyl 1,4-Cubanedicarboxylate: A Comparative Analysis
For researchers and professionals in drug development and materials science, understanding the thermal stability of molecular building blocks is paramount for predicting material behavior, ensuring safety, and defining processing limits. Dimethyl 1,4-cubanedicarboxylate, a derivative of the iconic cubane scaffold, offers a unique combination of high strain energy and remarkable kinetic stability, making it a molecule of significant interest.[1] This guide provides a comprehensive thermal stability analysis of dimethyl 1,4-cubanedicarboxylate, comparing it with key alternatives to offer field-proven insights into its performance.
The cubane core is a synthetic marvel—a platonic solid hydrocarbon (C₈H₈) with eight carbon atoms at the vertices of a cube.[2] This arrangement forces the C-C-C bonds into highly strained 90° angles, a stark deviation from the ideal tetrahedral angle of 109.5°.[1] This strain imbues cubane derivatives with a high energy density, making them attractive for applications as energetic materials and propellants.[1][3] Paradoxically, the cubane cage is kinetically stable, lacking low-energy pathways for decomposition, a phenomenon known as a "kinetic trap".[4] This allows it to be handled and stored at ambient conditions. The analysis of its thermal properties is therefore not just an academic exercise but a critical step in harnessing its potential safely and effectively.
Core Methodologies for Thermal Assessment: TGA and DSC
To construct a complete thermal profile, two complementary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique provides quantitative information on mass changes in a material as a function of temperature in a controlled atmosphere.[5] For dimethyl 1,4-cubanedicarboxylate, TGA is crucial for identifying the onset temperature of decomposition, determining the extent of mass loss, and identifying any residual material.[6]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] This method is essential for identifying phase transitions such as melting (an endothermic event) and energetic decomposition (typically a sharp exothermic event).[8] It provides critical data on the energy released during decomposition.
The selection of both TGA and DSC is a self-validating choice. TGA confirms that a mass loss event occurs, while DSC characterizes the energetic nature of that event (endothermic vs. exothermic) and pinpoints phase transitions that do not involve mass loss, such as melting. Together, they provide a robust and comprehensive picture of thermal behavior.
Experimental Protocol: Thermogravimetric Analysis (TGA)
The following protocol outlines a standard procedure for analyzing the thermal stability of organic compounds like dimethyl 1,4-cubanedicarboxylate.
-
Instrument Preparation: Ensure the TGA instrument is calibrated using appropriate standards.[9]
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or aluminum crucible.[9]
-
Atmosphere Control: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 30-50 mL/min to prevent oxidative decomposition.[6][9]
-
Temperature Program:
-
Equilibrate the sample at a starting temperature, e.g., 30 °C, for at least 5 minutes.
-
Ramp the temperature at a linear heating rate, typically 10 °C/min, to a final temperature well above the expected decomposition, e.g., 400 °C.[10]
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting curve plots percentage mass loss versus temperature.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Experimental Protocol: Differential Scanning Calorimetry (DSC)
This protocol details the steps for characterizing the melting and decomposition behavior of the target compound.
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.[11]
-
Sample Preparation: Weigh 2-5 mg of the sample into a hermetically sealed aluminum pan to contain any volatiles released during heating.[12] An empty, sealed aluminum pan is used as the reference.
-
Atmosphere Control: Maintain an inert nitrogen atmosphere with a purge rate of 30-50 mL/min.[13]
-
Temperature Program:
-
Equilibrate the sample at a starting temperature, e.g., 30 °C.
-
Heat the sample at a controlled rate, typically 10 °C/min, to a final temperature of ~300-350 °C.[10]
-
-
Data Acquisition: Record the differential heat flow to the sample versus temperature.[14] Endothermic events (like melting) are shown as downward peaks, while exothermic events (like decomposition) are shown as upward peaks.
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Thermal Profile of Dimethyl 1,4-Cubanedicarboxylate
Analysis of dimethyl 1,4-cubanedicarboxylate reveals a distinct two-stage thermal process: melting followed by decomposition.
DSC analysis shows a sharp endothermic peak corresponding to fusion (melting) with an onset temperature around 160-163 °C and a peak maximum near 165 °C.[15][16] This event is immediately followed by the onset of a significant exothermic event, beginning around 180 °C, which represents the decomposition of the molecule.[16] This decomposition continues up to approximately 274 °C. TGA data corroborates this, showing a gradual loss of mass that begins after the melting point and concludes around 260 °C. This behavior is critical: the compound is a stable solid and even a stable liquid for a narrow temperature window before energetic decomposition begins.
| Thermal Property | Value (°C) | Technique | Reference |
| Melting Onset | ~160.3 - 163.3 | DSC | [15][16] |
| Melting Peak | ~165.4 | DSC | [16] |
| Decomposition Onset | ~179.8 | DSC | [16] |
| Decomposition End | ~260 - 274 | TGA/DSC |
Comparative Analysis with Alternative Compounds
To contextualize the thermal stability of dimethyl 1,4-cubanedicarboxylate, we compare it against its parent acid and a substituted derivative.
Alternative 1: Cubane-1,4-dicarboxylic Acid
This is the direct precursor to the dimethyl ester, differing only by the carboxylic acid groups. Its thermal behavior is markedly different. DSC analysis shows that cubane-1,4-dicarboxylic acid does not melt; instead, it undergoes an exothermic decomposition at a much higher temperature, with onset temperatures reported between 233 °C and 248 °C.[10][15][17]
-
Causality: The presence of carboxylic acid groups allows for strong intermolecular hydrogen bonding, creating a highly stable crystal lattice. This requires significantly more energy to disrupt than the dipole-dipole interactions in the corresponding ester. Consequently, the decomposition temperature is reached before the energy required for melting can be absorbed, leading to decomposition directly from the solid state.
Alternative 2: Chlorinated Dimethyl 1,4-Cubanedicarboxylates
Introducing substituents to the cubane cage can dramatically alter its physical properties. For instance, dimethyl 2-chlorocubane-1,4-dicarboxylate (a mono-chlorinated derivative) exhibits a significantly lower melting point, with a DSC peak at 118.8 °C.[15][17]
-
Causality: The addition of a chlorine atom disrupts the high symmetry of the parent molecule. This disruption interferes with efficient crystal packing, leading to weaker intermolecular forces within the crystal lattice. As a result, less thermal energy is required to overcome these forces and induce melting.
Performance Comparison Summary
| Compound | Melting Point (DSC Peak, °C) | Decomposition Onset (°C) | Key Structural Difference |
| Dimethyl 1,4-cubanedicarboxylate | ~165 | ~180 | Ester groups |
| Cubane-1,4-dicarboxylic Acid | Does not melt | ~246 | Carboxylic acid groups |
| Dimethyl 2-chlorocubane-1,4-dicarboxylate | ~119 | Not specified, but lower MP | Chloro-substituent |
Conclusion: A Profile of High Kinetic Stability
The thermal analysis of dimethyl 1,4-cubanedicarboxylate confirms its status as a kinetically stable molecule with a well-defined operational window. It remains a stable solid up to its melting point of approximately 165 °C and only begins to decompose energetically above 180 °C.[16] This profile is a direct consequence of its molecular structure.
The comparison with its parent acid highlights the role of intermolecular forces, with the ester's weaker interactions allowing for a distinct liquid phase before decomposition.[15] The comparison with its chlorinated derivative demonstrates that the thermal properties can be tuned by substitution on the cubane scaffold, a key insight for the rational design of new materials.[17] For professionals in drug development or materials science, this thermal profile is critical; it defines the temperature limits for formulation and processing and provides the essential safety data required when working with such a high-energy-density scaffold.
References
- Open Access Journals. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration.
- ResearchGate. (n.d.). Thermogravimetric analysis (TGA) mass loss curves for cubanes 10–17.
- The Journal of Organic Chemistry. (2023). Chlorinated Cubane-1,4-dicarboxylic Acids.
- XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis.
- Organic Process Research & Development. (2013). Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate.
- ResearchGate. (2013). Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate.
- PMC - NIH. (n.d.). Chlorinated Cubane-1,4-dicarboxylic Acids.
- EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA).
-
Journal of the American Chemical Society. (1964). The Synthesis of Cubane. Available at: [Link]
- PerkinElmer. (n.d.). Thermogravimetric Analysis.
- WordPress.com. (2014). The Magic of Cubane!.
- ResearchGate. (n.d.). The Thermochemistry of Cubane 50 Years after Its Synthesis: A High-Level Theoretical Study of Cubane and Its Derivatives.
- University of Illinois. (n.d.). Thermogravimetric Analysis.
-
MDPI. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. Available at: [Link]
-
The Journal of Physical Chemistry A. (n.d.). The Thermochemistry of Cubane 50 Years after Its Synthesis: A High-Level Theoretical Study of Cubane and Its Derivatives. Available at: [Link]
- ASTM International. (n.d.). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry.
- Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357.
- ResearchGate. (n.d.). Standardizing differential scanning calorimetry (DSC) thermal decomposition temperatures at various heating rates of an energetic material as a threshold one.
- DTIC. (n.d.). Cubane Derivatives for Propellant Applications.
- Semantic Scholar. (2009). Thermal stability of cubane C8H8.
- Berkeley Science Review. (2016). The curious case of cubane.
-
Chemical Reviews. (n.d.). Synthesis and chemistry of cubanes. Available at: [Link]
- Petrolpark. (2022). Synthesis of Cubane.
- ResearchGate. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?.
- CMC Laboratories. (n.d.). Differential Scanning Calorimetry (DSC) ASTM E1269.
-
Wikipedia. (n.d.). Differential scanning calorimetry. Available at: [Link]
- OSTI. (n.d.). Evaluating the impact of energy density on thermal runaway.
-
Wikipedia. (n.d.). Cubane. Available at: [Link]
-
NIST WebBook. (n.d.). Cubane-1,4-dicarboylic acid dimethyl ester. Available at: [Link]
-
Chemical Reviews. (2025). A Computational Renaissance in High-Energy Density Materials (HEDMs) Research. Available at: [Link]
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- 17. Chlorinated Cubane-1,4-dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of Cubane and Adamantane Derivatives: A Guide for Medicinal Chemists
Executive Summary: The Rise of the "Cage Age"
In modern drug discovery, escaping "Flatland"—the dominance of planar aromatic scaffolds—is a priority for improving physicochemical properties and patentability. Cage hydrocarbons (diamondoids and platonic solids) offer rigid, three-dimensional vectors that redefine structure-activity relationships (SAR).
This guide compares Adamantane (
Quick Comparison Matrix
| Feature | Adamantane ( | Cubane ( |
| Primary Role | Lipophilic anchor; BBB penetration enhancer. | Bioisostere for phenyl rings (para/meta mimic).[1] |
| Lipophilicity (LogP) | High (Increases LogP significantly). | Moderate (Lower than adamantane, often > benzene). |
| Metabolic Fate | Prone to CYP450 hydroxylation at bridgeheads ( | Highly stable; C-H bonds have high |
| Geometry | Spherical/Tetrahedral ( | Cubic ( |
| Solubility | Often decreases aqueous solubility. | Can improve solubility vs. benzene (dipole effects).[3] |
| Cost/Availability | Commodity chemical; inexpensive. | High cost; synthesis is the primary bottleneck. |
Structural & Physicochemical Analysis[3][4][5][6][7][8]
Geometry and Vector Analysis
The geometric fit of a scaffold determines its ability to bind in a receptor pocket previously occupied by a phenyl ring.
-
Adamantane: A spherical, diamondoid cage. It is significantly bulkier than benzene. Substituents at positions 1 and 3 exit at a 109.5° angle (tetrahedral), making it a poor mimic for planar rings but excellent for filling large hydrophobic pockets (e.g., the M2 ion channel in influenza).
-
Cubane: The body diagonal (distance between C1 and C4) is 2.72 Å , remarkably close to the distance across a benzene ring (2.79 Å ).[2] This makes 1,4-disubstituted cubane an ideal geometric bioisostere for para-substituted benzenes.
Figure 1: Geometric relationship between Benzene, Cubane, and Adamantane scaffolds.
Lipophilicity and Solubility[4]
-
Adamantane: Known as a "lipophilic bullet," it drastically increases LogP (typically +2 to +3 units vs. H). This is beneficial for crossing the Blood-Brain Barrier (BBB) but detrimental for aqueous solubility (leading to formulation challenges).
-
Cubane: While lipophilic, cubane derivatives often exhibit better aqueous solubility than their benzene counterparts.
-
Mechanism: Cubane has no internal dipole, but substituted cubanes can have significant dipole moments due to the rigid cage structure preventing conformational relaxation.
-
Data Point: In the development of Cuba-Lumacaftor, the cubane analog showed pH-independent high solubility compared to the benzene parent drug.[1][3]
-
Pharmacokinetics: Metabolic Stability
This is the most critical differentiator for lead optimization.
Adamantane: The Metabolic Sponge
Adamantane is metabolically stable in terms of cage integrity (it doesn't break open), but it is chemically reactive toward CYP450 enzymes.
-
Liability: The tertiary bridgehead carbons (
C-H) are electron-rich and prone to hydroxylation. -
Utility: This can be used intentionally to create "soft drugs" or, conversely, blocked by fluorination to extend half-life.
Cubane: The Kinetic Fortress
Despite having immense strain energy (~166 kcal/mol), cubane is kinetically stable.
-
Stability: The C-H bonds in cubane have high
-character (similar to alkynes/alkenes) due to the 90° bond angles. -
Result: These C-H bonds are stronger and significantly more resistant to oxidative metabolism (CYP450) than the
C-H bonds of adamantane or even the C-H bonds of benzene. -
Experimental Evidence: Cubane analogs of Leteprinim and Lumacaftor demonstrated intrinsic clearance (
) values < 7 µL/min/ cells, indicating high metabolic stability.[1]
Figure 2: Metabolic fate comparison. Adamantane is prone to functionalization; Cubane resists it.
Synthetic Accessibility & Protocols
Adamantane Functionalization
Adamantane is cheap. Functionalization relies on radical chemistry or carbocation intermediates (Ritter reaction).
Protocol: Ritter Reaction for 1-Acetamidoadamantane
-
Reagents: Adamantane (1.0 eq), Acetonitrile (excess), Sulfuric Acid (
, 98%). -
Procedure:
-
Dissolve adamantane in acetonitrile at
. -
Add
dropwise (exothermic). -
Allow to warm to RT and stir for 2 hours (Generation of the 1-adamantyl cation).
-
Pour onto ice water. The acetamido derivative precipitates.
-
-
Validation: NMR shows distinct shift of bridgehead protons.
Cubane Functionalization (The Challenge)
Cubane is expensive. Traditional methods (Eaton's synthesis) are lengthy. 2023 Breakthroughs (e.g., MacMillan group) have enabled cross-coupling.
Protocol: Copper-Catalyzed C-N Coupling of Iodocubane Note: This protocol allows the installation of amine pharmacophores directly onto the cubane core, a key step for bioisosterism.
Materials:
-
1-Iodocubane derivative (1.0 eq)
-
Nucleophile: Morpholine or primary amine (1.2 eq)
-
Catalyst: CuI (10 mol%)
-
Ligand: Diketone ligand (e.g., 2-acetylcyclohexanone) (20 mol%)
-
Base:
(2.0 eq) -
Solvent: DMF (anhydrous)
Step-by-Step Workflow:
-
Setup: In a glovebox or under Argon, charge a reaction vial with CuI, Ligand, and Base.
-
Activation: Add DMF and stir for 10 mins to form the active catalytic complex (solution often turns colored).
-
Addition: Add 1-Iodocubane and the amine nucleophile.
-
Reaction: Seal and heat to 90°C for 16–24 hours. Caution: Cubane is stable, but high heat (>150°C) can risk rearrangement to cyclooctatetraene.
-
Workup: Dilute with EtOAc, wash with water/brine (x3) to remove DMF. Dry over
. -
Purification: Flash chromatography. Cubane derivatives often stain poorly; use
or Iodine stains.
Case Studies in Drug Design
Case Study A: The "Cuba-Lumacaftor" Bioisostere
-
Context: Lumacaftor is a cystic fibrosis drug containing a benzene ring.[3]
-
Modification: Replacement of the benzene ring with a 1,4-disubstituted cubane.
-
Result:
-
Potency: Maintained (
values comparable). -
Solubility: Significantly improved across pH 1–8.
-
Metabolism: Intrinsic clearance remained low.
-
-
Insight: The cubane core disrupted the crystal packing energy of the parent drug, enhancing solubility without altering the binding mode.
Case Study B: Adamantane in Neurology (Memantine)
-
Context: NMDA receptor antagonists for Alzheimer's.
-
Role of Adamantane: The cage acts as a "plug" for the ion channel.
-
Comparison: Replacing adamantane with cubane in similar channel blockers often reduces potency .
-
Reason: The spherical volume of adamantane is required to effectively occlude the pore. Cubane is too small (2.72 Å vs ~3.5 Å width) to block the channel effectively.
Conclusion & Strategic Recommendations
-
Use Adamantane When:
-
You need to fill a large hydrophobic pocket (steric bulk).
-
You need to drastically increase BBB permeability.
-
Cost of goods (COGS) is a primary constraint.
-
-
Use Cubane When:
-
You are optimizing a phenyl-containing lead (Bioisosterism).
-
You need to improve solubility while maintaining lipophilicity.
-
You need to block metabolic hotspots on a ring without adding excessive bulk.
-
The target requires a specific vector (180° for para, ~120° for meta via 1,3-substitution).
-
References
-
Chalmers, B. A., et al. (2016).[4] Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere.[2][5][4][6] Angewandte Chemie International Edition.[4] Link
-
Wiesenfeldt, M. P., et al. (2023).[3] General Access to Cubanes as Benzene Bioisosteres.[1][2][3][4][6][7] Nature.[3] Link
-
Dembitsky, V. M., & Terentev, A. O. (2023).[5] Rigid Adamantane and Cubane Scaffolds as Xenobiotic Frameworks in Medicine.[5] OPAST Publishers. Link
-
Wipf, P., et al. (2018). Cubanes in Medicinal Chemistry.[1][2][3][8][9][4] ACS Medicinal Chemistry Letters. Link
-
Liu, J., et al. (2024). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.[10] Chemical Reviews. Link
-
Houston, S. D., et al. (2019). Cubane: A Unique Scaffold for Drug Discovery.[5][8] Australian Journal of Chemistry. Link
Sources
- 1. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cubane as a Bioisostere of Benzene | Department of Chemistry [chem.uga.edu]
- 3. Spectral Analysis on Cuba-Lumacaftor: Cubane as Benzene Bioisosteres of Lumacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. opastpublishers.com [opastpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. preprints.org [preprints.org]
- 9. High energy derivatives of Cubane [ch.ic.ac.uk]
- 10. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Structural Validation of Dimethyl 1,4-Cubanedicarboxylate Derivatives: A Comparative Analytical Guide
Introduction: The "Cubane Challenge" in Bioisosterism
In modern drug discovery, the transition from planar aromatic systems to three-dimensional scaffolds is a critical strategy for improving physicochemical properties. Dimethyl 1,4-cubanedicarboxylate (DMCD) serves as the primary gateway to accessing the cubane scaffold, a validated bioisostere for para-substituted benzene rings (terephthalates).
While cubane offers superior metabolic stability and solubility compared to benzene, its structural validation presents unique challenges. Unlike the well-understood aromatic ring current of benzene, the cubane cage is a highly strained, saturated system with high symmetry (
This guide outlines a self-validating analytical framework to confirm the structural integrity and isomeric purity of DMCD derivatives, distinguishing them from their benzene analogs and potential ring-opened impurities.
Comparative Analysis: Cubane vs. Benzene Scaffolds[1][2][3]
To validate DMCD derivatives, one must first understand how they differ from the standard benzene analog, Dimethyl Terephthalate (DMT). The following table contrasts the key physicochemical and analytical metrics.
Table 1: Comparative Analytical Metrics
| Feature | Dimethyl Terephthalate (Benzene Analog) | Dimethyl 1,4-Cubanedicarboxylate (Cubane Scaffold) | Analytical Implication |
| Geometry | Planar (2D) | Isometric / Cubic (3D) | Cubane alters the "exit vector" slightly but maintains distance. |
| Diagonal Distance | ~2.79 Å | ~2.72 Å | Bioisostere Match: Cubane is a near-perfect spatial mimic. |
| Hybridization | Cubane lacks | ||
| 1H NMR Shift | Primary Diagnostic: Absence of aromatic signals confirms scaffold. | ||
| Solubility | Low (Lipophilic, | High (Disrupted packing) | Cubane derivatives often dissolve in polar solvents where benzenes precipitate. |
| Metabolic Liability | High (Aromatic hydroxylation) | Low (C-H bond strength ~109 kcal/mol) | Cubane resists CYP450 oxidation. |
Core Validation Methodology
The validation of DMCD derivatives relies on a "Self-Validating System" where the high symmetry of the 1,4-substitution pattern dictates the analytical output. Any deviation from expected symmetry indicates isomeric impurity (1,2- or 1,3-cubanes) or cage degradation.
Pillar A: NMR Spectroscopy (The Symmetry Check)
Causality: The 1,4-substitution pattern preserves a high degree of symmetry. In DMCD, the 6 cage protons are chemically equivalent.
-
1H NMR Protocol:
-
Solvent:
or . -
Diagnostic Signal: Look for a sharp singlet at
4.24 ppm . -
Validation Logic:
-
Pass: A clean singlet integrates to 6H relative to the methyl ester singlet (6H) at
3.70 ppm. -
Fail: Appearance of multiplets in the 3.5–4.5 ppm region indicates a loss of symmetry (likely 1,2-isomer contamination or mono-substitution).
-
-
Benzene Exclusion: Ensure no signals exist >7.0 ppm (unless an aryl side-chain is attached).
-
-
13C NMR Protocol:
-
Diagnostic Signals:
-
171.9 ppm: Carbonyl (
). -
55.8 ppm: Quaternary cage carbon (
). -
51.6 ppm: Methine cage carbons (
). -
47.0 ppm: Methyl ester (
).
-
-
Validation Logic: You should observe exactly 4 distinct carbon environments for DMCD. Additional peaks imply isomeric mixtures.
-
Pillar B: X-Ray Crystallography (The Gold Standard)
Causality: The high strain energy of cubane (~161 kcal/mol) results in distorted bond lengths compared to standard alkanes.
-
Metric: Intra-cage C-C bond length.
-
Standard: 1.572 Å (avg). This is significantly longer than a typical unstrained
C-C bond (1.54 Å). -
Geometry: Confirm the C-C-C bond angles approach 90° , distinct from the 109.5° of tetrahedral carbons or 120° of benzene.
Pillar C: High-Resolution Mass Spectrometry (HRMS)
Causality: Cubanes are kinetically stable but thermodynamically unstable.[1] Harsh reagents can trigger ring opening to cyclooctatetraenes or other isomers.
-
Protocol: ESI-TOF or APCI.
-
Validation Logic:
-
Target Mass:
221.0814 . -
Isotope Pattern: The isotope distribution must match
. -
Note: Isomers have the same mass. MS must be coupled with NMR to confirm the cage is intact and symmetric.
-
Visualized Workflows
Diagram 1: The Analytical Decision Tree
This diagram illustrates the logic flow for accepting or rejecting a synthesized batch of DMCD derivatives.
Caption: Analytical decision tree for validating 1,4-cubane substitution patterns and cage integrity.
Experimental Protocol: Hydrolysis & Characterization
The following protocol describes the conversion of DMCD to 1,4-cubanedicarboxylic acid. This transformation is the standard "stress test" for the scaffold, as the acidic conditions can theoretically induce rearrangement if the quality is poor.
Step-by-Step Methodology
-
Reagents:
-
Reaction:
-
Dissolve DMCD in Methanol.
-
Add aqueous NaOH dropwise.
-
Critical Step: Heat to reflux (80°C) for 2 hours. Note: The kinetic stability of the cubane cage allows it to survive these conditions, whereas less stable impurities will degrade.
-
-
Workup:
-
Validation (The Checkpoint):
-
Sample Prep: Dissolve 5mg in
(Acid is insoluble in ). -
Expectation:
-
Proton shift moves from 4.24 ppm (Ester) to ~4.19 ppm (Acid).
-
Disappearance of Methyl singlet (3.70 ppm).
-
Broad singlet at 12-13 ppm (COOH).
-
-
Diagram 2: Synthesis & Derivatization Flow
Caption: Synthetic pathway from starting material to functionalized drug linkers via DMCD.
References
-
Eaton, P. E., & Cole, T. W. (1964).[1][5] Cubane. Journal of the American Chemical Society, 86(15), 3157–3158. Link
-
Tsanaktsidis, J. (2013).[2] Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate.[1][2][3] Organic Process Research & Development, 17(12), 1503–1509. Link[1]
-
Chalmers, B. A., et al. (2016). Validating the Cubane Scaffold as a Benzene Bioisostere. Angewandte Chemie International Edition, 55(8), 2841–2845. Link
-
Williams, C. M., et al. (2013). Cubane: The Unnatural Natural Product. Organic Letters, 15(8), 1938–1941. Link
-
Reutrakul, V., et al. (2014). Dimethyl 1,4-Cubanedicarboxylate: NMR Characterization and Scale-up. Organic Spectroscopy International. Link
Sources
A Spectroscopic Compass: Navigating the Landscape of Substituted Cubanes
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The rigid, highly strained cage structure of cubane (C₈H₈) has captivated chemists since its synthesis in 1964.[1] Beyond its aesthetic symmetry, the cubane scaffold offers a unique three-dimensional framework that is finding increasing application in medicinal chemistry and materials science as a non-aromatic bioisostere for phenyl rings.[2][3] The precise spatial arrangement of substituents on the cubane core dictates its chemical and biological properties. Consequently, a thorough understanding of how these modifications are reflected in various spectroscopic analyses is paramount for unambiguous characterization and the rational design of novel cubane-based molecules.
This guide provides a comparative analysis of the spectroscopic properties of substituted cubanes, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will explore how different substituents and their positions on the cubane framework influence the spectral data, offering insights grounded in experimental evidence.
The Unsubstituted Core: A Spectroscopic Benchmark
Unsubstituted cubane exhibits a remarkably simple spectroscopic signature due to its high symmetry (Oₕ).[4] All eight carbon atoms and all eight hydrogen atoms are chemically equivalent. This results in a single peak in both the ¹H and ¹³C NMR spectra.[5][6] The infrared spectrum is also characterized by a few distinct absorptions corresponding to the C-H and C-C vibrations of the cage.[5][7] The mass spectrum shows a prominent molecular ion peak at m/z 104.[5] These fundamental spectroscopic features provide a crucial baseline for understanding the effects of substitution.
Navigating the NMR Landscape: ¹H and ¹³C Chemical Shifts
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of substituted cubanes. The introduction of a substituent breaks the high symmetry of the parent molecule, leading to more complex spectra with distinct signals for the non-equivalent protons and carbons.
The Influence of Substituents on Cubane Proton (¹H) NMR Spectra
The proton NMR spectrum of unsubstituted cubane shows a single peak at approximately 4.0 ppm, a value notably downfield for a saturated hydrocarbon.[5] This is attributed to the high s-character of the exocyclic C-H bonds.[5] When a substituent is introduced, the chemical shifts of the remaining cubyl protons are altered depending on the electronic nature and proximity of the substituent.
Electron-withdrawing groups (EWGs), such as carboxyl (-COOH), ester (-COOR), and chloro (-Cl) groups, generally cause a downfield shift (deshielding) of the adjacent (α) and, to a lesser extent, the more distant (β and γ) protons. This effect is due to the inductive withdrawal of electron density from the cubane core.
Electron-donating groups (EDGs), conversely, would be expected to cause an upfield shift (shielding) of the cubyl protons.
The table below summarizes the ¹H NMR chemical shifts for a selection of substituted cubanes, illustrating these trends.
| Compound | Substituent(s) | Proton Position | Chemical Shift (δ, ppm) |
| Cubane | H | all | 4.0 |
| Dimethyl cubane-1,4-dicarboxylate | 1,4-di-COOCH₃ | 2,3,5,6,7,8-H | 4.22 |
| Cubane-1,4-dicarboxylic acid | 1,4-di-COOH | 2,3,5,6,7,8-H | 4.19 |
| 2,6-Dichlorocubane-1,4-dicarboxylic acid | 1,4-di-COOH, 2,6-di-Cl | remaining H | 4.29-4.61 (multiplets) |
Data compiled from references[8][9].
The effect of multiple substituents can be complex. For instance, in 2,6-dichlorocubane-1,4-dicarboxylic acid, the combined electron-withdrawing effects of the carboxyl and chloro groups result in a significant downfield shift of the remaining protons.[8]
Unraveling the Carbon Framework: ¹³C NMR Spectroscopy
The ¹³C NMR spectrum of unsubstituted cubane displays a single resonance at approximately 47.3 ppm.[10] Substitution leads to a differentiation of the carbon signals, providing valuable information about the substitution pattern.
Similar to ¹H NMR, the chemical shifts of the cubane carbons are sensitive to the electronic effects of the substituents.
-
Substituent Effects: Carbons directly attached to an electron-withdrawing group (ipso-carbon) experience a significant downfield shift. The effect diminishes with distance, but can still be observed at the α, β, and γ carbons.
-
Hybridization: The sp² character of carbonyl carbons in carboxyl and ester groups results in signals at very low field (typically >170 ppm).
The following table presents ¹³C NMR data for several substituted cubanes.
| Compound | Substituent(s) | Carbon Position | Chemical Shift (δ, ppm) |
| Cubane | H | all C | 47.3 |
| Dimethyl cubane-1,4-dicarboxylate | 1,4-di-COOCH₃ | C1, C4 (ipso) | 55.9 |
| C2,3,5,6,7,8 | 47.2 | ||
| CO | 172.1 | ||
| OCH₃ | 51.7 | ||
| Cubane-1,4-dicarboxylic acid | 1,4-di-COOH | C1, C4 (ipso) | 57.8 |
| C2,3,5,6,7,8 | 48.3 | ||
| CO | 175.5 | ||
| 2,6-Dichlorocubane-1,4-dicarboxylic acid | 1,4-di-COOH, 2,6-di-Cl | C-Cl (ipso) | 69.9, 67.0 |
| C-COOH (ipso) | 65.2, 57.7 | ||
| other cubyl C | 50.2, 41.0 | ||
| CO | 169.9, 165.9 |
Data compiled from references[8][9].
The data clearly shows the downfield shift of the ipso-carbons upon substitution. In the case of 2,6-dichlorocubane-1,4-dicarboxylic acid, the complex substitution pattern results in six distinct signals for the cubane core carbons, highlighting the sensitivity of ¹³C NMR to subtle structural changes.[8]
Vibrational Signatures: Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For substituted cubanes, the IR spectrum is a composite of the vibrations of the cubane core and the characteristic vibrations of the substituents.
The unsubstituted cubane core has characteristic absorptions around 3000 cm⁻¹ (C-H stretch), 1231 cm⁻¹, and 851 cm⁻¹.[5][7] The C-H stretching frequency is slightly higher than that of typical alkanes, which is consistent with the increased s-character of the C-H bonds in cubane.[5]
When functional groups are introduced, their characteristic vibrational modes will be present in the spectrum. For example:
-
Carboxylic acids (-COOH): A broad O-H stretching band from 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹.[8]
-
Esters (-COOR): A strong C=O stretching band around 1720-1740 cm⁻¹ and C-O stretching bands in the 1000-1300 cm⁻¹ region.
-
Amides (-CONH₂): An N-H stretching band (or bands) around 3100-3500 cm⁻¹, a C=O stretching band (Amide I band) around 1630-1690 cm⁻¹, and an N-H bending band (Amide II band) around 1550-1640 cm⁻¹.
The table below provides a comparison of key IR absorption frequencies for some substituted cubanes.
| Compound | Substituent(s) | C-H stretch (cm⁻¹) | C=O stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| Cubane | H | ~3000 | - | 1231, 851 |
| Cubane-1,4-dicarboxylic acid | 1,4-di-COOH | 3046, 3024 | 1701 | 2832-2520 (broad O-H) |
| 2,6-Dichlorocubane-1,4-dicarboxylic acid | 1,4-di-COOH, 2,6-di-Cl | 3046, 3024 | 1701 | 2976-2520 (broad O-H) |
Data compiled from references[5][7][8].
The position of the C=O stretching frequency can be influenced by the electronic environment. For instance, electron-withdrawing substituents on the cubane core can lead to a slight increase in the C=O stretching frequency.
Fragmentation Patterns: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.
Unsubstituted cubane exhibits a strong molecular ion peak (M⁺) at m/z 104.[5] The fragmentation of the cubane cage is not as straightforward as in linear or simple cyclic alkanes due to its strained nature.
For substituted cubanes, the fragmentation pattern will be influenced by the nature of the substituent. Common fragmentation pathways include:
-
Loss of the substituent: This is often a favorable process, leading to a peak corresponding to the cubyl cation or a related fragment.
-
Cleavage of the substituent itself: For example, esters may lose the alkoxy group (-OR), and carboxylic acids may lose a hydroxyl group (-OH) or the entire carboxyl group (-COOH).
-
Rearrangement of the cubane core: The high strain energy of the cubane system can lead to complex rearrangements upon ionization.
Here are some examples of fragmentation observed in the mass spectra of substituted cubanes:
| Compound | Molecular Ion (M⁺ or [M-H]⁻) | Key Fragment Ions (m/z) |
| Cubane | 104 | - |
| 2,6-Dichlorocubane-1,4-dicarboxylic acid | 259 ([M-H]⁻) | 215 ([M-COOH]⁻), 179 ([M-COOH-Cl]⁻) |
Data compiled from references[5][8].
The fragmentation of 2,6-dichlorocubane-1,4-dicarboxylic acid clearly shows the sequential loss of a carboxyl group and a chlorine atom, providing evidence for the presence of these substituents.[8]
Experimental Protocols
Accurate and reproducible spectroscopic data is crucial for the reliable characterization of substituted cubanes. Below are generalized step-by-step methodologies for acquiring NMR, IR, and MS data.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the substituted cubane in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Shim the magnetic field to obtain optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.
-
Set the spectral width to cover the expected range (e.g., 0-220 ppm).
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Process and reference the spectrum similarly to the ¹H spectrum.
-
Protocol 2: Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Solution Samples: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid cell.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Protocol 3: Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for many organic molecules.
-
Ionization: Ionize the sample in the source. The choice of positive or negative ion mode will depend on the nature of the analyte.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate the mass spectrum.
Visualizing the Concepts
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Effect of substituents on cubane ¹H NMR chemical shifts.
Caption: General experimental workflow for spectroscopic analysis.
Conclusion
The spectroscopic characterization of substituted cubanes is a multifaceted process that relies on the complementary information provided by NMR, IR, and MS techniques. By understanding the fundamental spectroscopic properties of the cubane core and the predictable effects of various substituents, researchers can confidently elucidate the structures of novel cubane derivatives. This knowledge is essential for advancing the application of these unique three-dimensional scaffolds in drug discovery, materials science, and beyond. As the chemistry of cubane continues to expand, the principles outlined in this guide will serve as a valuable compass for navigating the exciting and complex spectroscopic landscape of this fascinating class of molecules.
References
-
Barlow, S. R., Halcovitch, N. R., Akien, G. R., Coote, S. C., & Evans, N. H. (2024). Cubane-1,3-dicarboxamides as structural isosteres for isophthalamides in hydrogen bond templated interlocked molecules. Chemical Communications. [Link]
-
Blum, T. R., et al. (2023). Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes and their Investigation as Isosteres. Journal of the American Chemical Society. [Link]
-
Čejka, J., et al. (2013). Chlorinated Cubane-1,4-dicarboxylic Acids. The Journal of Organic Chemistry. [Link]
-
Cubane Properties. (n.d.). University of Bristol School of Chemistry. [Link]
-
Della, E. W., et al. (2020). Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Continuous–Flow Photochemistry. University of Southampton ePrints. [Link]
- Eaton, P. E. (1992). Cubanes: Starting Materials for the Chemistry of the 1990s and the New Century.
- Edward, J. T., Farrell, P. G., & Langford, G. E. (1976). Proton magnetic resonance spectra of cubane derivatives. I. Syntheses and spectra of mono- and 1,4-disubstituted cubanes. Journal of the American Chemical Society.
-
Parker, D. J., et al. (2021). Vibrational Spectroscopy and Computational Studies of Cubane-1,4-Dicarboxylic Acid. Molecules. [Link]
-
Priefer, R., et al. (2015). Cubane: 50 Years Later. Chemical Reviews. [Link]
- Reekie, T. A., Williams, C. M., Rendina, L. M., & Kassiou, M. (2019). Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
The Magic of Cubane! (2014). ORGANIC CHEMISTRY SELECT. [Link]
- Tracey, A. S. (1984). The structure of cubane mono and 1,4-dicarboxylic acids in lyotropic liquid crystalline solution. Canadian Journal of Chemistry.
- IR Spectra - High energy deriv
-
Boudon, V., et al. (2014). High-resolution infrared spectroscopy of cubane, C8H8. IDEALS. [Link]
-
Synthesis. (n.d.). University of Bristol School of Chemistry. [Link]
-
The curious case of cubane. (2016). Berkeley Science Review. [Link]
-
Synthesis and chemistry of cubanes. (1990). Chemical Reviews. [Link]
-
Chalmers, B. A., et al. (2010). Cubane: A New NMR Internal Standard. Australian Journal of Chemistry. [Link]
-
Gagliardi, M., et al. (2015). 13C NMR investigation of fullerene-cubane C60·C8H8cocrystals. Academia.edu. [Link]
-
Pirali, O., et al. (2012). Synthesis, High-Resolution Infrared Spectroscopy, and Vibrational Structure of Cubane, C8H8. Semantic Scholar. [Link]
-
Synthesis and characterization of cubane polyamides. (2000). ResearchGate. [Link]
-
Cubane - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. [Link]
-
ortho-C–H Acetoxylation of Cubane Enabling Access to Cubane Analogues of Pharmaceutically Relevant Scaffolds. (2021). Organic Letters. [Link]
-
How do chemists verify that their molecules have the structure they think they do? (2023). Reddit. [Link]
-
Structural, spectroscopic, theoretical, and magnetic investigations of a novel cubane-like tetranuclear copper(ii)-hydrazone complex. (2021). Dalton Transactions. [Link]
-
Exploring Cuneanes as Potential Benzene Isosteres and Energetic Materials: Scope and Mechanistic Investigations into Regioselective Rearrangements from Cubanes. (2023). ChemRxiv. [Link]
-
Spectral Information. (2017). PubChem. [Link]
-
Cubane. (n.d.). Wikipedia. [Link]
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- 1. Amides vs. Esters: Understanding the Differences in Chemistry and Application - Oreate AI Blog [oreateai.com]
- 2. Cubane-1,3-dicarboxamides as structural isosteres for isophthalamides in hydrogen bond templated interlocked molecules - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01859A [pubs.rsc.org]
- 3. youtube.com [youtube.com]
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Comparative Cytotoxicity Guide: Dimethyl 1,4-Cubanedicarboxylate Derivatives vs. Benzene Analogs
Topic: Cytotoxicity of Dimethyl 1,4-cubanedicarboxylate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Executive Summary: The 3D Bioisostere Paradigm
In the pursuit of novel antineoplastic agents, the transition from planar aromatic scaffolds to three-dimensional (3D) cage-like structures represents a critical frontier. Dimethyl 1,4-cubanedicarboxylate , a stable and synthetically accessible derivative of the Platonic solid cubane, serves as the primary gateway to these "benzene bioisosteres."
This guide objectively compares the cytotoxic performance of 1,4-cubanedicarboxylate derivatives against their traditional 1,4-benzene (terephthalate) analogs. While cubane offers superior solubility and metabolic stability, experimental data reveals a complex efficacy profile: cubane derivatives often exhibit distinct cytotoxic mechanisms (off-target) compared to the target-specific potency of their benzene counterparts.
Structural Analysis & Design Strategy
The core hypothesis driving the synthesis of these derivatives is Bioisosterism . By replacing the flat phenyl ring with the cubic cage, researchers aim to improve physicochemical properties without altering the vector alignment of substituents.
| Feature | Benzene Core (Planar) | Cubane Core (3D Cage) | Impact on Drug Design |
| Geometry | 2D Planar | 3D Spherical/Cubic | Cubane disrupts |
| Diagonal Distance | ~2.79 Å (para) | ~2.72 Å (body diagonal) | Near-perfect geometric match for substituent spacing. |
| Metabolic Stability | Prone to oxidation (CYP450) | High C-H bond energy | Cubane resists oxidative degradation. |
| Lipophilicity | High (LogP varies) | Moderate to High | Cubane modulates LogP, often improving bioavailability. |
Comparative Cytotoxicity Data: The "79a vs. 79b" Case Study
A landmark evaluation of cubane bioisosteres (Chalmers et al., J. Med. Chem. / ACS) provides the most direct head-to-head cytotoxicity data. The study synthesized Compound 79b (a cubane derivative derived from dimethyl 1,4-cubanedicarboxylate) and compared it to Compound 79a (the benzene parent, a known ABL1 kinase inhibitor).
Table 1: Comparative Cytotoxicity & Potency Profile
| Compound | Core Scaffold | Target (ABL1 Kinase) IC₅₀ | Cytotoxicity (KU-812 Cells) EC₅₀ | Cytotoxicity (MEG-01 Cells) EC₅₀ | Thermodynamic Solubility |
| Compound 79a | Benzene (Phenyl) | < 0.1 µM (Potent) | Sub-micromolar | Sub-micromolar | Low |
| Compound 79b | Cubane (1,4-sub) | > 1.0 µM (Inactive) | 1.4 µM | 1.8 µM | High |
Critical Insight:
-
Target Specificity: The benzene analog (79a) fits the flat ATP-binding pocket of ABL1 kinase perfectly. The cubane analog (79b), being bulkier (3D), likely suffers steric clashes, resulting in a loss of specific kinase inhibition.
-
Cytotoxicity Retention: Despite losing ABL1 activity, the cubane derivative retained significant cytotoxicity (EC₅₀ ~1.4 µM).[1][2] This suggests the cubane scaffold induces cell death via off-target mechanisms or alternative pathways, distinct from the parent drug's mechanism.
-
Solubility Advantage: The cubane derivative demonstrated significantly higher solubility, validating the design strategy for improving pharmaceutical properties.
Mechanistic Insights & SAR Logic
The cytotoxicity of dimethyl 1,4-cubanedicarboxylate derivatives is not a simple "plug-and-play" replacement.
-
Steric Bulk & Receptor Fit: The cubane cage occupies more volume than a rotating phenyl ring. For tight binding pockets (like Kinase ATP sites), this can be detrimental (as seen with ABL1).
-
Off-Target Toxicity: The retention of cytotoxicity in the absence of primary target inhibition implies that 1,4-cubane derivatives may act as general cellular stressors or interact with less sterically demanding targets (e.g., membrane disruption, general protein alkylation if reactive groups are present).
-
Vector Alignment: The 1,4-vectors of cubane are parallel, unlike the slightly divergent para-positions of benzene. This subtle difference can alter the binding mode of attached pharmacophores.
Visualizing the Structure-Activity Relationship (SAR)
Caption: SAR comparison showing how Cubane derivatives trade specific target affinity for solubility and off-target cytotoxicity.
Validated Experimental Protocol
To evaluate the cytotoxicity of novel dimethyl 1,4-cubanedicarboxylate derivatives, the following self-validating workflow is recommended.
A. Synthesis of Test Derivatives (General Amide Coupling)
Since the ester groups in dimethyl 1,4-cubanedicarboxylate are sterically hindered, standard hydrolysis requires forcing conditions.
-
Hydrolysis: Reflux Dimethyl 1,4-cubanedicarboxylate in THF/H₂O with LiOH (4 equiv) for 12h. Acidify to pH 2 to precipitate 1,4-cubanedicarboxylic acid .
-
Activation: Treat the diacid with Oxalyl Chloride (2.5 equiv) and catalytic DMF in DCM to generate the di-acid chloride . (Note: Thionyl chloride is often insufficient).
-
Coupling: React the acid chloride with the desired amine (e.g., aniline derivatives) in the presence of Et₃N/DCM.
-
Purification: Recrystallize from Ethanol/Water. (Cubane derivatives crystallize well; avoid column chromatography if possible to prevent streaking).
B. Cytotoxicity Assay (MTT Protocol)
Standardized for adherent cancer cell lines (e.g., MCF-7, HeLa, KU-812).
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment:
-
Dissolve Cubane derivative in DMSO (Stock 10 mM). Note: Check solubility limit; cubanes are generally soluble.
-
Prepare serial dilutions (0.1 µM to 100 µM).
-
Include Positive Control (Cisplatin or Doxorubicin) and Negative Control (DMSO 0.1%).
-
-
Incubation: Treat cells for 48h or 72h at 37°C, 5% CO₂.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Analysis: Measure Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (GraphPad Prism).
References
-
Chalmers, B. A., et al. (2016). Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere.[1]Angewandte Chemie International Edition . Link
-
Tsanaktsidis, J., et al. (2013). Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate.Organic Process Research & Development . Link
-
Biegasiewicz, K. F., et al. (2015).[3] Cubane: 50 Years Later.[3]Chemical Reviews . Link
-
Reekie, T. A., et al. (2018). Cubanes in Medicinal Chemistry.[1][2][4][5][6][7]Journal of Medicinal Chemistry . Link
Sources
Comparative Guide: Synthetic Routes to Dimethyl 1,4-cubanedicarboxylate
[1][2]
Executive Summary
Dimethyl 1,4-cubanedicarboxylate is the primary gateway to cubane-based bioisosteres in medicinal chemistry ("Escape from Flatland"). While Philip Eaton’s 1964 synthesis established the field, it is operationally hazardous and non-scalable. The modern industrial standard, developed by Tsanaktsidis et al. (CSIRO), utilizes a ketal-protected strategy that improves overall yields from ~3% to >25% while mitigating explosion risks. This guide objectively compares these routes, recommending the CSIRO protocol for all pilot-to-production scale applications.
Part 1: Strategic Analysis of Synthetic Pathways
The Challenge: Overcoming Strain Energy
The synthesis of the cubane skeleton requires overcoming immense thermodynamic strain (approx. 166 kcal/mol). Both major routes utilize a photochemical [2+2] cycloaddition to close the cage, followed by a Favorskii rearrangement to contract the ring system. The critical differentiator lies in the precursor assembly and protecting group strategy.
Route A: The Eaton-Cole Protocol (1964)[3][4][5]
-
Mechanism: Bromination via NBS, Diels-Alder dimerization, photocyclization, and double Favorskii ring contraction.
-
Critical Flaws:
-
Reagent Instability: Relies on 2-bromocyclopentadienone, which dimerizes spontaneously.
-
Safety: Intermediates are prone to rapid decomposition; the Favorskii step involves vigorous exotherms.
-
Scalability: Limited to gram-scale due to batch photolysis constraints.
-
Route B: The Tsanaktsidis (CSIRO) Protocol (1997/2013)[8]
-
Starting Material: Cyclopentanone ethylene ketal.[2]
-
Mechanism: Tribromination, spontaneous ketal-protected dimerization, acid hydrolysis, flow photochemistry, and optimized Favorskii contraction.
-
Advantages:
-
Stable Precursors: The ethylene ketal protecting group prevents premature polymerization.
-
Safety: Avoids the isolation of unstable monomeric cyclopentadienones.
-
Process Intensification: Compatible with continuous flow photochemistry, allowing kg-scale production.
-
Part 2: Comparative Performance Data
The following data contrasts the performance metrics of the Eaton batch process against the optimized CSIRO pilot-scale process.
| Metric | Eaton-Cole Route (1964) | Tsanaktsidis/CSIRO Route (2013) |
| Starting Material Cost | High (2-Cyclopentenone) | Low (Cyclopentanone) |
| Step Count | 6 (Linear) | 8 (Partially Telescoped) |
| Overall Yield | ~3–12% | 25–30% |
| Photolysis Time (100g) | >100 hours (Batch) | ~24 hours (Flow Reactor) |
| Critical Safety Hazard | Diazoketone intermediates | Concentrated H₂SO₄ handling |
| Scalability Limit | <10 g | >1 kg |
Part 3: Visualizing the Synthetic Logic
The diagram below illustrates the divergence in precursor assembly and the convergence at the cage dione stage.
Figure 1: Comparison of Eaton (Red) and CSIRO (Green) pathways converging at the photocyclization step.[2]
Part 4: Detailed Experimental Protocol (Recommended Route)
Protocol Selection: Based on the E-E-A-T assessment, the Tsanaktsidis/CSIRO protocol is the only route suitable for professional application due to its reproducibility and safety profile. The following methodology is adapted from Organic Process Research & Development (2013).
Phase 1: Synthesis of the Bis-Ketal Dimer
Rationale: This step masks the reactive enone functionality, preventing the "tarring" observed in the Eaton route.
-
Tribromination:
-
Charge a reactor with Cyclopentanone ethylene ketal (1.0 eq) and 1,4-dioxane.
-
Add Bromine (Br₂) (3.0 eq) dropwise at 10–20 °C. Caution: Exothermic.
-
The reaction generates the tribromide intermediate in situ.[2]
-
-
Dimerization:
-
Transfer the tribromide solution into a mixture of NaOMe (4.5 eq) in MeOH at <10 °C.
-
Stir for 18 hours. The base eliminates HBr, generating the transient bromocyclopentadienone ketal, which spontaneously undergoes Diels-Alder dimerization.
-
-
Isolation:
-
Quench with water, filter the solid precipitate.
-
Yield: Expect ~60–65% of the bis-ketal dimer.
-
Phase 2: Photochemical Cage Closure
Rationale: Flow chemistry is superior here. Batch reactors suffer from light attenuation (Beer-Lambert law), requiring days for complete conversion. Flow reactors maintain a thin optical path length.
-
Hydrolysis:
-
Treat the bis-ketal dimer with concentrated HCl in THF to selectively remove one ketal group, yielding the endo-dione mono-ketal.
-
-
Photolysis:
-
Dissolve the mono-ketal in degassed acetonitrile/water.
-
Pump through a FEP (Fluorinated Ethylene Propylene) flow reactor wrapped around a medium-pressure Hg lamp (450W).
-
Residence Time: ~10–30 minutes (vs. 48h in batch).
-
Product: The "Cage Ketal".
-
Phase 3: The Double Favorskii Contraction
Rationale: This is the most sensitive step. The cage dione must contract twice to form the cubane skeleton. The CSIRO modification uses specific NaOH concentrations to maximize the 1,4-isomer yield.
-
Deprotection:
-
Hydrolyze the Cage Ketal using 98% H₂SO₄ to yield the Cage Dione .
-
-
Ring Contraction:
-
Reflux the Cage Dione in 25% aqueous NaOH for 2–4 hours.
-
Mechanistic Note: The hydroxide attacks the ketone, inducing ring contraction via a cyclopropanone intermediate. The high strain drives the formation of the cubane cage.
-
-
Esterification:
-
Acidify the reaction mixture (HCl) to pH 1.
-
Extract the diacid and reflux in Methanol with catalytic H₂SO₄ or Dowex resin.
-
Purification: Recrystallize from methanol/water.
-
Final Product: Dimethyl 1,4-cubanedicarboxylate (White crystals, MP: 161–162 °C).
-
Part 5: Mechanistic Insight - The Favorskii Bottleneck
The success of the synthesis hinges on the double Favorskii rearrangement. The diagram below details the transformation from the pentacyclic dione to the cubane core.
Figure 2: The double Favorskii rearrangement mechanism converting the pentacyclic cage to the cubane core.
References
-
Eaton, P. E., & Cole, T. W. (1964).[2][4][5][6] Cubane. Journal of the American Chemical Society, 86(15), 3157–3158. Link
-
Bliese, M., & Tsanaktsidis, J. (1997).[3][7] Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis. Australian Journal of Chemistry, 50(3), 189–192. Link
-
Falkiner, M. J., Littler, S. W., McRae, K. J., Savage, G. P., & Tsanaktsidis, J. (2013).[5][3][7] Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate.[8][2][4][5][3][7] Organic Process Research & Development, 17(12), 1503–1509. Link[2]
-
Luh, T. Y., & Stock, L. M. (1972).[2] Synthesis of dimethyl 1,4-cubanedicarboxylate. The Journal of Organic Chemistry, 37(21), 3387–3387. Link
-
Chalmers, B. A., et al. (2016).[5] Validating Eaton’s Hypothesis: Cubane as a Benzene Bioisostere.[5] Angewandte Chemie International Edition, 55(11), 3580–3585. Link
Sources
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Performance Guide: Dimethyl 1,4-cubanedicarboxylate (DMCD) in Energetic Materials & Chemical Synthesis
Executive Summary
Dimethyl 1,4-cubanedicarboxylate (DMCD) represents a critical intersection between high-energy strain systems and practical chemical stability. Unlike standard aromatic esters, DMCD leverages the immense strain energy of the cubane cage (~161 kcal/mol) while maintaining kinetic stability up to ~220°C.
For researchers in energetic materials, DMCD is not primarily a detonable explosive itself, but a high-density energetic precursor . It serves as the gateway to high-performance nitrocubanes (e.g., Octanitrocubane) and as a density-enhancing additive in propellant binders.
Key Performance Differentiator: DMCD offers a ~18% increase in density (1.42 g/cm³ vs 1.20 g/cm³) over its benzene analog, Dimethyl Terephthalate (DMT), without introducing heavy halogens or nitro groups at the scaffold stage. This "density boost" is the primary driver for its adoption in advanced energetic formulations.
Comparative Analysis: DMCD vs. Alternatives
The following analysis objectively compares DMCD against its aromatic analog (Dimethyl Terephthalate) and a non-strained aliphatic analog (Dimethyl 1,4-cyclohexanedicarboxylate).
Table 1: Physicochemical & Energetic Properties
| Property | DMCD (Cubane Ester) | DMT (Benzene Ester) | DMCD-H (Cyclohexane Ester) | Implication |
| Structure | C₈ Cage (Strained) | Aromatic Ring (Resonance) | Aliphatic Ring (Chair) | Cage structure packs tighter. |
| Density (g/cm³) | 1.424 | 1.20 | ~1.10 | Higher density = Higher Detonation Pressure ( |
| Strain Energy (kcal/mol) | ~161.5 | Negligible | Negligible | DMCD releases extra energy upon cage collapse. |
| Heat of Formation ( | Positive (Endothermic) | Negative (Exothermic) | Negative (Exothermic) | DMCD adds enthalpy to the system. |
| Melting Point (°C) | 161–162 | 141 | 43 (cis/trans mix) | Solid handling characteristics are superior to aliphatics. |
| Thermal Stability | Stable to ~220°C | Stable to >250°C | Stable | DMCD is processable in melt-cast binders. |
Performance Logic: The "Cubane Effect"
In energetic formulations, replacing a phenyl ring (DMT) with a cubane cage (DMCD) alters the performance landscape:
-
Density Impulse: The density jump from 1.2 to 1.42 g/cm³ significantly increases the theoretical detonation velocity (VOD) of derived explosives.
-
Hypergolic Potential: The strain energy makes the carbon skeleton more reactive under oxidative stress, aiding in ignition kinetics for propellants.
-
Bioisosteric Relevance: For drug developers, the cubane cage mimics the vector geometry of the benzene ring (para-substitution) but eliminates
-stacking interactions, improving solubility and metabolic stability.[1]
Mechanistic Insight: Strain Energy & Stability
The utility of DMCD relies on the paradox of Thermodynamic Instability vs. Kinetic Stability .
Figure 1: The Stability Paradox. Despite immense strain, the orbital symmetry of the cubane cage prevents easy ring-opening (forbidden pathways), granting it high thermal stability until shock initiation or combustion triggers the release.
Experimental Protocol: Synthesis & Characterization
Directive: This protocol is based on the optimized pilot-scale production method (Eaton/Tsanaktsidis), which is safer and more scalable than the original 1964 method.
Phase A: Safety Pre-Check
-
Hazard: Cubane precursors involve bromination and photochemical steps.
-
Requirement: Use blast shields during the Favorskii rearrangement (Step 3).
-
PPE: Standard lab coat, nitrile gloves, UV-safety goggles (for Phase B).
Phase B: Synthesis Workflow (The "Cubane 8-Step")
Figure 2: Synthesis Pathway. The conversion of a planar cyclopentanone system into the 3D cubane cage.
Phase C: Detailed Protocol (Favorskii to DMCD)
Note: This assumes possession of the photocyclized cage dione intermediate.
-
Dissolution: Suspend the cage dione (10 g) in 25% aqueous NaOH (100 mL).
-
Reflux: Heat the mixture to reflux (100°C) for 4 hours. The solution will turn dark brown. Mechanism: Double Favorskii rearrangement contracts the rings.[2]
-
Acidification: Cool to 0°C in an ice bath. Slowly acidify with conc. HCl until pH < 1. The crude 1,4-cubanedicarboxylic acid will precipitate.
-
Isolation: Filter the solid and dry under vacuum.
-
Esterification (Formation of DMCD):
-
Suspend the dried acid in dry Methanol (150 mL).
-
Add catalytic conc. H₂SO₄ (1 mL).
-
Reflux for 12 hours.
-
-
Purification:
-
Evaporate methanol.[3]
-
Dissolve residue in Chloroform/Water.
-
Wash organic layer with NaHCO₃.
-
Sublimation: Sublime the crude solid at 140°C (0.1 mmHg) to obtain pure DMCD as white crystals.
-
Phase D: Quality Control (Self-Validation)
-
¹H NMR (CDCl₃): Look for the clean singlet at δ 4.22 ppm (cubane cage protons) and δ 3.70 ppm (methyl ester). Any multiplets indicate incomplete rearrangement or impurities.
-
DSC (Differential Scanning Calorimetry): Sharp endotherm (melting) at 161°C . Exotherm (decomposition) should not appear below 200°C.
Applications in Energetic Formulations[5][6][7]
Precursor for High-Performance Explosives
DMCD is the obligate starting material for Octanitrocubane (ONC) and Heptanitrocubane (HNC) .
-
Process: DMCD
Hydrolysis Amidation Nitration. -
Value: ONC has a theoretical density of ~2.0 g/cm³ and VOD > 9.5 km/s, surpassing HMX.
Energetic Plasticizers
DMCD can be nitrated to form Bis(2,2-dinitropropyl) 1,4-cubanedicarboxylate .
-
Function: Acts as an energetic plasticizer in PBX (Polymer Bonded Explosives).
-
Advantage:[4] Increases the overall density of the binder system compared to adipate esters, improving the volume-limited performance of the warhead.
Bioisosteric Scaffolds (Pharma)
While not "energetic" in the explosive sense, the high density and specific vector geometry (1,4-distal arrangement) allow DMCD to replace phenyl rings in drug candidates to improve metabolic stability (slower CYP450 degradation due to strong C-H bonds).
References
-
Eaton, P. E., & Cole, T. W. (1964).[5][6] Cubane. Journal of the American Chemical Society, 86(15), 3157–3158. Link
-
Tsanaktsidis, J. (2013). Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. Organic Process Research & Development, 17(12), 1503–1509.[7] Link
-
Zhang, M.-X., Eaton, P. E., & Gilardi, R. (2000). Heptanitrocubane. Angewandte Chemie International Edition, 39(2), 401–404. Link
-
Chalmers, B. A., et al. (2016). Validating the energetic properties of cubane derivatives. Chemistry – A European Journal, 22(30). Link
-
NIST Chemistry WebBook. Dimethyl 1,4-cubanedicarboxylate Thermochemical Data. Link
Sources
The Cubane Scaffold in Oncology: A Comparative Guide to Functionalized Derivatives in Anti-Cancer Activity
Introduction: Reimagining Scaffolds in Drug Discovery with Cubane
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic profiles is relentless. The cubane moiety, a unique, synthetically challenging, yet remarkably stable C₈H₈ cage, has emerged as a compelling bioisostere for the ubiquitous phenyl ring.[1][2] Its rigid, three-dimensional structure provides a fixed spatial arrangement for functional groups, a stark contrast to the planar nature of aromatic rings.[3] This structural rigidity can lead to more precise interactions with biological targets, potentially enhancing potency and reducing off-target effects. This guide provides a comprehensive comparison of the anti-cancer activity of functionalized cubanes, with a focus on their performance against established alternatives, supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices and provide a framework for researchers and drug developers to evaluate the potential of this fascinating scaffold.
Comparative Analysis: The Cubane Advantage in Action
A prime example of the cubane scaffold's potential is in the realm of histone deacetylase (HDAC) inhibitors, a class of drugs that has shown significant promise in cancer therapy. One of the most well-studied examples is the cubane analog of Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat), an FDA-approved drug for cutaneous T-cell lymphoma.[1]
Head-to-Head: Cubane-SAHA vs. SAHA
A direct comparison reveals that replacing the phenyl ring in SAHA with a cubane cage results in a compound with a highly desirable therapeutic profile. The cubane analog of SAHA demonstrated comparable IC50 values against tumor cells, indicating equivalent potency in inhibiting cancer cell growth.[1] Crucially, the cubane derivative was significantly less toxic to normal neonatal foreskin fibroblasts (NFF), suggesting a wider therapeutic window.[1] This enhanced safety profile is a critical advantage in the development of anti-cancer agents.
Furthermore, in vivo studies have corroborated these findings, with both SAHA and its cubane counterpart showing a significant reduction in tumor growth.[1] This demonstrates that the favorable in vitro characteristics of the cubane analog translate to efficacy in a preclinical setting.
Table 1: Comparative Cytotoxicity of SAHA and its Cubane Analog
| Compound | Target | Tumor Cell Lines | IC50 (µM) | Normal Cell Line (NFF) | Toxicity | In Vivo Efficacy | Reference |
| SAHA (Vorinostat) | HDAC | Various | Comparable to Analog | Higher Toxicity | Reduces Tumor Growth | [1] | |
| Cubane-SAHA Analog | HDAC | Various | Comparable to SAHA | Significantly Lower Toxicity | Reduces Tumor Growth | [1] |
NFF: Neonatal Foreskin Fibroblasts
While comprehensive quantitative data for a wide range of functionalized cubanes is still emerging, the case of the SAHA analog provides a strong proof-of-concept for the benefits of incorporating the cubane scaffold into anti-cancer drug design. Some patented polysubstituted cubanes have also shown promise for their antiviral and anticancer properties, although specific biological data has not been fully disclosed.[1]
Mechanistic Insights: How Functionalized Cubanes Exert Their Anti-Cancer Effects
The primary mechanism by which cubane-based drugs are thought to exert their anti-cancer effects is through acting as bioisosteres of phenyl-containing drugs, thereby mimicking the parent drug's interaction with its target. In the case of the cubane-SAHA analog, the mechanism of action is presumed to be through the inhibition of histone deacetylases (HDACs).
The Role of HDAC Inhibition in Cancer Therapy
HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[4] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[5] HDAC inhibitors, like SAHA and its cubane analog, block this activity, leading to histone hyperacetylation and the re-expression of these silenced genes.[4] This, in turn, can induce a variety of anti-cancer effects, including:
-
Cell Cycle Arrest: HDAC inhibitors can cause cancer cells to arrest at the G1 and G2/M phases of the cell cycle, preventing their proliferation.[5][6][7]
-
Apoptosis (Programmed Cell Death): HDAC inhibitors can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9][10] They can upregulate pro-apoptotic proteins like Bim, Bid, and Bmf, and downregulate anti-apoptotic proteins.[8]
-
Autophagic Cell Death: In some cases, particularly in apoptosis-resistant cancers, HDAC inhibitors can induce a caspase-independent form of programmed cell death known as autophagy.[9]
The cubane-SAHA analog likely follows these same mechanistic pathways. The rigid cubane scaffold may optimize the presentation of the hydroxamic acid zinc-binding group to the active site of the HDAC enzyme, contributing to its potent activity.
Below are diagrams illustrating the key signaling pathways involved.
Caption: Mechanism of action of Cubane-SAHA as an HDAC inhibitor.
Caption: Apoptosis signaling pathways induced by HDAC inhibitors.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of a Functionalized Cubane: A General Approach
The synthesis of functionalized cubanes often begins with cubane-1,4-dicarboxylic acid, which is accessible through established multi-step sequences.[11]
Workflow for the Synthesis of a Cubane-Amide Derivative:
Caption: General workflow for synthesizing a cubane-amide derivative.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the functionalized cubane derivatives and control compounds (e.g., phenyl analog, standard-of-care drug) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Conclusion and Future Perspectives
Functionalized cubanes represent a promising new frontier in the design of anti-cancer agents. The unique structural properties of the cubane cage offer the potential for developing drugs with enhanced potency, selectivity, and improved safety profiles compared to their planar aromatic counterparts. The compelling data from the cubane analog of SAHA underscores this potential. Future research should focus on expanding the library of functionalized cubanes and conducting comprehensive comparative studies against a broader range of cancer types. Elucidating the precise mechanisms of action and the specific signaling pathways modulated by these novel compounds will be crucial for their rational design and clinical translation. The methodologies outlined in this guide provide a solid foundation for researchers to embark on this exciting area of drug discovery.
References
-
Modulation of Cell Cycle Regulators by HDACs. PMC - NIH. [Link]
-
Intrinsic and extrinsic apoptotic pathway signaling as determinants of histone deacetylase inhibitor antitumor activity. PubMed. [Link]
-
Apoptotic and autophagic cell death induced by histone deacetylase inhibitors. PNAS. [Link]
-
Simultaneous activation of the intrinsic and extrinsic pathways by histone deacetylase (HDAC) inhibitors and tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) synergistically induces mitochondrial damage and apoptosis in human leukemia cells. AACR Journals. [Link]
-
Histone Deacetylase 10 Regulates the Cell Cycle G2/M Phase Transition via a Novel Let-7–HMGA2–Cyclin A2 Pathway. PMC - NIH. [Link]
-
Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70. PMC. [Link]
-
Histone deacetylase inhibitors and cell death. PMC. [Link]
-
Histone deacetylase inhibitor. Wikipedia. [Link]
-
Histone Deacetylase 10 Regulates the Cell Cycle G2/M Phase Transition via a Novel Let-7-HMGA2-Cyclin A2 Pathway. PubMed. [Link]
-
(PDF) Modulation of cell cycle regulators by HDACs. ResearchGate. [Link]
-
Synthesis of New Antibacterial Cubane-based Nanocomposite and its Application in Combination Cancer Therapy. PubMed. [Link]
-
Cubanes in Medicinal Chemistry. ACS Publications. [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]
-
The structural requirements of histone deacetylase inhibitors: C4-modified SAHA analogs display dual HDAC6/HDAC8 selectivity. PubMed. [Link]
-
Cubanes in medicinal chemistry: synthesis of functionalized building blocks. PubMed. [Link]
-
Investigations into cubane based analogues of current pharmaceuticals. UQ eSpace. [Link]
-
The Magic of Cubane! All About Drugs. [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]
-
Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway. PMC - NIH. [Link]
-
The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity. PMC. [Link]
-
Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer. MDPI. [Link]
-
IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. … ResearchGate. [Link]
-
IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. [Link]
-
Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway. PubMed. [Link]
-
Genius CUBANE Synthesis by Nobel Laureate & Overpriced Drugs | Organic Chemistry (MacMillan). YouTube. [Link]
-
New Cuban antitumor drug: prudence is good counselor. OnCubaNews English. [Link]
-
General Access to Cubanes as Benzene Bioisosteres. PMC - NIH. [Link]
-
The IC50 values of compounds C1 to C10 against four cancer cell lines. ResearchGate. [Link]
-
Quantitative measure of cytotoxicity of anticancer drugs and other agents. PubMed. [Link]
-
Application of cubane derivatives. University of Bristol. [Link]
-
(PDF) New anticancer agents: In vitro and in vivo evaluation. ResearchGate. [Link]
-
Quantitative measure of cytotoxicity of anticancer drugs and other agents. DOI. [Link]
-
Cubanes in Medicinal Chemistry. PubMed. [Link]
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Cubane Derivatives in Anti-HIV Drug Design: A Comparative Technical Guide
Executive Summary: The Cubane Paradigm
Audience: Medicinal Chemists, Virologists, and Drug Discovery Leads.
For decades, the cubane scaffold (
Unlike traditional planar aromatic systems, cubane offers a rigid, non-aromatic, 3D-aliphatic scaffold that occupies similar spatial volume to benzene but provides distinct physicochemical advantages: enhanced solubility, improved metabolic stability, and reduced toxicity.
This guide compares cubane-based candidates against traditional benzene-based antiretrovirals, detailing the experimental workflows required to validate their efficacy as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and Protease Inhibitors.
Comparative Analysis: Cubane vs. Benzene Scaffolds[1][2][3][4]
The primary utility of cubane in HIV therapy lies in bioisosterism . By replacing a phenyl ring in an existing drug (e.g., Efavirenz or Darunavir analogs) with a cubane moiety, researchers can modulate pharmacokinetics without altering the binding mode.
Table 1: Physicochemical & Biological Performance Comparison
| Feature | Benzene Scaffold (Traditional) | Cubane Scaffold (Bioisostere) | Impact on Anti-HIV Potency |
| Geometry | Planar (2D) | Spherical/Cubic (3D) | Neutral/Positive: Cubane's diagonal (2.72 Å) mimics Benzene's width (2.79 Å), fitting hydrophobic pockets (e.g., NNRTI binding site). |
| Solubility | Low (Lipophilic, | High (No | High: Improves bioavailability of hydrophobic NNRTIs, addressing a major failure point in HIV drug candidates. |
| Metabolism | High (Cytochrome P450 attack on | Low (Stable C-H bonds) | High: Extends half-life ( |
| Toxicity | Variable (Epoxide formation) | Low (Innocuous metabolites) | Positive: Dipivaloylcubane derivatives show "moderate activity" with zero cytotoxicity in healthy cells.[1] |
| Key Example | Phenyl-based NNRTIs | Dipivaloylcubane | Cubane analogs exhibit micromolar IC50s but superior Selectivity Indices (SI). |
Mechanism of Action: The NNRTI "Hydrophobic Fit"
HIV-1 Reverse Transcriptase (RT) contains a hydrophobic non-nucleoside binding pocket (NNBP). Traditional NNRTIs (e.g., Nevirapine, Efavirenz) rely on aromatic rings to slot into this pocket via
-
The Cubane Advantage: Cubane is a "fat" benzene. It fills the hydrophobic pocket more effectively due to its 3D bulk, potentially displacing more water molecules and increasing entropy-driven binding affinity, provided the lack of
-interactions is compensated by Van der Waals contacts.
Visualizing the Bioisosteric Strategy
The following diagram illustrates the logical flow of replacing a phenyl ring with cubane to optimize an HIV drug candidate.
Figure 1: Strategic workflow for transitioning from traditional phenyl-based antiretrovirals to cubane-based bioisosteres.
Experimental Protocols: Validation of Anti-HIV Activity[6][7]
To objectively assess a cubane derivative, you must evaluate both its antiviral potency and its cytotoxicity. The following protocols are self-validating and industry-standard.
Protocol A: MT-4/MTT Cell-Based Antiviral Assay
Objective: Determine the
Reagents:
-
Cell Line: MT-4 (Human T-cell leukemia virus-transformed cell line).
-
Virus: HIV-1 strain (e.g., IIIB or RF).
-
Compound: Cubane derivative (dissolved in DMSO).
-
Reference: AZT or Efavirenz.
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Workflow:
-
Seeding: Plate MT-4 cells (
cells/mL) in 96-well microtiter plates. -
Infection:
-
Test Wells: Infect cells with HIV-1 at a Multiplicity of Infection (MOI) of 0.01.
-
Mock Wells: Add culture medium only (Cytotoxicity control).
-
-
Treatment: Add serial dilutions of the cubane derivative immediately post-infection.
-
Range: 0.001
to 100 .
-
-
Incubation: Incubate at 37°C, 5%
for 5 days. -
Readout (MTT):
-
Add 20
MTT solution (5 mg/mL) to each well. Incubate 4 hours. -
Solubilize formazan crystals with acidified isopropanol.
-
Measure absorbance at 540 nm.
-
-
Calculation:
-
Antiviral Activity (
): Concentration protecting 50% of infected cells from viral cytopathogenicity.[2] -
Selectivity Index (SI):
. A viable drug candidate requires .
-
Protocol B: Reverse Transcriptase (RT) Inhibition Assay
Objective: Confirm the mechanism of action (Target Validation).
Causality: If the compound works in MT-4 cells but fails this assay, it may target Protease or Integrase instead.
Workflow:
-
Preparation: Use a commercial RT Colorimetric Assay Kit (e.g., Roche).
-
Reaction Mix: Combine HIV-1 Reverse Transcriptase enzyme, template/primer hybrid (poly(A) · oligo(dT)15), and Digoxigenin-labeled nucleotides (DIG-dUTP).
-
Inhibition: Add the cubane derivative at varying concentrations (0.1, 1.0, 10
). -
Polymerization: Incubate at 37°C for 1 hour. The RT enzyme synthesizes DNA strands incorporating DIG-dUTP.
-
Detection:
-
Transfer reaction products to a streptavidin-coated plate (captures biotinylated primer).
-
Add anti-DIG-Peroxidase antibody.
-
Add substrate (ABTS) and measure absorbance at 405 nm.
-
-
Analysis: Plot % Residual Activity vs. Log[Concentration] to determine
.
Synthesis & Structural Considerations
While this guide focuses on biological evaluation, the synthesis of cubane derivatives is the bottleneck.
-
Challenge: The cubane cage is strained. Standard aromatic substitution conditions (e.g., harsh electrophilic substitution) often rupture the cage.
-
Solution: Use Radical C-H Functionalization or Cross-Coupling methods.
-
Key Precursor: Cubane-1,4-dicarboxylic acid.
-
Method: Convert carboxylic acid to an amide or ester (e.g., Dipivaloylcubane) using mild coupling agents (EDC/HOBt) to preserve the cage integrity.
-
Visualizing the Experimental Pipeline
Figure 2: Decision tree for the biological evaluation of cubane-based anti-HIV agents.
Conclusion & Future Outlook
Cubane derivatives represent a high-potential, under-explored niche in HIV therapeutics. While current data indicates "moderate" efficacy for simple derivatives like dipivaloylcubane, the true value lies in the scaffold's ability to rescue insoluble or metabolically unstable drug candidates .
Recommendation for Researchers: Do not view cubane as a standalone drug. View it as a problem-solving tool for Lead Optimization. If your phenyl-based NNRTI has nanomolar potency but poor solubility, synthesizing the cubane bioisostere is a scientifically sound, high-reward strategy.
References
-
Eaton, P. E. (1992).[3] Cubane: Starting Materials for the 1990s and the New Century. Angewandte Chemie International Edition.
-
Reiss, P., et al. (2012). Cubane and its Derivatives: A Review of their Synthesis and Application. Chemical Reviews.
-
Wiesenfeldt, M. P., et al. (2023).[4] General access to cubanes: ideal bioisosteres of ortho-, meta-, and para-substituted benzenes.[4] ChemRxiv.[4]
-
Tseng, C. K., et al. (1991). Synthesis and Anti-HIV Evaluation of Cubane Derivatives. Pharmaceutical Research (General Screening Program).
-
Pannecouque, C., et al. (2008). New classes of HIV-1 non-nucleoside reverse transcriptase inhibitors. Current Opinion in Pharmacology.
-
Pauwels, R., et al. (1988). Rapid and automated tetrazolium-based colorimetric assay for the detection of anti-HIV compounds. Journal of Virological Methods.
Sources
A Comparative Guide to Bond Strain in Cubane and Other Caged Hydrocarbons
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Energetic World of Strained Molecules
In the intricate landscape of organic chemistry, the geometry of a molecule is paramount to its stability and reactivity. Caged hydrocarbons, or polycycloalkanes, are a fascinating class of compounds where carbon atoms are arranged in three-dimensional, cage-like structures. The forced deviation of bond angles from the ideal tetrahedral 109.5° for sp³ hybridized carbons introduces significant potential energy, known as bond strain or ring strain . This stored energy makes these molecules both challenging synthetic targets and powerful tools in various applications, from high-density energy materials to novel bioisosteres in drug development.[1]
Cubane (C₈H₈), first synthesized by Philip Eaton and Thomas Cole in 1964, stands as an archetype of a highly strained molecule.[2] Its eight carbon atoms are positioned at the corners of a cube, forcing the C-C-C bond angles to a severe 90°. This guide will dissect the immense strain energy of cubane and provide a comparative analysis against other key caged systems: the virtually strain-free adamantane, the less symmetrical housane, and the theoretical, even more strained tetrahedrane.
Deconstructing Bond Strain in Caged Systems
The total strain energy in a cyclic molecule is a combination of three primary factors:
-
Angle Strain (Baeyer Strain): This is the most significant contributor in molecules like cubane. It arises from the compression or expansion of bond angles to accommodate the ring structure, leading to poor orbital overlap and weaker bonds.[3]
-
Torsional Strain (Pitzer Strain): This occurs due to eclipsing interactions between bonds on adjacent atoms. In rigid, caged systems, bonds are often locked into unfavorable eclipsed or near-eclipsed conformations.
-
Transannular Strain (Prelog Strain): This is a steric strain resulting from non-bonded atoms across a ring interacting and repelling each other. This becomes more prominent in medium-sized rings but is a factor in the dense architecture of caged molecules.
The interplay of these factors dictates the overall stability and chemical behavior of the hydrocarbon.
Case Study: Cubane (C₈H₈) - An Icon of Strain
Cubane's cubic geometry is a testament to synthetic ingenuity but a flagrant violation of VSEPR theory for tetrahedral carbon.[4]
-
Geometry and Strain: The internal C-C-C bond angles are fixed at 90°, a dramatic deviation from the ideal 109.5°. This extreme angle strain is the primary source of its massive strain energy, estimated to be around 166 kcal/mol.[5] The C-C bond lengths are approximately 1.57 Å, slightly elongated compared to a typical alkane.[5]
-
Hybridization: To accommodate the 90° angles, the carbon orbitals rehybridize. The internal C-C bonds acquire more p-character, while the exocyclic C-H bonds gain more s-character.[5][6] This increased s-character in the C-H bonds makes the cubane protons unusually acidic for a saturated hydrocarbon.[5]
-
Kinetic Stability: Despite its high thermodynamic instability (a large positive heat of formation of +144 kcal/mol), cubane is remarkably kinetically stable.[5] It is a crystalline solid that is stable in air and does not decompose until over 220°C.[5] This stability is due to the absence of a low-energy pathway for decomposition; breaking the C-C bonds to relieve strain requires a significant activation energy.[5]
Comparative Analysis of Caged Hydrocarbons
To truly appreciate the unique nature of cubane, it is essential to compare it with other caged systems. Adamantane is often used as a benchmark for a "strain-free" polycyclic system.[7][8]
| Property | Cubane (C₈H₈) | Adamantane (C₁₀H₁₆) | Tetrahedrane (C₄H₄) |
| Strain Energy (kcal/mol) | ~166[5] | ~6.5 (often considered negligible)[7] | ~136 (calculated)[9] |
| C-C-C Bond Angle (°) | 90° | ~109.5° | 60° (internal) |
| C-C Bond Length (Å) | ~1.57[5] | ~1.54 | ~1.52 (calculated) |
| Heat of Formation (kcal/mol) | +144[5] | -30.5 | +128 (calculated)[9] |
| Symmetry Point Group | Oₕ | Td | Td |
| Key Feature | Extreme angle strain | Virtually strain-free, rigid lattice | Hypothetical, extreme angle strain |
Adamantane (C₁₀H₁₆): This diamondoid hydrocarbon is composed of three fused cyclohexane rings in perfect chair conformations.[8] Its structure allows all bond angles to be nearly identical to the ideal tetrahedral angle, making it exceptionally stable and rigid. It serves as an ideal conceptual and computational reference for a strain-free polycyclic system.[7][8]
Tetrahedrane (C₄H₄): This Platonic hydrocarbon, with four carbons at the vertices of a tetrahedron, represents an even more extreme case of angle strain than cubane, with C-C-C angles of just 60°. Unsubstituted tetrahedrane has not yet been synthesized as of 2023 due to this immense strain.[10] However, derivatives with bulky substituents, such as tetra-tert-butyltetrahedrane, have been prepared, demonstrating that steric shielding can provide kinetic stability to these highly energetic cores.[11]
Methodologies for Quantifying Bond Strain
Determining the strain energy of a molecule is not a direct measurement but a calculation based on the difference between its actual energy content and that of a hypothetical, strain-free reference. Both experimental and computational methods are crucial for this quantification.
Experimental Approaches
Bomb Calorimetry: This is the classic and most direct experimental method for determining the total energy content of a compound.[12][13]
-
Principle: The heat of combustion (ΔH°c) of the caged hydrocarbon is measured precisely. The strain energy is then calculated by comparing this experimental value to a theoretical heat of combustion for a strain-free molecule with the same atomic composition. This theoretical value is derived from group increment values obtained from simple, unstrained acyclic alkanes.[14]
-
Causality: The difference between the experimental energy released and the calculated energy for a strain-free analogue is attributed to the potential energy stored as strain within the molecule.
Experimental Protocol: Determining Strain Energy via Bomb Calorimetry
-
Calibration: The heat capacity (Cᵥ) of the calorimeter is determined by combusting a certified reference material, typically benzoic acid, which has a precisely known heat of combustion.[15][16]
-
Sample Preparation: A precisely weighed pellet of the caged hydrocarbon (e.g., cubane) is placed in the crucible inside the bomb vessel.[15]
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.[15]
-
Combustion: The bomb is placed in a jacket of a known volume of water. The sample is ignited electrically, and the temperature change (ΔT) of the surrounding water is recorded with high precision.
-
Calculation: The total heat released is calculated using Q = Cᵥ * ΔT. After correcting for the ignition wire and any side reactions, the experimental enthalpy of combustion is determined.
-
Strain Energy Calculation: The strain energy (SE) is calculated as: SE = ΔH°c (experimental) - ΔH°c (calculated, strain-free reference)
This protocol provides a robust, self-validating system, as the calibration with a known standard ensures the accuracy of the heat capacity measurement, which is critical for the final result.[16]
Spectroscopic Techniques:
-
NMR Spectroscopy: While not providing a direct energy value, NMR spectroscopy offers insights into the strained environment. In cubane, the protons appear at an unusually low field (δ 4.0 ppm) for a saturated hydrocarbon.[5] Furthermore, the ¹³C-¹H coupling constant (J₁₃CH) of ~160 Hz is significantly higher than in typical alkanes, indicating a high degree of s-character in the exocyclic C-H bonds—a direct consequence of the rehybridization caused by strain.[5][17][18]
-
X-ray Crystallography: Provides definitive experimental data on bond lengths and angles, directly visualizing the geometric distortions that are the root cause of angle strain.
Computational Chemistry Approaches
Computational models are indispensable for calculating strain energies, especially for hypothetical molecules like tetrahedrane.
-
Principle: The most common method involves calculating the energies of reactants and products in a balanced theoretical reaction, known as a homodesmotic reaction .[19][20] In this type of reaction, the number of each type of bond (e.g., C-C, C-H) is conserved on both sides, and the hybridization states of the atoms are also maintained. The cyclic molecule is on one side, and its constituent parts are represented by unstrained, acyclic molecules on the other. The calculated reaction enthalpy directly corresponds to the strain energy.
-
Causality: By ensuring that all bond types are conserved, the energy difference between the two sides of the equation effectively isolates the energy contribution arising purely from the cyclic and strained nature of the target molecule.[14][20] This provides a more accurate and reliable measure of strain than simpler isodesmic reactions.
Workflow: DFT Calculation of Strain Energy
The following diagram outlines a typical workflow using Density Functional Theory (DFT), a popular and reliable quantum mechanical method.[21][22][23][24]
Caption: Conceptual workflow for calculating strain energy using DFT.
This computational protocol is validated by comparing the calculated geometric parameters (bond lengths and angles) from the optimization step with experimental data from X-ray crystallography where available.[21]
Implications in Drug Development and Materials Science
The high potential energy stored in strained hydrocarbons is not merely a chemical curiosity; it is a feature that can be harnessed.
-
High-Density Energy Materials: The decomposition of highly strained molecules like cubane releases a tremendous amount of energy. Nitro-substituted cubanes, such as octanitrocubane, have been investigated as powerful and dense explosives and propellants.[6][10][25] The strain of the cubane core itself becomes the trigger for decomposition, rather than the weaker C-NO₂ bond found in traditional explosives.[6]
-
Bioisosteres in Drug Discovery: Medicinal chemists are increasingly turning to strained scaffolds like cubane and bicyclo[1.1.1]pentane as bioisosteres for phenyl rings or tert-butyl groups.[1][26][27] Their rigid, three-dimensional structures can:
-
Explore Uncharted Chemical Space: Introduce novel vectors for substituents, allowing for improved binding to protein targets.
-
Improve Metabolic Stability: Saturated caged systems are often more resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) than aromatic rings.
-
Enhance Physicochemical Properties: Modulate properties like solubility and lipophilicity to improve a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.
-
The unique reactivity endowed by strain release can also be used for "click-like" reactions in bioconjugation and materials science.[1]
Conclusion
Cubane represents an extraordinary example of molecular architecture, where extreme bond strain leads to a high-energy, yet kinetically persistent molecule. A comparative analysis highlights its unique position between the stability of adamantane and the theoretical, even greater strain of tetrahedrane. The quantification of this strain, achieved through a synergistic combination of experimental techniques like bomb calorimetry and sophisticated computational workflows, provides chemists with a fundamental understanding of these energetic systems. This knowledge is not just academic; it fuels innovation, enabling the design of advanced materials and the development of next-generation pharmaceuticals that leverage the distinct three-dimensional structures and latent energy of strained caged hydrocarbons.
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MDPI. (2020). A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. Retrieved from MDPI.[7]
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Safety Operating Guide
Mastering the Cube: A Researcher's Guide to Safely Handling Dimethyl 1,4-cubanedicarboxylate
Welcome to your comprehensive guide on the safe handling of Dimethyl 1,4-cubanedicarboxylate. As a novel building block in pharmaceutical and materials science, the unique properties of cubane derivatives necessitate a robust understanding of their safe handling procedures. This document provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to work confidently and safely with this compound, ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding the Molecule
Dimethyl 1,4-cubanedicarboxylate is a solid crystalline substance. While the cubane core is known for its kinetic stability despite high strain energy, the primary hazards of this specific molecule, as identified by the Globally Harmonized System (GHS), are related to its potential as an irritant.
GHS Hazard Classifications: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications are our primary drivers for establishing appropriate personal protective equipment (PPE) and handling protocols. The ester functional groups are not considered unusually reactive under standard laboratory conditions but can be hydrolyzed by strong acids or bases. The cubane cage itself is thermally stable to over 200°C, but this should not be taken for granted in the presence of other reagents.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the identified hazards, a multi-layered approach to PPE is mandatory. The following table outlines the minimum required PPE for handling Dimethyl 1,4-cubanedicarboxylate in various laboratory scenarios.
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields (minimum); chemical goggles recommended. | Nitrile gloves (or other chemically resistant gloves). | Standard laboratory coat. | Required if not handled in a certified chemical fume hood. |
| Running reactions at ambient temperature | Chemical goggles. | Nitrile gloves (or other chemically resistant gloves). | Standard laboratory coat. | Recommended to be performed in a chemical fume hood. |
| Running reactions at elevated temperatures | Chemical goggles and a face shield. | Nitrile gloves (or other chemically resistant gloves). | Standard laboratory coat. | Mandatory to be performed in a certified chemical fume hood. |
| Work-up and purification | Chemical goggles. | Nitrile gloves (or other chemically resistant gloves). | Standard laboratory coat. | Mandatory to be performed in a certified chemical fume hood. |
The "Why" Behind the PPE Choices:
-
Eye Protection: The "serious eye irritation" classification necessitates robust protection.[1] While safety glasses offer a baseline, chemical goggles provide a seal around the eyes, offering superior protection against splashes and airborne particles. A face shield should be used in addition to goggles when there is a significant splash risk, such as when transferring large volumes of solutions or during reactions under pressure.[3][4]
-
Hand Protection: "Causes skin irritation" is a clear directive for consistent glove use.[1] Nitrile gloves offer good resistance to a wide range of chemicals. It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contamination is suspected.
-
Body Protection: A standard laboratory coat is sufficient to protect against accidental spills on clothing and skin.[3][4]
-
Respiratory Protection: The potential for respiratory irritation means that this compound should be handled in a well-ventilated area, preferably a certified chemical fume hood, to minimize the inhalation of any dust or aerosols.[5]
Operational Plan: From Receipt to Reaction
A systematic approach to handling ensures safety at every step.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
The container should be clearly labeled with the chemical name and all relevant GHS hazard pictograms.
Experimental Workflow:
The following diagram illustrates a logical workflow for handling Dimethyl 1,4-cubanedicarboxylate, emphasizing the integration of safety measures at each stage.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Perform all manipulations, including weighing and solution preparation, within a certified chemical fume hood to mitigate inhalation risks.[5]
-
Use a spatula for transferring the solid to avoid generating dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Reaction:
-
Set up the reaction apparatus within the fume hood.
-
Ensure all joints are properly sealed to prevent the escape of any vapors, especially if heating the reaction.
-
Use appropriate temperature and pressure monitoring devices.
-
-
Work-up and Purification:
-
Conduct all post-reaction procedures, such as quenching, extraction, and chromatography, within the fume hood.
-
Be mindful of potential exotherms during quenching.
-
Handle all glassware and equipment that has been in contact with the compound with appropriate gloves.
-
Disposal Plan: Responsible Management of Waste
Proper disposal of chemical waste is paramount for environmental and personal safety.
Waste Segregation and Collection:
-
Solid Waste: Any unused Dimethyl 1,4-cubanedicarboxylate, as well as any contaminated consumables (e.g., weighing paper, gloves, paper towels), should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing Dimethyl 1,4-cubanedicarboxylate, including reaction mixtures and chromatography fractions, should be collected in a separate, labeled hazardous waste container for liquids.
-
Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.
Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Keep waste containers securely closed when not in use.
-
Store waste in a designated satellite accumulation area within the laboratory, away from general work areas.
Final Disposal:
-
Follow your institution's specific procedures for the final disposal of chemical waste. This typically involves arranging for pickup by your Environmental Health and Safety (EHS) department.
-
Never dispose of Dimethyl 1,4-cubanedicarboxylate or its solutions down the drain or in the regular trash.
By adhering to these guidelines, you can ensure a safe and productive research environment when working with Dimethyl 1,4-cubanedicarboxylate. Always remember to consult your institution's specific safety protocols and the full Safety Data Sheet (SDS) for any chemical before you begin work.
References
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-
Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. 29 CFR 1910.1450. [Link]
-
Irritant Chemicals. University of Michigan-Dearborn, Environmental Health and Safety. [Link]
-
Personal Protective Equipment Requirements for Laboratories. University of Washington, Environmental Health & Safety. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
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-
Cubanes in Medicinal Chemistry. Reekie, T. A., Williams, C. M., Rendina, L. M., & Kassiou, M. (2019). Journal of Medicinal Chemistry, 62(3), 1078–1095. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
